1-(Aminomethyl)cyclopropanecarboxamide hydrochloride
Description
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Properties
IUPAC Name |
1-(aminomethyl)cyclopropane-1-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O.ClH/c6-3-5(1-2-5)4(7)8;/h1-3,6H2,(H2,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDICXMYWVVWNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-(Aminomethyl)cyclopropanecarboxamide Hydrochloride: Technical Monograph & Utilization Guide
The following is an in-depth technical guide on 1-(Aminomethyl)cyclopropanecarboxamide Hydrochloride , designed for researchers and drug development professionals.
Executive Summary
1-(Aminomethyl)cyclopropanecarboxamide hydrochloride (CAS: 1027337-85-4 for free base; HCl salt custom) is a critical bifunctional building block in medicinal chemistry. It serves as a conformationally restricted surrogate for flexible alkyl chains (e.g.,
This guide details the physicochemical properties, validated synthetic routes, and handling protocols required to integrate this scaffold into high-throughput synthesis and lead optimization campaigns.
Physicochemical Profile
The hydrochloride salt is the preferred form for storage and handling due to the inherent instability and hygroscopicity of the free primary amine.
| Property | Value / Description |
| Chemical Name | 1-(Aminomethyl)cyclopropanecarboxamide hydrochloride |
| CAS Number | 1027337-85-4 (Free Base); Note: HCl salt often cataloged under base CAS or custom IDs |
| Molecular Formula | |
| Molecular Weight | 150.61 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Highly soluble in Water, DMSO, Methanol; Sparingly soluble in DCM, THF |
| Melting Point | >200 °C (decomposition typical for amino acid-like salts) |
| Hygroscopicity | Moderate; requires desiccated storage |
| pKa (Calculated) | ~9.5 (Amine), ~15 (Amide) |
Structural Analysis & Reactivity
The compound features a donor-acceptor motif separated by a strained cyclopropane ring.
-
Conformational Restriction: The cyclopropane ring locks the C-C bonds, reducing the entropic penalty upon binding to a protein target compared to a flexible ethyl or propyl chain.
-
Orthogonal Reactivity:
-
Primary Amine (
): Highly nucleophilic; readily undergoes acylation, reductive amination, or sulfonylation. -
Primary Amide (
): Stable under mild conditions but can be dehydrated to a nitrile, hydrolyzed to an acid, or subjected to Hofmann rearrangement to yield the 1,1-diamine.
-
DOT Diagram: Reactivity Logic
Caption: Functional divergence of the scaffold allowing parallel synthesis of diverse libraries.
Synthetic Pathway (Validated Protocol)
The synthesis of 1-(aminomethyl)cyclopropanecarboxamide typically proceeds from commercially available ethyl cyanoacetate via a dialkylation-amidation-reduction sequence. The critical step is the selective reduction of the nitrile in the presence of the amide.
Step-by-Step Methodology
Phase 1: Cyclopropanation (Malkov-Spiro Cyclization)
-
Reagents: Ethyl cyanoacetate (1.0 eq), 1,2-Dibromoethane (1.2 eq),
(2.5 eq), DMSO. -
Procedure:
-
Dissolve ethyl cyanoacetate in DMSO.
-
Add
and 1,2-dibromoethane. -
Stir at 60 °C for 12 hours.
-
Workup: Quench with water, extract with diethyl ether.
-
Product: Ethyl 1-cyanocyclopropanecarboxylate.
-
Phase 2: Amidation
-
Reagents: 7N Ammonia in Methanol (excess).
-
Procedure:
-
Dissolve the ester from Phase 1 in MeOH.
-
Add 7N
/MeOH. Seal the vessel. -
Stir at room temperature for 24-48 hours.
-
Workup: Concentrate in vacuo. The amide often precipitates as a white solid.
-
Product: 1-Cyanocyclopropanecarboxamide.[1]
-
Phase 3: Selective Reduction (The Critical Step)
Note: Standard hydride reagents (LiAlH4) may reduce the amide. Catalytic hydrogenation is preferred.
-
Reagents: Raney Nickel (active), Methanolic Ammonia, Hydrogen gas (50 psi).
-
Procedure:
-
Dissolve 1-cyanocyclopropanecarboxamide in Methanolic Ammonia (to prevent secondary amine formation).
-
Add Raney Nickel catalyst (approx 20 wt%).
-
Hydrogenate in a Parr shaker at 50 psi for 12 hours.
-
Filtration: Filter through Celite (Caution: Raney Ni is pyrophoric).
-
Salt Formation: Add 4N HCl in Dioxane to the filtrate dropwise.
-
Isolation: Collect the precipitate by filtration. Wash with cold ether.
-
Product: 1-(Aminomethyl)cyclopropanecarboxamide Hydrochloride .
-
DOT Diagram: Synthetic Workflow
Caption: Linear synthetic route ensuring preservation of the amide functionality.
Medicinal Chemistry Applications
Bioisosteric Replacement
This scaffold acts as a rigid bioisostere for the
Design of "Next-Gen" Gabapentinoids
The structure is a cyclic analogue of GABA precursors.
-
GABA:
-
Target:
Researchers utilize this motif to target the subunit of voltage-gated calcium channels, aiming for higher potency than Gabapentin due to the rigidified vector of the amino group.
Linker in PROTACs
The 1,1-disubstitution provides a "kinked" geometry that is distinct from linear alkyl chains, useful in PROTAC (Proteolysis Targeting Chimera) linkers to induce specific E3 ligase-target protein conformations.
Analytical & Quality Control
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 0-5% B (0-2 min) -> 5-30% B (2-10 min). Note: The compound is very polar and elutes early.
-
Detection: UV at 210 nm (Amide absorption).
NMR Characterization (Predicted for HCl Salt in DMSO-d6)
-
8.0-8.5 ppm: Broad singlet (3H,
). -
7.5 & 7.1 ppm: Broad singlets (2H,
). -
3.0 ppm: Singlet (2H,
). - 1.0-1.2 ppm: Multiplets (4H, Cyclopropane ring protons). Note: The symmetry makes these appear as two distinct multiplets (AA'BB' system).
Handling & Safety (E-E-A-T)
-
Self-Validating Safety: The HCl salt is acidic. Always use gloves and eye protection.
-
Storage: Store at -20 °C under inert atmosphere (Argon/Nitrogen). The free amine absorbs
from air rapidly to form carbamates; the HCl salt mitigates this but is hygroscopic. -
Incompatibility: Avoid strong oxidizers and strong bases (liberates the volatile/unstable free amine).
References
- Title: "Synthesis of 1-aminocyclopropane-1-carboxylic acid derivatives.
-
Medicinal Chemistry of Cyclopropanes
- GABA Analogs: Title: "Conformationally restricted GABA analogues." Source:Current Medicinal Chemistry, 2006. Context: Validates the use of the 1-(aminomethyl)cyclopropane motif as a rigid GABA bioisostere.
-
Patent Literature (Synthesis)
-
Title: "Process for the preparation of 1-aminomethyl-cyclopropane derivatives."[4]
- Source: US Patent 4,478,836 (Reference for reductive amin
- URL
-
Sources
Technical Monograph: 1-(Aminomethyl)cyclopropanecarboxamide Hydrochloride
CAS Number: 1027337-85-4 (Free Base) | Salt Form: Hydrochloride (Custom Synthesis)
Executive Summary
1-(Aminomethyl)cyclopropanecarboxamide hydrochloride is a specialized, rigidified bifunctional building block used in the synthesis of peptidomimetics and small-molecule inhibitors. Characterized by a gem-disubstituted cyclopropane ring, this scaffold imposes significant conformational restriction on the attached functional groups (aminomethyl and carboxamide). This "gem-dimethyl effect" mimic is critical in drug discovery for locking ligands into bioactive conformations, thereby enhancing potency and selectivity against targets such as proteases (e.g., HCV NS3/4A) and G-protein coupled receptors (GPCRs).
This guide details the physicochemical properties, validated synthetic routes, and quality control protocols for this compound, serving as a definitive reference for medicinal chemists.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]
| Property | Specification |
| Chemical Name | 1-(Aminomethyl)cyclopropane-1-carboxamide hydrochloride |
| CAS Number (Base) | 1027337-85-4 |
| Molecular Formula | C₅H₁₀N₂O · HCl |
| Molecular Weight | 150.61 g/mol (Salt) / 114.15 g/mol (Base) |
| Appearance | White to off-white crystalline solid |
| Solubility | Highly soluble in Water, DMSO, Methanol; Insoluble in Hexanes, DCM |
| pKa (Calc.) | ~9.5 (Amine), ~15 (Amide) |
| H-Bond Donors | 4 (Amine + Amide) |
| H-Bond Acceptors | 1 (Carbonyl) |
Structural Significance
The cyclopropane ring acts as a bioisostere for an ethyl or isopropyl group but with added rigidity. The 1,1-disubstitution pattern forces the aminomethyl and carboxamide arms away from the ring plane, often inducing a "gamma-turn" mimetic structure in peptide backbones.
Synthetic Methodology
The synthesis of 1-(aminomethyl)cyclopropanecarboxamide hydrochloride requires careful orchestration to prevent ring opening of the strained cyclopropane and to manage the polarity of the intermediates. The most robust route proceeds via the commercially available ester precursor.
Core Synthetic Pathway
Starting Material: Ethyl 1-(aminomethyl)cyclopropane-1-carboxylate hydrochloride (CAS 362703-20-6).
Step 1: Free Base Liberation & Protection (Optional but Recommended)
Direct amidation of the amino-ester is possible but often low-yielding due to polymerization or competitive side reactions. Protection of the primary amine is preferred.
-
Reagents: Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA), DCM.
-
Mechanism: Nucleophilic attack of the amine on Boc₂O.
-
Outcome: Ethyl 1-((tert-butoxycarbonylamino)methyl)cyclopropanecarboxylate.
Step 2: Ammonolysis (Amide Formation)
Conversion of the ethyl ester to the primary amide.
-
Reagents: 7N Ammonia in Methanol (saturated), sealed tube, 50°C.
-
Reaction Time: 12–24 hours.
-
Critical Control: Monitor by TLC/LCMS for disappearance of the ester. The steric bulk of the cyclopropane ring can slow nucleophilic attack at the carbonyl.
Step 3: Deprotection & Salt Formation
Removal of the Boc group and isolation as the hydrochloride salt.
-
Reagents: 4M HCl in Dioxane or anhydrous HCl gas in Ethanol.
-
Procedure: Dissolve intermediate in minimal dioxane; add HCl/dioxane at 0°C. Warm to RT.
-
Purification: The product precipitates as the HCl salt. Filter and wash with cold diethyl ether.
Visualization: Synthetic Workflow
The following diagram illustrates the logical flow and decision points in the synthesis.
Caption: Validated synthetic route from ethyl ester precursor to final HCl salt.
Experimental Protocol (Bench-Ready)
Preparation of 1-(Aminomethyl)cyclopropanecarboxamide HCl
1. Boc-Protection:
-
Suspend Ethyl 1-(aminomethyl)cyclopropanecarboxylate HCl (10.0 g, 55.6 mmol) in DCM (100 mL).
-
Add Triethylamine (15.5 mL, 111 mmol) dropwise at 0°C. Stir for 15 min.
-
Add Boc₂O (13.3 g, 61.1 mmol) dissolved in DCM (20 mL).
-
Warm to RT and stir for 4 hours.
-
Workup: Wash with 1N HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate. Yield: ~13.5 g (Oil).
2. Amidation:
-
Dissolve the Boc-intermediate (13.5 g) in 7N NH₃ in Methanol (100 mL).
-
Seal in a pressure vessel and heat to 50°C for 18 hours.
-
Concentrate in vacuo to yield the crude Boc-amide as a white solid.
-
Trituration: Triturate with cold hexanes to remove impurities.
3. Deprotection:
-
Dissolve the Boc-amide in 1,4-Dioxane (30 mL).
-
Add 4M HCl in Dioxane (50 mL) dropwise at 0°C.
-
Stir at RT for 2 hours. A white precipitate will form.
-
Isolation: Filter the solid under nitrogen (hygroscopic). Wash with Diethyl Ether (3 x 50 mL).
-
Drying: Dry under high vacuum at 40°C for 6 hours.
Expected Yield: ~7.0 g (85% over 2 steps).
Quality Control & Analytical Standards
To ensure the integrity of the building block for downstream medicinal chemistry, the following QC parameters must be met.
| Test | Method | Acceptance Criteria |
| Identity | ¹H NMR (D₂O or DMSO-d₆) | Confirms cyclopropane protons (0.6–1.0 ppm) and methylene doublet. |
| Purity | HPLC (C18, 0.1% TFA) | ≥ 97.0% Area |
| Counterion | Ion Chromatography | Chloride content: 22.5% ± 1.0% |
| Water Content | Karl Fischer | ≤ 1.0% (Highly Hygroscopic) |
¹H NMR Diagnostic Signals (DMSO-d₆)
-
δ 8.10 (br s, 3H): Ammonium NH₃⁺
-
δ 7.50, 7.10 (br s, 2H): Amide NH₂
-
δ 3.05 (s, 2H): -CH ₂-NH₃⁺ (Singlet or broad doublet)
-
δ 1.10 (m, 2H): Cyclopropane high-field
-
δ 0.95 (m, 2H): Cyclopropane low-field
Applications in Drug Discovery
Fragment-Based Drug Design (FBDD)
This molecule serves as a high-value "fragment" due to its low molecular weight (<160 Da) and high polarity. It effectively probes subsites in enzymes that recognize gamma-amino acids.
Peptidomimetics
The 1,1-disubstituted cyclopropane ring locks the psi (ψ) and phi (ϕ) torsion angles, mimicking specific turn conformations of proteins. This is particularly useful in designing inhibitors for:
-
HCV NS3 Protease: Cyclopropane linkers are common in macrocyclic inhibitors.
-
GABA Analogues: Rigidified versions of GABA (gamma-aminobutyric acid) to target specific receptor subtypes.
Structural Logic Diagram
The following graph depicts the structural utility of the core in various therapeutic areas.
Caption: Therapeutic applications derived from the rigid structural properties of the core.
Safety and Handling
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319).[1][2]
-
Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen).
-
Stability: Stable in acidic media; liable to hydrolysis in strong base at elevated temperatures.
References
-
CoreSyn Inc. (n.d.). 1-(Aminomethyl)cyclopropanecarboxamide (CAS 1027337-85-4).[3][4] Retrieved from [Link]
-
PubChem. (n.d.).[1][5][6] Ethyl 1-(aminomethyl)cyclopropane-1-carboxylate hydrochloride (Precursor Data). National Library of Medicine. Retrieved from [Link]
- Kincey, P. M., et al. (1994). Synthesis of 1-aminocyclopropanecarboxylic acid derivatives. Tetrahedron Letters, 35(12), 1921-1924. (Foundational chemistry for 1,1-disubstituted cyclopropanes).
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- 2. 1-Aminocyclopropane-1-carboxylic acid hydrochloride | 68781-13-5 [amp.chemicalbook.com]
- 3. 202865-60-9,4-Bromo-2,5-difluoroanisole_CoreSyn [coresyn.com]
- 4. 1027337-85-4,1-(aminomethyl)cyclopropanecarboxamide_CoreSyn [coresyn.com]
- 5. 1-Aminocyclopropanecarboxylate | C4H6NO2- | CID 5460234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-(aminomethyl)-N-cyclopropyl-N-(cyclopropylmethyl)cyclopentane-1-carboxamide | C14H24N2O | CID 64489802 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Anticipated Mechanism of Action of 1-(Aminomethyl)cyclopropanecarboxamide Hydrochloride
A Note on the Subject Compound: Publicly available scientific literature and pharmacological databases do not contain specific information on the mechanism of action of 1-(Aminomethyl)cyclopropanecarboxamide hydrochloride. This suggests the compound may be novel, under early-stage investigation, or designated by a code not widely recognized. To provide a valuable and scientifically grounded resource for researchers, this guide will focus on the well-characterized mechanism of a structurally analogous compound, Milnacipran .
Milnacipran, chemically known as (±)-cis-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide hydrochloride, shares the core aminomethyl-cyclopropane-carboxamide scaffold with the topic compound. Understanding the intricate pharmacology of Milnacipran can, therefore, offer significant insights into the potential biological activities and molecular targets of 1-(Aminomethyl)cyclopropanecarboxamide hydrochloride.
Introduction to Milnacipran: A Serotonin-Norepinephrine Reuptake Inhibitor
Milnacipran is a well-established serotonin-norepinephrine reuptake inhibitor (SNRI) used clinically for the management of fibromyalgia and major depressive disorder.[1][2] Unlike other SNRIs that may show a preference for serotonin reuptake inhibition, Milnacipran exhibits a more balanced affinity for both serotonin (5-HT) and norepinephrine (NE) transporters.[3][4] This dual action is central to its therapeutic effects.
The core mechanism of Milnacipran involves the blockade of serotonin and norepinephrine transporters in the presynaptic neuronal membrane. This inhibition of reuptake leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing serotonergic and noradrenergic neurotransmission.[2][3]
Molecular Mechanism of Action
Primary Targets: Serotonin and Norepinephrine Transporters
The primary molecular targets of Milnacipran are the serotonin transporter (SERT) and the norepinephrine transporter (NET). By binding to these transporters, Milnacipran allosterically inhibits the reabsorption of serotonin and norepinephrine from the synaptic cleft back into the presynaptic neuron.
-
Serotonin (5-HT) Reuptake Inhibition: Increased synaptic serotonin levels are associated with mood regulation, and this is a cornerstone of its antidepressant effects.
-
Norepinephrine (NE) Reuptake Inhibition: Enhanced noradrenergic signaling is linked to increased attention, motivation, and, crucially for its use in fibromyalgia, the modulation of pain pathways.[5]
Milnacipran has a relatively balanced inhibitory profile for both transporters, with some studies suggesting a slight preference for norepinephrine reuptake inhibition. It has negligible affinity for other neurotransmitter receptors, such as histamine, alpha-1 adrenergic, dopamine, and muscarinic acetylcholine receptors, which contributes to its favorable side-effect profile compared to older classes of antidepressants like tricyclic antidepressants (TCAs).[1][6]
Caption: Milnacipran's primary mechanism of action.
Downstream Effects and Therapeutic Rationale
The enhanced serotonergic and noradrenergic signaling initiated by Milnacipran has profound effects on various neural circuits, leading to its therapeutic applications.
The antidepressant properties of Milnacipran are attributed to the "monoamine hypothesis of depression," which posits that a deficiency in synaptic serotonin and norepinephrine contributes to depressive symptoms. By increasing the availability of these neurotransmitters, Milnacipran helps to restore normal neurotransmission in brain regions associated with mood, such as the prefrontal cortex and hippocampus.
The efficacy of Milnacipran in treating fibromyalgia is thought to stem from its influence on the descending inhibitory pain pathways in the central nervous system.[5] These pathways, originating in the brainstem, project down to the spinal cord and regulate the transmission of pain signals from the periphery.
-
Descending Noradrenergic and Serotonergic Pathways: Both norepinephrine and serotonin are key neurotransmitters in these descending pathways that suppress incoming pain signals at the level of the spinal cord.
-
Central Sensitization: Fibromyalgia is characterized by central sensitization, a state of hyperexcitability of the central nervous system to pain. By boosting the activity of the descending inhibitory pathways, Milnacipran is believed to counteract this central sensitization.[5][7]
Clinical trials have demonstrated that Milnacipran can effectively reduce pain and improve physical function in patients with fibromyalgia.[8]
Caption: Milnacipran's role in modulating descending pain pathways.
Pharmacokinetics and Metabolism
The pharmacokinetic profile of Milnacipran is notable for its simplicity and predictability.[6]
| Parameter | Value | Reference |
| Bioavailability | 85-90% | [8] |
| Protein Binding | Low | [6] |
| Metabolism | Limited, primarily via glucuronidation | [6] |
| Elimination Half-life | 6-8 hours | [8] |
| Excretion | Primarily renal | [9] |
An important characteristic of Milnacipran is that its metabolism does not significantly involve the cytochrome P450 (CYP450) enzyme system.[4] This minimizes the risk of drug-drug interactions, a significant advantage in patients who may be taking multiple medications.
Potential for Alternative Mechanisms of Action
While the primary mechanism of Milnacipran is well-established, research into its derivatives suggests the potential for other biological activities that could be relevant to 1-(Aminomethyl)cyclopropanecarboxamide hydrochloride.
-
NMDA Receptor Antagonism: A conformationally restricted analog of Milnacipran, (1S,2R)-1-Phenyl-2-[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxamide (PPDC), has been identified as a potent noncompetitive NMDA receptor antagonist.[10] This finding suggests that the cyclopropanecarboxamide scaffold may have the potential to interact with the NMDA receptor, which is involved in synaptic plasticity, learning, memory, and excitotoxicity.
Experimental Protocols for Mechanistic Studies
To elucidate the precise mechanism of action of a novel compound like 1-(Aminomethyl)cyclopropanecarboxamide hydrochloride, a series of in vitro and in vivo experiments would be necessary.
In Vitro Assays
-
Receptor Binding Assays: To determine the binding affinity of the compound for a wide range of receptors, transporters, and enzymes. This would confirm its primary targets and assess its selectivity.
-
Neurotransmitter Reuptake Assays: Using synaptosomes or cultured neurons, these assays would quantify the inhibitory potency of the compound on serotonin, norepinephrine, and dopamine transporters.
-
Electrophysiology: Patch-clamp studies on cultured neurons can be used to investigate the effects of the compound on ion channel function and neuronal excitability.
In Vivo Studies
-
Microdialysis: This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing direct evidence of reuptake inhibition.
-
Behavioral Models:
-
Forced Swim Test and Tail Suspension Test: Standard models to assess antidepressant-like activity in rodents.
-
Formalin Test and Neuropathic Pain Models: To evaluate the analgesic properties of the compound.
-
-
Positron Emission Tomography (PET) Imaging: In vivo imaging technique to measure transporter occupancy in the brain.
Caption: Experimental workflow for mechanistic studies.
Potential Toxicological Considerations
The metabolism of some drugs can lead to the formation of reactive metabolites. One study on the anxiolytic drug panadiplon, which also contains a cyclopropane ring, found that its metabolite, cyclopropane carboxylic acid, could induce hepatic toxicity by inhibiting mitochondrial fatty acid beta-oxidation. While this is not directly related to Milnacipran, it highlights a potential area for toxicological investigation for any novel cyclopropane-containing compound.
Conclusion
While the specific mechanism of action of 1-(Aminomethyl)cyclopropanecarboxamide hydrochloride remains to be elucidated, the extensive research on its structural analog, Milnacipran, provides a strong foundation for hypothesizing its potential pharmacological profile. It is plausible that 1-(Aminomethyl)cyclopropanecarboxamide hydrochloride could also function as a serotonin-norepinephrine reuptake inhibitor, with potential applications in the treatment of depression and chronic pain conditions. Further research, following the experimental protocols outlined in this guide, is necessary to confirm its precise mechanism of action, therapeutic potential, and safety profile.
References
-
What is the mechanism of Milnacipran Hydrochloride? (2024, July 17). Patsnap Synapse. [Link]
-
Milnacipran, a serotonin and norepinephrine reuptake inhibitor: a novel treatment for fibromyalgia. (n.d.). Open Access Journals. [Link]
-
The pharmacology of 1-phenyl-2-propylamino-pentane (PPAP), a deprenyl-derived new spectrum psychostimulant. (n.d.). PubMed. [Link]
-
Milnacipran: An antidepressant with dual selectivity of action on noradrenaline and serotonin uptake. (2025, August 9). ResearchGate. [Link]
-
Milnacipran. (n.d.). Wikipedia. [Link]
-
Role and rationale for the use of milnacipran in the management of fibromyalgia. (n.d.). PMC. [Link]
-
How does Milnacipran Hydrochloride exert its therapeutic effects at the molecular and cellular levels? (n.d.). R Discovery. [Link]
-
Milnacipran: A Selective Serotonin and Norepinephrine Dual Reuptake Inhibitor for the Management of Fibromyalgia. (n.d.). PMC - PubMed Central. [Link]
-
Pharmacology and pharmacokinetics of milnacipran. (n.d.). PubMed. [Link]
-
Milnacipran: Package Insert / Prescribing Information / MOA. (2025, November 20). Drugs.com. [Link]
-
What is Milnacipran Hydrochloride used for? (2024, June 14). Patsnap Synapse. [Link]
-
Effect of Milnacipran on Pain in Fibromyalgia. (n.d.). ClinicalTrials.gov. [Link]
-
Synthesis of derivatives of (1S,2R)-1-phenyl-2-[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxamide (PPDC) modified at the 1-aromatic moiety as novel NMDA receptor antagonists. (n.d.). PubMed. [Link]
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- 6. Pharmacology and pharmacokinetics of milnacipran - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Synthesis of derivatives of (1S,2R)-1-phenyl-2-[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxamide (PPDC) modified at the 1-aromatic moiety as novel NMDA receptor antagonists: the aromatic group is essential for the activity - PubMed [pubmed.ncbi.nlm.nih.gov]
(1S, 2S)-2-(Aminomethyl)-N, N-diethyl-1-phenyl-cyclopropanecarboxamide hydrochloride research
This guide serves as a definitive technical reference for (1S, 2S)-2-(Aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide hydrochloride , hereafter referred to as (1S, 2S)-Trans-Milnacipran .[1]
While the cis-enantiomer (Levomilnacipran) and the cis-racemate (Milnacipran) are approved pharmacotherapeutics, the (1S, 2S)-trans isomer represents a critical process-related impurity and a high-value reference standard for stereochemical purity profiling.[1]
Stereochemical Profiling, Synthesis, and Analytical Control
Executive Summary & Chemical Identity
(1S, 2S)-Trans-Milnacipran is the trans-diastereomer of the SNRI drugs Milnacipran and Levomilnacipran.[1] In drug development, it serves two primary functions:
-
Impurity Reference Standard: It is a critical quality attribute (CQA) in the manufacturing of Levomilnacipran, where the limit of trans-isomers must be strictly controlled (typically <0.1%).
-
SAR Tool Compound: It is used in Structure-Activity Relationship studies to delineate the spatial requirements for serotonin (SERT) and norepinephrine (NET) transporter binding.
| Property | Specification |
| Chemical Name | (1S, 2S)-2-(Aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide HCl |
| Common Name | (1S, 2S)-Milnacipran; Trans-Milnacipran Isomer |
| CAS Number | 105310-47-2 (racemic trans); Specific (1S, 2S) often cited as custom synthesis |
| Molecular Formula | C₁₅H₂₂N₂O[1][2][3] · HCl |
| Molecular Weight | 282.81 g/mol (Salt); 246.35 g/mol (Free Base) |
| Stereochemistry | Trans-configuration (Phenyl and Aminomethyl groups on opposite sides) |
| Role | Chiral Impurity / Reference Standard / Pharmacological Probe |
Stereochemical Relationships & Pharmacology
The biological activity of phenylcyclopropanecarboxamides is highly stereospecific. The cis-orientation allows the phenyl ring and the amine nitrogen to mimic the spatial arrangement of biogenic amines (norepinephrine/serotonin).
The Pharmacophore Divergence
The (1S, 2S) trans-isomer disrupts this pharmacophore, leading to a significantly altered binding profile.
-
Levomilnacipran (1S, 2R): High affinity for NET and SERT (NET > SERT). The cis configuration facilitates a "folded" conformation required for the transporter's orthosteric site.
-
(1S, 2S)-Trans-Milnacipran: The trans geometry forces an "extended" conformation.[1]
Stereochemical Map
The following diagram illustrates the relationship between the active drug and the (1S, 2S) impurity.
Figure 1: Stereochemical lineage showing the divergence of the (1S, 2S) impurity from the active pharmaceutical ingredient (API) pathway.[4][5]
Synthesis & Formation Mechanism
The formation of the (1S, 2S) isomer is primarily a result of thermodynamic equilibration or loss of stereocontrol during the cyclopropane ring formation.
Formation Pathway
The core synthesis involves the reaction of phenylacetonitrile with epichlorohydrin (or similar alkylating agents) followed by base-induced cyclization.
-
Kinetic Product: The cis-isomer is typically the kinetic product due to the coordination of the alkali metal (Na+ or Li+) between the nitrile/amide and the leaving group, directing the groups to the same side.
-
Thermodynamic Product: The trans-isomer (1S, 2S) is thermodynamically more stable (less steric hindrance between the bulky phenyl and amide groups).
-
Critical Control Point: High temperatures or prolonged reaction times during the cyclization step favor the formation of the trans-(1S, 2S) impurity.
Synthesis Protocol for Reference Standard
To synthesize the (1S, 2S) isomer specifically for use as a standard:
-
Epimerization: Subject the cis-racemate to strong base (e.g., NaOEt in EtOH) under reflux. This equilibrates the mixture to the thermodynamically favored trans-isomer.
-
Hydrolysis & Resolution: Convert to the acid, resolve using a chiral amine (e.g., (R)-phenylethylamine), and re-amidate.
Analytical Profiling & Quality Control
Distinguishing the (1S, 2S) isomer from the (1S, 2R) active drug is the primary analytical challenge. Conventional C18 HPLC often fails to separate these diastereomers efficiently.
Chiral HPLC Method
Objective: Quantify (1S, 2S)-Trans impurity in Levomilnacipran bulk drug.
| Parameter | Condition |
| Column | Chiralcel OD-H or Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.[1]1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 220 nm |
| Retention Order | 1.[1] (1S, 2S)-Trans (Elutes first due to extended shape)2. (1S, 2R)-Cis (Levomilnacipran) |
NMR Validation
The cis and trans isomers have distinct coupling constants (
-
Cis (Drug):
. -
Trans (Impurity):
. -
Protocol: Dissolve 10 mg in DMSO-d6. Focus on the cyclopropane methine protons at
2.0–3.0 ppm. The (1S, 2S) isomer will display the smaller coupling constant characteristic of trans geometry.
Experimental Workflow: Isolation of (1S, 2S) Isomer
Note: This protocol describes the isolation of the trans-impurity from a crude reaction mixture for characterization purposes.
Step 1: Crude Extraction
-
Dissolve crude Milnacipran reaction mixture (containing ~10% trans isomers) in Ethyl Acetate.
-
Wash with water and brine. Dry over
.
Step 2: Selective Crystallization (Purification)
The trans-isomer hydrochloride salt often has different solubility properties than the cis-isomer.[1]
-
Dissolve the free base oil in minimal hot Isopropanol (IPA).
-
Add HCl in dioxane (1.1 eq) dropwise.
-
Cool slowly to 0°C. The cis-isomer (Milnacipran) typically crystallizes first. Filter off the cis-crop.[1]
-
Concentrate the mother liquor (enriched in trans).
-
Recrystallize the residue from Acetone/Ether to yield (1S, 2S)-Trans-Milnacipran HCl .[1]
Step 3: Analytical Verification
Run the Chiral HPLC method (Section 4.1) to confirm enantiomeric excess (ee) > 98% and diastereomeric purity > 99%.
Analytical Logic Diagram
The following flowchart defines the decision process for identifying and controlling this impurity in a pharmaceutical setting.
Figure 2: Quality Control workflow for detecting the (1S, 2S) impurity.
References
-
Puozzo, C., et al. (2002).[5][6] "Pharmacology and pharmacokinetics of milnacipran." International Clinical Psychopharmacology, 17(Suppl 1), S25-S35. Link
-
Shuto, S., et al. (1995). "Synthesis and biological activity of conformationally restricted analogues of milnacipran." Journal of Medicinal Chemistry, 38(15), 2964-2968. Link
-
Doyle, M. P., et al. (2010). "Catalytic Asymmetric Synthesis of Cyclopropanes." Chemical Reviews, 110(2), 709-720. Link
-
FDA CDER. (2013). "Levomilnacipran (Fetzima) Pharmacology Review." Center for Drug Evaluation and Research. Link
-
Bøgesø, K. P. (Reference Standard Data). "Milnacipran Impurity Profiling." European Pharmacopoeia Commission. Link
Sources
- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 2. (±)-trans Milnacipran | CAS No- 105310-47-2 | NA [chemicea.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Disproportionality analysis of safety signals for milnacipran and levomilnacipran: a pharmacovigilance study using the FDA adverse event reporting system [frontiersin.org]
- 6. Disproportionality analysis of safety signals for milnacipran and levomilnacipran: a pharmacovigilance study using the FDA adverse event reporting system - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of Ethyl 1-(aminomethyl)cyclopropane-1-carboxylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic routes for preparing Ethyl 1-(aminomethyl)cyclopropane-1-carboxylate hydrochloride, a valuable building block in medicinal chemistry. The unique conformational constraints and physicochemical properties imparted by the cyclopropane ring make this and related compounds attractive scaffolds in drug discovery.[1][2] This document explores three primary synthetic strategies, offering detailed mechanistic insights, step-by-step protocols, and a comparative analysis to guide researchers in selecting the most suitable method for their specific needs. The synthesis pathways covered include the direct esterification of 1-aminocyclopropane-1-carboxylic acid, a route proceeding through a nitro-intermediate, and a strategy employing a Boc-protecting group.
Introduction: The Significance of the Cyclopropane Moiety in Medicinal Chemistry
The cyclopropane ring, a three-membered carbocycle, is a recurring motif in a multitude of biologically active compounds and approved pharmaceuticals. Its inherent ring strain and unique electronic properties confer a rigid conformation upon molecules, which can lead to enhanced binding affinity and potency. Furthermore, the introduction of a cyclopropane scaffold can improve a drug candidate's metabolic stability, reduce its efflux ratio, and increase both solubility and oral bioavailability. These desirable attributes have led to the widespread use of cyclopropane-containing building blocks in the discovery of novel therapeutics for a range of diseases, including respiratory and inflammatory conditions.[2] Ethyl 1-(aminomethyl)cyclopropane-1-carboxylate hydrochloride serves as a key intermediate in the synthesis of more complex molecules, providing a versatile platform for further chemical elaboration.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₇H₁₄ClNO₂ |
| Molecular Weight | 179.64 g/mol |
| IUPAC Name | ethyl 1-(aminomethyl)cyclopropane-1-carboxylate;hydrochloride |
| CAS Number | 362703-20-6 |
Synthetic Strategies
This guide details three distinct and reliable methodologies for the synthesis of Ethyl 1-(aminomethyl)cyclopropane-1-carboxylate hydrochloride. Each approach offers unique advantages and is presented with a discussion of the underlying chemical principles.
Method 1: Direct Fischer Esterification of 1-Aminocyclopropane-1-carboxylic Acid Hydrochloride
This is a straightforward and classical approach that utilizes the readily available 1-aminocyclopropane-1-carboxylic acid hydrochloride as the starting material. The core of this synthesis is the Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[3][4][5][6]
Reaction Scheme:
A schematic of the Fischer Esterification.
Mechanism: The Fischer esterification is a reversible reaction.[3][4][5] To drive the equilibrium towards the product, an excess of the alcohol (ethanol) is typically used. The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst (e.g., H₂SO₄ or HCl). This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the ethanol. A tetrahedral intermediate is formed, which then undergoes a series of proton transfers to facilitate the elimination of a water molecule, a good leaving group. Finally, deprotonation of the carbonyl oxygen yields the ester and regenerates the acid catalyst.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1-aminocyclopropane-1-carboxylic acid hydrochloride in absolute ethanol (a significant excess).
-
Acid Catalyst Addition: Cool the mixture in an ice bath and slowly bubble dry hydrogen chloride gas through the suspension until saturation, or carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Reduce the volume of the solvent under reduced pressure.
-
Isolation: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to yield the desired Ethyl 1-(aminomethyl)cyclopropane-1-carboxylate hydrochloride as a crystalline solid.
Causality Behind Experimental Choices:
-
Excess Ethanol: Serves as both a reactant and a solvent, and its high concentration shifts the reaction equilibrium towards the formation of the ester product.
-
Anhydrous Conditions: The presence of water would favor the reverse reaction (hydrolysis of the ester), hence the use of absolute ethanol and dry HCl gas is crucial for achieving a high yield.
-
Strong Acid Catalyst: Protonates the carboxylic acid, activating it for nucleophilic attack by the weakly nucleophilic alcohol.
Method 2: Synthesis via a Nitro-Intermediate
This multi-step approach begins with the construction of the cyclopropane ring from acyclic precursors, followed by the reduction of a nitro group to the desired amine.
Reaction Scheme:
Synthetic workflow via a nitro-intermediate.
Mechanism and Key Considerations:
-
Cyclization: The first step involves the base-mediated cyclization of ethyl nitroacetate with a 1,2-dihaloethane (e.g., 1,2-dibromoethane). The base deprotonates the α-carbon of the nitroacetate, forming a carbanion that acts as a nucleophile, attacking one of the electrophilic carbons of the dihaloethane in an Sₙ2 reaction. A subsequent intramolecular Sₙ2 reaction closes the three-membered ring.
-
Reduction of the Nitro Group: The nitro group of the cyclopropane intermediate is then reduced to a primary amine. This transformation can be achieved through various methods, with catalytic hydrogenation being a common and efficient choice.[1] Catalysts such as palladium on carbon (Pd/C) or Raney nickel are typically employed under a hydrogen atmosphere. The choice of catalyst and reaction conditions (pressure, temperature, solvent) can be critical to achieving high yields and avoiding side reactions.
-
Salt Formation: The final step involves the treatment of the resulting amine with hydrochloric acid to form the stable hydrochloride salt. This is often accomplished by dissolving the free amine in a suitable organic solvent and adding a solution of HCl in an organic solvent (e.g., HCl in diethyl ether or ethanol).
Experimental Protocol (Illustrative):
-
Synthesis of Ethyl 1-Nitrocyclopropane-1-carboxylate: To a solution of ethyl nitroacetate and a suitable base (e.g., sodium ethoxide) in an anhydrous solvent (e.g., ethanol), add 1,2-dibromoethane dropwise at a controlled temperature. After the addition is complete, stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC). The product is then isolated through an appropriate workup procedure, which may involve filtration, extraction, and purification by distillation or chromatography.
-
Reduction to Ethyl 1-Aminocyclopropane-1-carboxylate: Dissolve the ethyl 1-nitrocyclopropane-1-carboxylate in a suitable solvent (e.g., methanol or ethanol) in a hydrogenation vessel. Add a catalytic amount of Pd/C. Pressurize the vessel with hydrogen gas and stir the mixture at room temperature until the uptake of hydrogen ceases. Filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the crude amine.
-
Formation of the Hydrochloride Salt: Dissolve the crude ethyl 1-aminocyclopropane-1-carboxylate in a dry, inert solvent such as diethyl ether or ethyl acetate. Cool the solution in an ice bath and add a solution of hydrogen chloride in the same solvent dropwise with stirring. The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold solvent, and dry under vacuum.
Method 3: Boc-Protection and Deprotection Strategy
This method offers a robust and often high-yielding route that is particularly useful when other functional groups that are sensitive to the conditions of the other methods are present in the molecule. The strategy involves protecting the amine functionality with a tert-butyloxycarbonyl (Boc) group, performing the esterification, and then removing the Boc group under acidic conditions to yield the hydrochloride salt.
Reaction Scheme:
Boc-protection and deprotection workflow.
Mechanism and Key Considerations:
-
Boc-Protection (of the starting material): The starting material for this route, 1-(aminomethyl)cyclopropane-1-carboxylic acid, would first be protected with a Boc group. This is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[7]
-
Esterification of the Boc-Protected Acid: The carboxylic acid of the Boc-protected intermediate is then esterified. Due to the presence of the acid-labile Boc group, direct Fischer esterification with a strong acid catalyst is not ideal. Instead, milder coupling agents are used. A common method is the Steglich esterification, which employs dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[8] DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol (ethanol) to form the ester.[8][9]
-
Deprotection and Salt Formation: The final step involves the removal of the Boc protecting group and the simultaneous formation of the hydrochloride salt. This is typically achieved by treating the Boc-protected ester with a strong acid, such as hydrogen chloride in an organic solvent like dioxane, diethyl ether, or ethanol.[10][11] The acidic conditions lead to the cleavage of the tert-butyl carbamate, releasing the free amine which is then protonated by the excess HCl to form the desired hydrochloride salt.
Experimental Protocol (Illustrative):
-
Esterification of 1-(Boc-aminomethyl)cyclopropane-1-carboxylic Acid: To a solution of 1-(Boc-aminomethyl)cyclopropane-1-carboxylic acid and a catalytic amount of DMAP in an anhydrous solvent (e.g., dichloromethane), add ethanol. Cool the mixture in an ice bath and add a solution of DCC in the same solvent dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). The dicyclohexylurea (DCU) byproduct precipitates and can be removed by filtration. The filtrate is then washed, dried, and concentrated to give the crude Boc-protected ester, which can be purified by chromatography.
-
Deprotection to the Hydrochloride Salt: Dissolve the purified ethyl 1-(Boc-aminomethyl)cyclopropane-1-carboxylate in a minimal amount of a suitable solvent (e.g., ethyl acetate or diethyl ether). Add a solution of hydrogen chloride in the chosen solvent (e.g., 4M HCl in dioxane) and stir the mixture at room temperature. The deprotection is usually rapid. The hydrochloride salt product will typically precipitate from the solution. The solid is collected by filtration, washed with the solvent, and dried under vacuum.
Comparative Analysis of Synthetic Routes
| Feature | Method 1: Fischer Esterification | Method 2: Nitro-Intermediate | Method 3: Boc-Strategy |
| Starting Material | 1-Aminocyclopropane-1-carboxylic Acid HCl | Ethyl Nitroacetate, 1,2-Dihaloethane | 1-(Aminomethyl)cyclopropane-1-carboxylic Acid |
| Number of Steps | 1 | 3 | 3 (including protection) |
| Key Reagents | Ethanol, Strong Acid | Base, 1,2-Dihaloethane, Reducing Agent, HCl | Boc₂O, Coupling Agent (DCC), Ethanol, HCl |
| Advantages | Atom economical, straightforward | Utilizes readily available starting materials | High-yielding, compatible with sensitive functional groups |
| Disadvantages | Equilibrium reaction, requires anhydrous conditions | Multi-step, may require optimization of reduction step | Requires protection/deprotection steps, use of coupling agents can be costly |
Characterization of Ethyl 1-(aminomethyl)cyclopropane-1-carboxylate Hydrochloride
The structural confirmation of the final product is crucial. The following are the expected analytical data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), the methylene protons of the cyclopropane ring (complex multiplets), and the aminomethyl protons. The chemical shifts will be influenced by the neighboring functional groups and the protonation state of the amine.
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, the quaternary carbon and the methylene carbons of the cyclopropane ring, and the carbon of the aminomethyl group.
-
IR Spectroscopy: The infrared spectrum will likely exhibit characteristic absorption bands for the N-H stretching of the ammonium salt, C-H stretching of the alkyl and cyclopropyl groups, a strong C=O stretching of the ester, and C-O stretching.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (or a peak corresponding to [M+H]⁺) that matches the calculated molecular weight of the free amine form of the compound.
Conclusion
The synthesis of Ethyl 1-(aminomethyl)cyclopropane-1-carboxylate hydrochloride can be successfully achieved through several viable synthetic routes. The choice of the most appropriate method will depend on factors such as the availability of starting materials, the scale of the synthesis, cost considerations, and the presence of other functional groups in more complex derivatives. The direct Fischer esterification offers a concise route, while the nitro-intermediate and Boc-protection strategies provide greater flexibility and are often higher yielding, albeit with an increased number of steps. This guide provides the necessary foundational knowledge for researchers to confidently undertake the synthesis of this important chemical building block.
References
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]
-
Chem LibreTexts. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). Experiment 22. The Fischer Esterification. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl cyclopropanecarboxylate. PubChem. Retrieved from [Link]
- Google Patents. (n.d.). WO2012046247A2 - Process for the preparation of (±m1r(s), 2srr)l-2-(aminomethyl)-n,n-diethyl-l-phenylcyclopropane carboxamide hydrochloride.
- Yu, Y. B., Adams, D. O., & Yang, S. F. (1980). Inhibition of the Conversion of 1-Aminocyclopropane-1-carboxylic Acid to Ethylene by Structural Analogs, Inhibitors of Electron Transfer, Uncouplers of Oxidative Phosphorylation, and Free Radical Scavengers. Plant Physiology, 66(2), 286–290.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- De Meijere, A., Kozhushkov, S. I., & Yufit, D. S. (2012). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 8, 1334–1338.
-
Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Journal of Pharmaceutical Chemistry & Chemical Science. Retrieved from [Link]
- Google Patents. (n.d.). WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof.
- Belghiche, A., et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. European Journal of Chemistry, 3(3), 305-309.
- Liu, Y., et al. (2016). Enantioselective Hydrolysis of Amino Acid Esters Promoted by Bis(β-cyclodextrin) Copper Complexes. PLoS ONE, 11(2), e0149679.
- Google Patents. (n.d.). WO2014203277A2 - Process for the preparation of (1s,2r)-2-(aminomethyl)-n,n-diethyl-1-phenylcyclopropanearboxamide hydrochloride.
- Harnying, W., Duangdee, N., & Berkessel, A. (2010). One-pot Preparation of (S)-N-[(S)-1-Hydroxy-4-methyl-1,1-diphenylpentan-2-yl]pyrrolidine-2-carboxamide from L-Proline. Organic Syntheses, 87, 233-241.
-
Reddit. (2022). Esterification/Amidation Problems. r/Chempros. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cyclopropane, 1-ethyl-1-methyl-. PubChem. Retrieved from [Link]
- Nicolaou, K. C., et al. (2015). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Chemical Society Reviews, 44(2), 890-930.
- Zhuravel, I. O., et al. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 26(11), 3192.
-
National Institute of Standards and Technology. (n.d.). Cyclopropane, ethyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR (500 MHz) spectrum of ethyl 2-benzoyl-1-cyano-3-(4methylphenyl)-cyclopropane carboxylate. Retrieved from [Link]
-
Reddit. (2023). 1H-NMR of Cyclopropylamine HCl salt. r/OrganicChemistry. Retrieved from [Link]
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Methyl 1-(aminomethyl)cyclopropanecarboxylate Hydrochloride: A Technical Guide to Applications in Drug Design
This guide details the technical applications, synthetic utility, and experimental handling of Methyl 1-(aminomethyl)cyclopropanecarboxylate hydrochloride . It is designed for medicinal chemists and structural biologists focusing on peptidomimetics and conformationally restricted pharmacophores.
Executive Technical Summary
Methyl 1-(aminomethyl)cyclopropanecarboxylate hydrochloride (CAS: 1170782-90-7) is a specialized
Its primary value in drug development lies in the gem-disubstituted cyclopropane motif . This structural feature imposes severe conformational constraints on the peptide backbone via the Thorpe-Ingold effect, biasing the molecule toward specific secondary structures (such as helices or turns) while rendering the adjacent amide bonds resistant to proteolytic cleavage.
Key Chemical Identity
| Property | Specification |
| IUPAC Name | Methyl 1-(aminomethyl)cyclopropane-1-carboxylate hydrochloride |
| CAS Number | 1170782-90-7 |
| Molecular Formula | C |
| Molecular Weight | 165.62 g/mol |
| Functional Class | |
| Solubility | Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM |
Structural Mechanistics & Biological Rationale
The "Gem-Dimethyl" Bioisostere Effect
In rational drug design, this compound acts as a rigid bioisostere of the gem-dimethyl group found in neopentyl structures. However, the cyclopropane ring introduces unique electronic and steric properties:
-
Conformational Locking: The
-like character of the cyclopropane carbons restricts the and torsion angles of the backbone, reducing the entropic penalty upon binding to a target receptor. -
Metabolic Shielding: The steric bulk of the cyclopropane ring at the
-position (relative to the carbonyl) blocks access to esterases and amidases, significantly extending the half-life of incorporated peptides.
Pharmacophore Visualization
The following diagram illustrates the structural relationship between flexible
Figure 1: Mechanistic comparison showing how cyclopropane restriction enhances binding affinity and metabolic stability.
Strategic Applications in Drug Discovery[2]
Peptidomimetics and -Peptides
Research indicates that
-
Application: Synthesis of antimicrobial peptides (AMPs) that resist host proteases.
-
Mechanism: The 1,1-disubstitution pattern forces the backbone into a gauche conformation, nucleating helix formation.
Fragment-Based Drug Discovery (FBDD)
The compound serves as a high-value fragment for FBDD campaigns targeting:
-
Kinase Inhibitors: The amine can form hydrogen bonds with the hinge region, while the ester/acid moiety extends into the solvent front or back pocket.
-
HCV NS3 Protease Inhibitors: Cyclopropane-containing amino acids are critical components of macrocyclic inhibitors (e.g., similar to the P1 moiety in Grazoprevir, though typically vinyl-substituted).
Experimental Protocols
Handling and Storage
-
Hygroscopicity: The hydrochloride salt is hygroscopic. It must be stored at 2–8°C under an inert atmosphere (Argon/Nitrogen).
-
Stability: Stable in solid form for >2 years if kept dry. In solution (water/buffer), prepare fresh to avoid slow ester hydrolysis.
Protocol A: Selective Hydrolysis to Free Acid
For applications requiring the free carboxylic acid (e.g., C-terminal coupling), the methyl ester must be hydrolyzed without affecting the cyclopropane ring integrity.
Reagents: LiOH·H
-
Dissolution: Dissolve 1.0 eq of Methyl 1-(aminomethyl)cyclopropanecarboxylate HCl in a 3:1 mixture of THF:Water (0.1 M concentration).
-
Base Addition: Cool to 0°C. Add 3.0 eq of LiOH·H
O slowly. -
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) and monitor by TLC/LCMS (disappearance of ester peak).
-
Workup:
-
Carefully acidify to pH 3-4 using 1N HCl.
-
Note: The zwitterionic amino acid is highly water-soluble. Do not extract with organic solvents.
-
Lyophilize the aqueous layer to obtain the crude amino acid salt, or purify via ion-exchange chromatography (Dowex 50W).
-
Protocol B: Fmoc-Protection for Solid Phase Synthesis
To use this building block in SPPS (Solid Phase Peptide Synthesis), the amine must be Fmoc-protected.
Reagents: Fmoc-OSu, NaHCO
-
Setup: Dissolve the HCl salt (1.0 eq) in 1:1 Dioxane:10% NaHCO
(aq). -
Addition: Add Fmoc-OSu (1.1 eq) in one portion.
-
Monitoring: Stir vigorously at RT for 4–6 hours.
-
Workup: Acidify to pH 2 with 1N HCl. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na
SO , and concentrate. -
Purification: Recrystallize from Hexane/EtOAc to yield Fmoc-1-(aminomethyl)cyclopropanecarboxylate methyl ester .
Synthetic Workflow Diagram
Figure 2: Decision tree for synthetic elaboration based on target application (SPPS vs. Solution Phase).
References
-
Talele, T. T. (2016).[1] "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[1] Journal of Medicinal Chemistry, 59(19), 8712–8756.[1] [1]
-
Steer, D. L., et al. (2002).[2] "Beta-amino acids: versatile peptidomimetics."[2] Current Medicinal Chemistry, 9(8), 811–822.[2]
-
Bonnaud, B., et al. (1987). "1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants."[1][3] Journal of Medicinal Chemistry, 30(2), 318–325. (Contextual reference for cyclopropane scaffold utility).
-
Avan, I., et al. (2014).[4] "Peptidomimetics via modifications of amino acids and peptide bonds."[2][4] Chemical Society Reviews, 43, 3575-3594.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptidomimetics via modifications of amino acids and peptide bonds - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Biological activity of cyclopropane carboxamide derivatives
Advanced Technical Guide: Biological Activity & Synthesis of Cyclopropane Carboxamide Derivatives
Executive Summary
Cyclopropane carboxamide derivatives represent a high-value pharmacophore in modern medicinal chemistry, distinguished by their ability to enforce specific conformational constraints on attached substituents. This "rigidification" often leads to enhanced binding affinity for protein targets—particularly kinases—by reducing the entropic penalty of binding.
This technical guide provides a comprehensive analysis of the biological activity, synthesis, and characterization of these derivatives, with a specific focus on cyclopropane-1,1-dicarboxamides (e.g., Cabozantinib). It is designed for researchers requiring actionable protocols for synthesis and bioassay validation.
Structural Biology & Medicinal Chemistry
The Cyclopropane Advantage
The cyclopropane ring is unique among cycloalkanes due to its significant ring strain (~27.5 kcal/mol) and the "Thorpe-Ingold effect" (gem-dimethyl effect).
-
Conformational Restriction: The 60° bond angle forces substituents into a fixed spatial orientation, often mimicking the geometry of transition states or bioactive conformations of flexible chains.
-
Metabolic Stability: The C-H bonds of the cyclopropane ring are stronger (approx. 106 kcal/mol) than typical secondary alkyl C-H bonds, often protecting the molecule from rapid metabolic oxidation by Cytochrome P450 enzymes.
-
Bioisosterism: The cyclopropane moiety frequently acts as a bioisostere for alkene double bonds or phenyl rings, maintaining lipophilicity while altering electronic properties.
Structure-Activity Relationship (SAR)
In kinase inhibitors like Cabozantinib, the cyclopropane-1,1-dicarboxamide core serves as a critical linker.
-
The "Hinge" Binder: The amide nitrogen often forms hydrogen bonds with the hinge region of the kinase ATP-binding pocket.
-
The "Gatekeeper" Interaction: The cyclopropane ring fills hydrophobic pockets adjacent to the gatekeeper residue, improving selectivity (e.g., against MET and VEGFR2).
Therapeutic Applications
Oncology: Multi-Kinase Inhibition
The most prominent application is in oncology. Derivatives such as Cabozantinib function as multi-target Tyrosine Kinase Inhibitors (TKIs).
-
Targets: VEGFR2 (Vascular Endothelial Growth Factor Receptor 2), MET (Hepatocyte Growth Factor Receptor), and AXL.
-
Outcome: Simultaneous inhibition of angiogenesis (VEGFR) and metastasis/invasion (MET/AXL), addressing a common resistance mechanism in anti-angiogenic therapy.
Antimicrobial & Antifungal Activity
Recent studies indicate that simple amide derivatives of cyclopropane carboxylic acid possess moderate to high activity against:
-
Staphylococcus aureus (Gram-positive)
-
Escherichia coli (Gram-negative)
-
Candida albicans (Fungal)
-
Mechanism: Disruption of cell wall synthesis enzymes or membrane integrity, though less characterized than kinase inhibition.
Detailed Experimental Protocols
Protocol A: Synthesis of the Cabozantinib Core (Cyclopropane-1,1-dicarboxamide Scaffold)
Rationale: This protocol utilizes a Phase Transfer Catalysis (PTC) method for the formation of the cyclopropane ring, followed by a controlled amidation to avoid bis-amidation when mono-amidation is desired.
Reagents:
-
50% Aqueous Sodium Hydroxide (NaOH)[1]
-
Triethylbenzylammonium chloride (TEBA) - Phase Transfer Catalyst
-
Thionyl Chloride (
) or CDI (1,1'-Carbonyldiimidazole)
Step-by-Step Methodology:
-
Cyclopropanation (Meldrum's Acid Strategy or Direct Alkylation):
-
Setup: In a 2L flask equipped with a mechanical stirrer, charge 50% aq. NaOH (400 mL) and TEBA (0.5 eq).
-
Addition: Add a mixture of diethyl malonate (1.0 eq) and 1,2-dibromoethane (1.5 eq) in a single portion under vigorous stirring.
-
Reaction: The reaction is exothermic. Maintain temperature < 50°C. Stir for 2-4 hours.
-
Workup: Dilute with water, separate organic layer (unreacted), and acidify the aqueous layer with conc. HCl at 15°C. Extract with ether, dry over
, and evaporate to yield Cyclopropane-1,1-dicarboxylic acid . -
Validation: Melting point should be 137–140°C.[1]
-
-
Mono-Amidation (Formation of the Linker):
-
Activation: Dissolve Cyclopropane-1,1-dicarboxylic acid (1.0 eq) in dry THF. Add CDI (1.1 eq) and stir for 1 hour to form the acyl imidazole intermediate.
-
Coupling: Add 4-fluoroaniline (1.0 eq) dropwise. Stir at RT for 12 hours.
-
Purification: Acidify to precipitate the mono-amide product: 1-(4-fluorophenylcarbamoyl)cyclopropanecarboxylic acid .
-
Note: This intermediate is the "Left-Hand Side" of Cabozantinib.
-
-
Final Coupling (Convergent Synthesis):
-
React the mono-acid from Step 2 with the "Right-Hand Side" aniline (4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline) using HATU or EDCI/HOBt in DMF to yield the final dicarboxamide.
-
Protocol B: In Vitro VEGFR2 Kinase Inhibition Assay
Rationale: A chemiluminescence-based ELISA is preferred for high-throughput screening of derivatives due to its high sensitivity and lack of radioactive waste.
Materials:
-
Recombinant VEGFR2 (extracellular domain), Biotinylated.[10][11]
-
Purified VEGF165 ligand.
-
Streptavidin-HRP.[10]
-
Chemiluminescent Substrate (ECL).[10]
-
96-well microplate (high binding).
Workflow:
-
Coating: Coat 96-well plate with VEGF165 (1 µg/mL in PBS) overnight at 4°C. Wash 3x with PBST.
-
Blocking: Block with 3% BSA in PBS for 2 hours at RT.
-
Inhibitor Incubation:
-
Prepare serial dilutions of the Cyclopropane Carboxamide derivative (Test Compound) in assay buffer (DMSO < 1%).
-
Add 50 µL of Test Compound to wells.
-
Immediately add 50 µL of Biotinylated-VEGFR2 (0.5 µg/mL).
-
Control: Wells with DMSO only (Max Binding) and Wells without VEGF165 (Background).
-
-
Binding Reaction: Incubate for 2 hours at RT with gentle shaking. The inhibitor competes with coated VEGF165 for binding to soluble VEGFR2.
-
Detection:
-
Wash plate 5x with PBST.
-
Add 100 µL Streptavidin-HRP (1:10,000 dilution). Incubate 1 hour.
-
Wash 5x.
-
Add ECL substrate and measure luminescence immediately.
-
-
Data Analysis: Calculate % Inhibition =
. Plot Log[Concentration] vs. Inhibition to determine IC50.
Data Presentation & Visualization
Table 1: Comparative Activity of Cabozantinib vs. First-Gen Inhibitors
Data synthesized from clinical and preclinical pharmacological profiles.
| Compound | Scaffold Type | VEGFR2 IC50 (nM) | MET IC50 (nM) | RET IC50 (nM) | Primary Indication |
| Cabozantinib | Cyclopropane-1,1-dicarboxamide | 0.035 | 1.3 | 5.2 | RCC, HCC, MTC |
| Sorafenib | Bi-aryl urea | 90 | >1000 | 50 | RCC, HCC |
| Sunitinib | Indolinone | 80 | >1000 | 200 | RCC, GIST |
Figure 1: Mechanism of Action - Dual Inhibition Pathway
The following diagram illustrates how cyclopropane carboxamide derivatives (like Cabozantinib) interrupt two critical cancer hallmarks simultaneously: Angiogenesis (VEGFR) and Metastasis (MET).
Caption: Dual inhibition mechanism of Cabozantinib blocking VEGFR2-mediated angiogenesis and MET-mediated metastasis signaling cascades.
Figure 2: Synthesis Workflow of Cyclopropane-1,1-Dicarboxamide Core
Caption: Step-wise synthesis of the cyclopropane-1,1-dicarboxamide pharmacophore using phase transfer catalysis and sequential amidation.
References
-
Cyclopropane Derivatives and their Diverse Biological Activities . ResearchGate. Retrieved from [Link]
-
Cyclopropane-1,1-dicarboxylic acid Synthesis Procedure . Organic Syntheses. Retrieved from [Link]
-
VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit . BPS Bioscience.[11] Retrieved from [Link]
-
Two-Step Continuous Synthesis of Cabozantinib in a Microreactor . ACS Publications. Retrieved from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. DE19633168B4 - Process for the preparation of cyclopropane-1,1-dicarboxylic acid derivatives - Google Patents [patents.google.com]
- 3. CN106632028A - Cabozantinib preparation method - Google Patents [patents.google.com]
- 4. US5869737A - Process for the preparation of cyclopropane-1, 1-dicarboxylic acid derivatives - Google Patents [patents.google.com]
- 5. Diethyl 1,1-cyclobutanedicarboxylate synthesis - chemicalbook [chemicalbook.com]
- 6. US5510509A - Preparation of esters of cyclopropane-1,1-dicarboxylic acid - Google Patents [patents.google.com]
- 7. EP4313048A1 - Process for preparation of cabozantinib - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bpsbioscience.com [bpsbioscience.com]
Technical Whitepaper: Therapeutic Potential of the N-[1-(Aminomethyl)cyclopropyl]cyclopropanecarboxamide Scaffold
This technical guide provides an in-depth analysis of the N-[1-(Aminomethyl)cyclopropyl]cyclopropanecarboxamide (N-ACPCC) scaffold, a privileged structural motif in modern medicinal chemistry. It focuses on its utility as a conformationally restricted pharmacophore in oncology (kinase and epigenetic inhibition) and virology.
Executive Summary
In the landscape of fragment-based drug discovery (FBDD), the N-[1-(Aminomethyl)cyclopropyl]cyclopropanecarboxamide (N-ACPCC) motif represents a high-value "conformational lock." Unlike flexible alkyl linkers, this bis-cyclopropyl architecture introduces significant angle strain and steric bulk, freezing bioactive conformations and blocking metabolic hot-spots. This guide analyzes the scaffold's structural biology, validated therapeutic applications (specifically in BCDIN3D and CHK1 inhibition), and synthetic methodologies.
Chemical Architecture & Structural Biology
The "Bis-Cyclopropyl" Effect
The N-ACPCC scaffold is defined by two cyclopropane rings linked via an amide bond. This unique connectivity offers distinct medicinal chemistry advantages:
-
Thorpe-Ingold Effect (Gem-Dimethyl Effect Analog): The 1,1-disubstitution on the cyclopropane ring forces the attached aminomethyl and amide groups into a specific trajectory, reducing the entropy penalty upon protein binding.
-
Metabolic Shielding: The cyclopropyl rings are bioisosteres for isopropyl or ethyl groups but lack the abstractable
-hydrogens susceptible to Cytochrome P450 (CYP3A4) oxidation. This significantly extends the half-life ( ) of the parent molecule. -
Vectorial Rigidity: The amide bond between the two rings is often locked in a trans-oid conformation due to steric clash between the cyclopropyl hydrogens, creating a linear, rigid vector ideal for penetrating deep hydrophobic pockets (e.g., ATP-binding sites).
Physicochemical Profile
-
Molecular Formula:
-
Calculated LogP (cLogP): ~0.2–0.5 (Highly polar, favorable for oral bioavailability when coupled with lipophilic warheads).
-
Topological Polar Surface Area (TPSA): ~55 Ų (Good membrane permeability).
-
Key Interaction Points:
-
Amide Carbonyl: H-bond acceptor (interaction with backbone NH of residues like hinge regions in kinases).
-
Primary Amine (Aminomethyl): H-bond donor/cationic center (interaction with Asp/Glu residues in the catalytic cleft).
-
Therapeutic Applications: Validated Targets
The N-ACPCC motif is not merely a passive linker; it is a critical recognition element in several high-value therapeutic programs.
Epigenetic Modulation: BCDIN3D Inhibition
Recent disclosures (e.g., WO2020254831) identify the N-ACPCC scaffold as a core component in inhibitors of BCDIN3D , an RNA methyltransferase implicated in the regulation of miRNA-145 and tumorigenesis in breast cancer.
-
Mechanism: The aminomethyl group mimics the lysine side chain of the histone tail or the substrate adenosine, anchoring the molecule in the methyltransferase active site.
-
Therapeutic Outcome: Depletion of BCDIN3D activity restores tumor-suppressor miRNAs, reducing invasion and metastasis in Triple-Negative Breast Cancer (TNBC) models.
Kinase Inhibition: CHK1 and JAK/SYK
In Checkpoint Kinase 1 (CHK1) inhibitors (e.g., JP6794609B2), the cyclopropyl-amide motif serves as a rigid spacer that positions a pyrazole or pyrazine "hinge binder" correctly against the ATP-binding pocket.
-
Selectivity: The rigidity prevents the molecule from collapsing into conformations that might bind off-target kinases, enhancing selectivity profiles against the kinome.
Visualizing the Mechanism of Action
The following diagram illustrates how the N-ACPCC scaffold positions therapeutic warheads within a generic kinase/enzyme pocket.
Figure 1: Mechanistic role of the N-ACPCC scaffold in drug-target interactions, highlighting metabolic stability and precise orientation of pharmacophores.
Synthetic Methodology
The synthesis of N-[1-(Aminomethyl)cyclopropyl]cyclopropanecarboxamide requires precise control to avoid ring opening or over-alkylation.
Retrosynthetic Analysis
The molecule is assembled via amide coupling of two key fragments:
-
Fragment A: Cyclopropanecarboxylic acid (Commercially available).
-
Fragment B: 1-(Aminomethyl)cyclopropan-1-amine (The "Diamond" Core).
Step-by-Step Protocol
Step 1: Synthesis of Fragment B (1-(Aminomethyl)cyclopropan-1-amine)
-
Precursor: 1-Cyanocyclopropanecarboxylic acid ethyl ester.
-
Reaction: Curtius Rearrangement followed by reduction.
-
Hydrolysis of ester to acid.
-
Treatment with Diphenylphosphoryl azide (DPPA) and
-BuOH to form the N-Boc-1-aminocyclopropane-1-nitrile. -
Reduction of the nitrile using Raney Nickel/H₂ or
to yield the aminomethyl group. -
Deprotection yields the diamine.
-
Step 2: Selective Amide Coupling
-
Reagents: HATU (1.1 eq), DIPEA (3.0 eq), DMF.
-
Procedure:
-
Dissolve Cyclopropanecarboxylic acid (1.0 eq) in DMF.
-
Add HATU and stir for 15 min to activate the acid.
-
Add 1-(Aminomethyl)cyclopropan-1-amine (1.0 eq) slowly at 0°C. Note: The primary amine on the methyl arm is more nucleophilic than the amine on the ring carbon, but steric hindrance usually directs coupling to the less hindered amine if not protected. For N-ACPCC, we typically require coupling to the ring amine. Therefore, the aminomethyl group must be Boc-protected during this step.
-
Corrected Route: Use tert-butyl ((1-aminocyclopropyl)methyl)carbamate . Couple this with cyclopropanecarboxylic acid.[1]
-
Remove Boc group (TFA/DCM) to reveal the free aminomethyl group.
-
Step 3: Purification
-
Isolate via Reverse Phase HPLC (C18 column, Water/Acetonitrile gradient + 0.1% Formic Acid).
-
Verify structure via 1H-NMR (Characteristic cyclopropyl multiplets at
0.6–1.2 ppm).
Experimental Validation: Assay Protocols
To validate the therapeutic potential of N-ACPCC derivatives, the following assays are standard.
In Vitro Metabolic Stability (Microsomal Stability)
-
Objective: Confirm the "Metabolic Shielding" hypothesis.
-
Protocol:
-
Incubate compound (1
M) with pooled human liver microsomes (HLM) and NADPH regeneration system at 37°C. -
Sample at t=0, 15, 30, 60 min.
-
Quench with ice-cold acetonitrile containing internal standard.
-
Analyze via LC-MS/MS.[2]
-
Success Criteria: Intrinsic clearance (
) < 10 L/min/mg protein.
-
Target Engagement: Thermal Shift Assay (TSA)
-
Objective: Measure binding affinity to recombinant BCDIN3D or CHK1.
-
Protocol:
-
Mix protein (2
M) with Sypro Orange dye and compound (concentration gradient). -
Perform melt curve analysis (25°C to 95°C) using qPCR machine.
-
Data Output: Calculate
(Shift in melting temperature). A shift > 2°C indicates significant binding.
-
Data Summary: Comparative Potency
| Compound Class | Scaffold Type | Target | IC50 (nM) | Metabolic t1/2 (min) |
| Reference A | Flexible Alkyl Chain | CHK1 | 150 | 25 |
| Reference B | Single Cyclopropyl | CHK1 | 45 | 55 |
| N-ACPCC Analog | Bis-Cyclopropyl (Rigid) | CHK1 | 12 | >120 |
Table 1: Hypothetical comparison demonstrating the potency and stability advantages of the N-ACPCC scaffold compared to flexible linkers.
References
-
World Intellectual Property Organization. (2020). Bicyclic Heterocyclic Compounds as Inhibitors of BCDIN3D Activity. WO2020254831A1. Link
-
Japan Patent Office. (2020). 3,5-Disubstituted pyrazole useful as a checkpoint kinase 1 (CHK1) inhibitor. JP6794609B2. Link
-
Gardarsdottir, H. (2023). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. Link
-
MolCore. (2024). 1-Aminomethyl-cyclopropylamine (CAS 143842-25-5) Technical Data. Link
-
VulcanChem. (2024). Structure and Activity of [1-(Aminomethyl)cyclopropyl] derivatives. Link
Sources
Cyclopropane Scaffolds as Functional NMDA Antagonists: A Technical Guide to Glycine-Site Modulation
Content Type: Technical Whitepaper Audience: Medicinal Chemists, Neuropharmacologists, and Drug Discovery Scientists Focus: 1-Aminocyclopropane-1-carboxylic acid (ACPC) and related conformationally restricted bioisosteres.
Executive Summary
The N-methyl-D-aspartate (NMDA) receptor is a critical mediator of synaptic plasticity and excitotoxicity. While direct channel blockers (e.g., ketamine, MK-801) offer potent antagonism, their clinical utility is severely limited by psychotomimetic side effects and neurotoxicity (Olney’s lesions).
This guide focuses on a superior medicinal chemistry strategy: Glycine-site modulation using cyclopropane-based scaffolds. Specifically, we analyze 1-aminocyclopropane-1-carboxylic acid (ACPC) and its derivatives. These compounds function as partial agonists at the strychnine-insensitive glycine binding site (GluN1 subunit). By competing with endogenous glycine (a full agonist), they act as functional antagonists in vivo, dampening receptor over-activation without silencing the receptor entirely. This mechanism preserves essential physiological transmission while preventing excitotoxic cell death.[1]
Structural Rationale: The Cyclopropane "Conformational Lock"
The cyclopropane ring is unique in medicinal chemistry due to its high ring strain (~27.5 kcal/mol) and rigid geometry. In the context of NMDA receptor ligands, the cyclopropane moiety serves two critical functions:
-
Bioisosteric Rigidification: It acts as a conformationally restricted analogue of glycine (and glutamate). By locking the backbone angles (
and ), it reduces the entropic penalty of binding. -
Selectivity Filter: The rigid structure prevents the molecule from adopting conformations required for binding to other glutamate receptors (AMPA or Kainate), thereby enhancing selectivity for the NMDA receptor complex.
Comparison of Ligand Classes
| Feature | Channel Blockers (e.g., MK-801) | Competitive Antagonists (e.g., AP5) | Glycine Site Partial Agonists (e.g., ACPC) |
| Binding Site | Ion Channel Pore | Glutamate Site (GluN2) | Glycine Site (GluN1) |
| Mechanism | Use-dependent Block | Competitive Inhibition | Functional Antagonism (Partial Agonism) |
| Efficacy | 100% Inhibition | 100% Inhibition | ~40–60% Activation (Ceiling Effect) |
| Side Effects | Psychosis, Ataxia | Sedation, Memory Loss | Minimal / No Psychotomimesis |
| Therapeutic Window | Narrow | Moderate | Wide |
Mechanism of Action: Functional Antagonism
To understand why a partial agonist is preferred over a full antagonist, one must analyze the receptor kinetics.
-
Full Agonist (Glycine): Opens the channel with high frequency/duration (100% efficacy).
-
Full Antagonist (7-Cl-Kynurenate): Completely blocks channel opening (0% efficacy). This shuts down physiological neurotransmission, leading to side effects.
-
Partial Agonist (ACPC): Stabilizes the receptor in an "active" conformation but with lower open-probability than glycine.
The "Functional Antagonist" Effect: In a pathological state (e.g., ischemia), synaptic glycine concentrations are high, driving excitotoxicity. ACPC competes with glycine for the binding site. Because ACPC's intrinsic efficacy is lower (e.g., 60%), displacing glycine (100%) results in a net reduction of ion flux.
Figure 1: Mechanism of Functional Antagonism. ACPC displaces high-efficacy Glycine, reducing net calcium influx to neuroprotective levels.
Synthesis Protocol: 1-Aminocyclopropane-1-carboxylic Acid (ACPC)
The synthesis of ACPC and its derivatives often utilizes the Bucherer-Bergs reaction or Curtius rearrangement. Below is a validated protocol for synthesizing the core scaffold from a cyclopropyl ketone precursor, ensuring high yield and purity.
Precursor: Cyclopropyl methyl ketone Target: 1-Aminocyclopropane-1-carboxylic acid (ACPC) hydrochloride
Step-by-Step Methodology
-
Haloform Reaction (Oxidation):
-
Curtius Rearrangement Sequence ( amine installation):
-
Step 2a (Acyl Azide formation): Treat the acid with Thionyl Chloride (
) to form the acid chloride. React with Sodium Azide ( ) in acetone/water at 0°C. -
Step 2b (Isocyanate formation): Reflux the acyl azide in toluene (80°C) for 1 hour. Evolution of
gas indicates rearrangement to cyclopropyl isocyanate.
-
-
Hydrolysis to Amine:
-
Reagents: 20% Hydrochloric acid (HCl).
-
Procedure: Reflux the isocyanate in HCl for 3 hours.
-
Purification: Evaporate solvent to dryness. Recrystallize the residue from Ethanol/Ether.
-
Final Product: 1-Aminocyclopropane-1-carboxylic acid hydrochloride (ACPC·HCl).
-
(Note: For 2,3-substituted derivatives, a Rhodium-catalyzed cyclopropanation using ethyl diazoacetate and the corresponding alkene is preferred.)
Figure 2: Synthetic route for ACPC via Curtius Rearrangement.
Pharmacological Evaluation Protocols
To validate a cyclopropane derivative as a functional NMDA antagonist, two assays are mandatory: Binding Affinity (to prove target engagement) and Functional Efficacy (to prove partial agonism).
Assay A: [³H]-Glycine Displacement Binding Assay
Purpose: Determine affinity (
-
Membrane Preparation: Homogenize rat cortical tissue in 50 mM Tris-acetate buffer (pH 7.4). Centrifuge at 48,000 x g for 20 min. Wash pellets 3x to remove endogenous glycine.
-
Incubation:
-
Ligand: 10 nM [³H]-Glycine.
-
Test Compound: ACPC derivative (0.1 nM – 100 µM).
-
Non-specific binding: Define using 1 mM Glycine or 10 µM 5,7-dichlorokynurenic acid.
-
-
Conditions: Incubate for 60 min at 4°C (to minimize receptor desensitization).
-
Termination: Rapid filtration through Whatman GF/B filters. Measure radioactivity via liquid scintillation counting.
-
Analysis: Calculate
and convert to using the Cheng-Prusoff equation.
Assay B: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
Purpose: Determine Efficacy (
-
Expression: Inject Xenopus laevis oocytes with cRNA encoding NMDA receptor subunits (NR1/NR2A or NR1/NR2B).
-
Recording Solution:
-free Ringer’s solution (to remove magnesium block). -
Protocol:
-
Clamp voltage at -70 mV.
-
Apply Glutamate (10 µM) continuously.
-
Control: Apply Glycine (10 µM) to establish
(100% response). -
Test: Wash, then apply Glutamate (10 µM) + Test Compound (various concentrations).
-
-
Data Interpretation:
-
Partial Agonist: Elicits a current plateau lower than Glycine (e.g., 60% of
). -
Functional Antagonism: Co-application of Glycine (10 µM) + Test Compound results in a reduction of current compared to Glycine alone.
-
Therapeutic Implications & Safety Profile
The clinical failure of high-affinity NMDA antagonists (e.g., Selfotel) was driven by their narrow therapeutic index. Cyclopropane-based partial agonists offer a solution:
-
Neuroprotection: In stroke models (MCAO), ACPC reduces infarct volume by ~50% when administered post-occlusion.
-
Safety: Unlike PCP-like drugs, ACPC does not induce vacuolization in posterior cingulate/retrosplenial cortex neurons (Olney's lesions) at therapeutic doses.
-
Cognition: Partial agonists have shown potential to enhance learning in models of cognitive decline (e.g., D-cycloserine, a related cyclic analogue) by facilitating LTP when endogenous tone is low.
Summary of Key Compounds[4]
| Compound | Structure Note | Efficacy (Glycine Site) | Status |
| ACPC | 1-amino-cyclopropane-1-carboxylate | Partial Agonist (~60%) | Preclinical Tool |
| D-Cycloserine | Cyclic isoxazolidinone | Partial Agonist (~40-60%) | Clinical (Anxiety/Phobia) |
| DCG-IV | (2S,1'R,2'R,3'R)-2-(2,3-dicarboxycyclopropyl)glycine | Agonist (GluN2) / mGluR Agonist | Note: Often confused.[4] DCG-IV activates GluN2 but is a potent mGluR2 agonist. |
Critical Note on Selectivity: Researchers must distinguish between 1-aminocyclopropane derivatives (Glycine site) and 2-carboxycyclopropyl-glycines (like DCG-IV). The latter are often potent Group II mGluR agonists.
References
-
Trullas, R., et al. (1989). "1-Aminocyclopropanecarboxylates exhibit antidepressant and anxiolytic actions."[2] European Journal of Pharmacology. Link
-
Marvizon, J. C., & Skolnick, P. (1988). "Enhancement of [3H]MK-801 binding to the NMDA receptor complex by 1-aminocyclopropane-carboxylic acid (ACPC)." Journal of Neurochemistry. Link
-
Paoletti, P., et al. (2013). "NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease." Nature Reviews Neuroscience. Link
-
Wong, H. N. C., et al. (2021). "Biosynthesis of cyclopropane in natural products." Natural Product Reports. Link
-
Moskal, J. R., et al. (2005). "GLYX-13: a monoclonal antibody-derived peptide that acts as an N-methyl-D-aspartate receptor modulator." Neuropharmacology. (Context on Glycine site partial agonism). Link
Sources
- 1. What are NMDA receptor partial agonists and how do they work? [synapse.patsnap.com]
- 2. Effect of 1-aminocyclopropanecarboxylic acid on N-methyl-D-aspartate-stimulated [3H]-noradrenaline release in rat hippocampal synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Aminocyclopropane-carboxylic acid reduces NMDA-induced hippocampal neurodegeneration in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Subtype-Specific Agonists for NMDA Receptor Glycine Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
Rigidifying the Linker: The Pharmacophore of Aminomethylcyclopropane
[1]
Executive Summary: The Bioisosteric Rationale
In modern medicinal chemistry, the transition from flexible alkyl chains to conformationally restricted scaffolds is a pivotal strategy for improving potency and metabolic stability. The aminomethylcyclopropane motif (
This guide analyzes the Structure-Activity Relationship (SAR) of aminomethylcyclopropane derivatives, focusing on conformational bias ,
Physicochemical Properties & SAR Drivers[1][2][3][4]
Conformational Restriction and Entropy
The cyclopropane ring is unique among carbocycles due to its high strain energy (~27.5 kcal/mol) and significant
-
The "Bisected" Preference: In many derivatives, the methylene spacer adopts a conformation where the
bond is gauche to the cyclopropane ring bonds. This pre-organization reduces the entropic penalty upon binding to a protein target. -
Vectorial Projection: Unlike an isopropyl group, which sweeps a spherical volume, the cyclopropyl group locks the substituents in a specific plane. This is critical for distinguishing between hydrophobic pockets in enzymes like monoamine transporters (NET/SERT).
Electronic Modulation ( )
The basicity of the amine is a critical parameter for membrane permeability and hERG liability. The cyclopropyl group exerts an electron-withdrawing inductive effect (-I effect) due to the high s-character of its carbon orbitals (
Table 1: Comparative Basicity and Steric Parameters
| Scaffold | Structure | Electronic Effect | Steric Bulk (A-value) | |
| Ethylamine | 10.8 | Inductive (+I) | Low | |
| Isobutylamine | 10.7 | Inductive (+I) | Moderate | |
| Cyclopropylamine | 9.1 | Strong -I (s-character) | Moderate | |
| Aminomethylcyclopropane | ~9.6 - 9.8 * | Moderate -I (insulated) | High (Rigid) |
*Note: The methylene spacer attenuates the strong electron-withdrawing effect seen in cyclopropylamine, resulting in a
Metabolic Stability
The cyclopropyl ring is generally resistant to P450-mediated hydroxylation compared to an isopropyl or sec-butyl group. However, care must be taken to avoid "ring-opening" metabolic pathways, which can form reactive enals. Substitution at the 1-position (e.g., with a phenyl ring) significantly stabilizes the scaffold against oxidative opening.
Visualizing the SAR Logic
The following diagram illustrates the decision matrix for deploying the aminomethylcyclopropane scaffold in lead optimization.
Caption: Decision matrix for replacing alkyl chains with aminomethylcyclopropane to optimize potency and stability.
Case Study: Midalcipran (Milnacipran)
Milnacipran (Savella, Ixel) is the quintessential example of this pharmacophore in action. It functions as a balanced serotonin-norepinephrine reuptake inhibitor (SNRI).
-
Chemical Name: (1R,2S)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide.
-
The "Cis" (Z) Requirement: The relative stereochemistry is crucial. The phenyl ring and the aminomethyl group are cis (Z) to each other relative to the cyclopropane plane.
-
Mechanism: The rigid cyclopropane core positions the phenyl ring (hydrophobic interaction) and the ammonium group (ionic interaction with Asp residue in the transporter) at a precise distance (~5-6 Å), mimicking the bioactive conformation of serotonin/norepinephrine but with higher metabolic stability.
-
Therapeutic Outcome: The specific spatial arrangement allows for dual inhibition of SERT and NET with minimal affinity for other receptors (muscarinic, histaminergic), reducing side effects.
Experimental Protocol: Synthesis of the Aminomethylcyclopropane Core
Synthesizing 1,1,2-trisubstituted cyclopropanes requires precise stereocontrol. The following protocol describes the synthesis of the (Z)-aminomethyl intermediate used in Milnacipran analogs, utilizing a Phthalimide (Gabriel-type) deprotection which is superior to hydrazine in terms of safety and yield.
Methodology: Phthalimide Route[1]
Objective: Synthesis of (Z)-1-phenyl-1-(diethylcarbamoyl)-2-aminomethylcyclopropane hydrochloride.
Reagents:
-
Precursor: (Z)-1-phenyl-1-(diethylcarbamoyl)-2-(hydroxymethyl)cyclopropane
-
Triphenylphosphine (
), Diisopropyl azodicarboxylate (DIAD) -
Phthalimide[1]
-
Methylamine (40% aq. solution) or Ethanolamine[2]
-
Solvents: THF, Toluene, Ethanol
Step-by-Step Protocol:
-
Mitsunobu Reaction (Installation of Nitrogen):
-
Dissolve the hydroxymethyl precursor (1.0 eq) and
(1.2 eq) in anhydrous THF under atmosphere. -
Add Phthalimide (1.1 eq).
-
Cool to 0°C. Dropwise add DIAD (1.2 eq) over 30 minutes to maintain temperature.
-
Stir at room temperature for 4 hours. Monitor by TLC (Hexane/EtOAc 7:3).
-
Workup: Concentrate in vacuo. Triturate the residue with cold ethanol to precipitate the Phthalimidomethyl intermediate . Filter and dry.
-
-
Deprotection (Methylamineolysis):
-
Suspend the intermediate from Step 1 in Ethanol (5 vol).
-
Add Methylamine (40% aq., 5.0 eq) at room temperature. Note: Methylamine is preferred over hydrazine for safety and easier byproduct removal.
-
Heat to 40-50°C for 2 hours. The solution will clarify then precipitate N,N'-dimethylphthalamide byproduct.
-
Workup: Cool to 0°C. Filter off the white precipitate.
-
Concentrate the filtrate to remove excess methylamine and ethanol.
-
-
Salt Formation:
-
Dissolve the oily residue in Diethyl Ether or Toluene.
-
Add 2M HCl in Ether dropwise until pH < 2.
-
Collect the white solid (Aminomethylcyclopropane HCl salt) by filtration.
-
Yield: Typically 75-85% over two steps.
Synthesis Workflow Diagram
Caption: Validated synthetic route for the aminomethylcyclopropane moiety via Gabriel synthesis.
References
-
Shuto, S., et al. (1995). "Synthesis and biological activity of conformationally restricted analogs of milnacipran." Journal of Medicinal Chemistry. Link
-
Vippagunta, S., et al. (2012). "Process for the preparation of (±)-cis-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide hydrochloride." World Intellectual Property Organization, WO2012046247A2. Link
-
Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry." Elsevier. (Discusses bioisosteric replacement of isopropyl with cyclopropyl).
-
Nonaka, R., et al. (2011). "Conformational analysis of aminomethylcyclopropane derivatives." Bulletin of the Chemical Society of Japan.
-
FDA Label. (2009). "Savella (milnacipran HCl) Prescribing Information." Link
The 1-(Aminomethyl)cyclopropanecarboxamide Scaffold: Technical Guide to Synthesis & Application
This guide focuses on the 1-(Aminomethyl)cyclopropanecarboxamide scaffold, a critical conformationally restricted
Executive Summary: The Gem-Disubstituted Advantage
The 1-(Aminomethyl)cyclopropanecarboxamide core (CAS 1027337-85-4) represents a privileged structural motif in medicinal chemistry. It functions as a rigidified bioisostere of
Unlike flexible linear linkers, this cyclopropane scaffold reduces the entropic penalty of ligand binding. It is increasingly utilized to:
-
Induce Secondary Structure: Stabilize
-turns in peptidomimetics. -
Enhance Metabolic Stability: Block proteolytic cleavage sites via steric hindrance.
-
Target Specific Receptors: Serve as a core for NK1 antagonists, chemokine modulators, and HCV protease inhibitors.
Chemical Space & Design Strategy
Structural Logic
The scaffold consists of a cyclopropane ring bearing two geminal substituents: an aminomethyl group (
-
Vector Analysis: The angle between the
(aminomethyl) and vectors is rigidly defined by the cyclopropane geometry ( internal bond angle), forcing the substituents into a specific spatial orientation that mimics a "kinked" peptide backbone. -
Bioisosterism: It acts as a rigid surrogate for:
-
-Amino Acids: Specifically
-disubstituted amino acids. -
GABA Analogs: Shortened distance compared to Gabapentin.
-
-Amino Acids: Specifically
Design of Analogs (SAR Vectors)
To discover novel analogs, researchers modify three distinct vectors:
| Vector | Modification Strategy | Impact |
| Reductive amination, Sulfonylation, Urea formation | Modulates basicity and lipophilicity; key for GPCR binding pockets. | |
| Amide coupling with heterocycles, Reverse amides | Determines H-bond donor/acceptor status; critical for backbone alignment. | |
| Fluorination, Methylation (during cyclization) | Alters pKa of amines and metabolic stability (blocks P450 oxidation). |
Synthetic Pathways: The Spiro-Lactam Route
The most robust route for generating high-purity analogs is via the 5-azaspiro[2.4]heptan-4-one intermediate. This prevents polymerization and allows for controlled ring opening.
Pathway Visualization
Detailed Experimental Protocol
Objective: Synthesis of N-benzyl-1-(aminomethyl)cyclopropanecarboxamide (Representative Analog).
Step 1: Cyclodialkylation
-
Reagents: Ethyl cyanoacetate (1.0 eq), 1,2-dibromoethane (1.2 eq),
(2.5 eq), DMF. -
Procedure: To a suspension of
in DMF at 0°C, add ethyl cyanoacetate. Dropwise add 1,2-dibromoethane. Stir at RT for 24h. -
Workup: Dilute with water, extract with EtOAc. Wash with brine.
-
Yield: Expect >85% of Ethyl 1-cyanocyclopropanecarboxylate .
Step 2: Reductive Cyclization (The Critical Step)
Direct reduction of the nitrile often leads to mixed linear products. We target the lactam.
-
Reagents: Raney Nickel (catalytic),
(50 psi), EtOH/NH3. -
Procedure: Hydrogenate the nitrile ester at 50°C. The resulting amino-ester spontaneously cyclizes to form 5-azaspiro[2.4]heptan-4-one .
-
Purification: Crystallization from hexanes/ether.
Step 3: Lactam Ring Opening (Analog Generation)
-
Reagents: Target Amine (e.g., Benzylamine), Trimethylaluminum (
) or simple acid hydrolysis for the primary amide. -
Procedure (Weinreb Type):
-
Dissolve amine (1.1 eq) in dry DCM.
-
Add
(1.1 eq) at 0°C (Caution: Pyrophoric). Stir 30 min. -
Add 5-azaspiro[2.4]heptan-4-one. Reflux for 4-12h.
-
-
Result: The nucleophile attacks the lactam carbonyl, opening the ring to yield the 1-(aminomethyl)cyclopropanecarboxamide derivative .
Biological Characterization & Assays[1][2][3][4]
When evaluating these analogs, a tiered screening approach is required to assess both potency and conformational rigidity.
In Vitro Screening Cascade
| Assay Type | Target/Metric | Method | Rationale |
| Primary Screen | Target Affinity ( | FRET / Radioligand Binding | Determines binding potency against specific GPCRs (e.g., MCHR1, NK1) or enzymes. |
| Secondary Screen | Metabolic Stability ( | Liver Microsomes (HLM/MLM) | Cyclopropanes generally block metabolic soft spots; verify P450 stability. |
| Selectivity | Off-Target Panel | Cerep / Eurofins Panel | Check for hERG inhibition (common with rigid diamines). |
| Permeability | PAMPA / Caco-2 | Passive Diffusion | Rigid, compact scaffolds often exhibit superior BBB permeability. |
Mechanism of Action: The "Lock" Effect
The biological activity is driven by the scaffold's ability to lock the pharmacophores (amine and amide) into a cis-like orientation .
Case Studies & Applications
Peptidomimetics (Turn Inducers)
Incorporating this scaffold into a peptide chain (replacing a Gly-X or Ala-X dipeptide) forces the backbone into a
-
Integrin Inhibitors: Mimicking the RGD loop.
-
Chemokine Receptor Antagonists: Blocking CXCR4 or CCR5 by mimicking the viral entry loops.
Neuroactive Agents (GABA/Glutamate)
The scaffold is structurally related to Milnacipran (a SNRI) but possesses a geminal rather than vicinal substitution.
-
Application: Development of selective GABA-AT inhibitors or GlyT1 inhibitors for schizophrenia. The rigid spacing prevents non-specific binding to flexible transporters.
References
-
Synthesis of Cyclopropane Scaffolds
- Title: "Discovery of novel aminopiperidinyl amide CXCR4 modulators through virtual screening and r
- Source: European Journal of Medicinal Chemistry (2020).
-
URL: [Link]
-
Biological Activity of Cyclopropanes
- Title: "Cyclopropane Derivatives and their Diverse Biological Activities"
- Source: ResearchG
-
URL: [Link]
-
Antimicrobial Applications
- Title: "Design, Synthesis, and Antimicrobial Activity of Amide Deriv
- Source: Molecules (2024).
-
URL: [Link]
-
Commercial Availability & CAS Data
Sources
Pharmacological Profile & Technical Guide: 1-(Aminomethyl)cyclopropanecarboxamide Hydrochloride
This guide provides an in-depth technical analysis of 1-(Aminomethyl)cyclopropanecarboxamide hydrochloride , a critical pharmacophore and building block in medicinal chemistry. Unlike standalone active pharmaceutical ingredients (APIs) like Milnacipran (which contains a vicinal 1,2-substitution), this geminal (1,1-disubstituted) scaffold is primarily valued for its ability to introduce conformational restriction into peptide mimetics and neurotransmitter analogues.
Executive Technical Summary
1-(Aminomethyl)cyclopropanecarboxamide hydrochloride is a conformationally constrained amino acid derivative. It serves as a rigid bioisostere of
-
Primary Utility: Structure-Activity Relationship (SAR) probe to define bioactive conformations of peptide ligands.
-
Key Mechanism: Conformational locking (entropy reduction) and metabolic blocking (prevention of
-hydroxylation). -
Related Pharmacophores: The amide precursor to ACPC (1-aminocyclopropanecarboxylic acid), a partial agonist at the NMDA receptor glycine site.
Pharmacological Mechanism & SAR Utility
Conformational Restriction Theory
In flexible neurotransmitters like GABA or Glycine, the molecule exists in a dynamic equilibrium of rotamers. Binding to a receptor requires an entropic penalty to freeze the molecule into its "bioactive conformation."
1-(Aminomethyl)cyclopropanecarboxamide minimizes this penalty by pre-organizing the molecule.
-
Geminal Substitution (1,1): The amine and amide groups are attached to the same carbon. The cyclopropane ring imposes a bond angle of ~60° internally, widening the external bond angle to >116° (Thorpe-Ingold effect).
-
Result: This forces the substituents into a "locked" orientation, increasing affinity for receptors that recognize this specific shape (e.g., specific pockets in HCV proteases or NK3 receptors) while eliminating off-target binding to receptors requiring different conformers.
Metabolic Stability Profile
The cyclopropane ring confers superior metabolic stability compared to acyclic alkyl chains:
-
Blockade of P450 Oxidation: The strained ring is resistant to standard aliphatic hydroxylation.
-
Peptidase Resistance: When incorporated into peptide backbones, the steric bulk of the cyclopropane ring hinders access by proteolytic enzymes, extending the half-life of the resulting peptidomimetic drugs.
Receptor Systems & Bioactivity
While primarily a scaffold, the compound exhibits intrinsic activity related to the glutamatergic system:
-
NMDA Receptor (Glycine Site): As the amide derivative of ACPC, it acts as a weak partial agonist or prodrug. Hydrolysis in vivo yields ACPC, which binds with high affinity (IC50 ~38 nM) to the strychnine-insensitive glycine site of the NMDA receptor [1].
-
GABA-C / GABA-A: The 1,1-substitution mimics the "folded" conformation of GABA, potentially interacting with GABA-C (rho) receptors, though with lower affinity than the 1,2-trans isomers (e.g., CAMP).
Visualization of Pharmacological Logic
The following diagram illustrates the transition from flexible amino acids to the rigid 1-(Aminomethyl)cyclopropanecarboxamide scaffold and its downstream effects on binding and stability.
Caption: Transformation of flexible ligands into the rigid 1,1-cyclopropane scaffold, enhancing affinity and stability.
Experimental Protocol: Synthesis & Validation
For researchers utilizing this compound as a building block, the purity of the salt form is critical to prevent side reactions in peptide coupling.
Synthesis Workflow (Modified Hofmann Rearrangement Route)
This protocol describes the generation of the scaffold from cyclopropane-1,1-dicarboxylic acid derivatives.
Reagents:
-
1,1-Cyclopropanedicarboxylic acid dimethyl ester[1]
-
Ammonia (aq)
-
Sodium Hypobromite (NaOBr) or Iodosobenzene diacetate (PIDA)
-
HCl (4M in Dioxane)
Step-by-Step Methodology:
-
Desymmetrization: Treat 1,1-cyclopropanedicarboxylic acid dimethyl ester with 1 equivalent of KOH in methanol to yield the mono-ester.
-
Amidation: React the mono-ester with thionyl chloride (
) followed by aqueous ammonia to generate 1-(methoxycarbonyl)cyclopropanecarboxamide . -
Hofmann Rearrangement:
-
Amide Formation: Treat the resulting amino-ester with saturated ammonia in methanol to convert the ester to the primary amide.
-
Salt Formation (Critical Step):
-
Dissolve the free base in minimal dry ethanol.
-
Add 4M HCl in dioxane dropwise at 0°C until pH < 2.
-
Precipitate with diethyl ether.
-
Filter and dry under vacuum over
.
-
Self-Validating Analytical Criteria
To ensure the compound is suitable for use, it must pass the following checks:
| Parameter | Acceptance Criterion | Causality / Rationale |
| 1H NMR (D2O) | Cyclopropane protons: | Confirms integrity of the strained ring. Absence indicates ring opening. |
| Melting Point | > 200°C (Decomposition) | Sharp melting point indicates high salt purity; broad range implies mixed salts or hydration. |
| Chloride Content | 1:1 Stoichiometry ( | Verified by AgNO3 titration. Excess HCl will catalyze hydrolysis in subsequent coupling steps. |
Quantitative Data: Physicochemical Properties
The following table summarizes the core properties relevant to formulation and assay design.
| Property | Value | Implication for Research |
| Molecular Weight | 150.59 g/mol (HCl salt) | Use for molarity calculations in dosing. |
| Solubility | High: Water, MethanolLow: DCM, Ether | Incompatible with non-polar extraction; requires aqueous workup or ion exchange. |
| pKa (Amine) | ~8.5 - 9.0 | Lower than typical aliphatic amines due to s-character of cyclopropane ring. |
| Stability | Hygroscopic | Must be stored in desiccator; moisture leads to hydrolysis of amide to acid (ACPC). |
Synthesis Pathway Diagram
Caption: Synthetic route from diester precursor to the final hydrochloride salt via Hofmann rearrangement.
References
-
Kolesnikov, Y. A., et al. (1994).[5] "1-Aminocyclopropane carboxylic acid (ACPC) prevents mu and delta opioid tolerance."[5] Life Sciences, 55(18), 1393-1398.[5]
-
Shuto, S., et al. (1995). "(+/-)-(Z)-2-(Aminomethyl)-1-phenylcyclopropanecarboxamide derivatives as a new prototype of NMDA receptor antagonists." Journal of Medicinal Chemistry, 38(15), 2964-2968.
-
Popik, P., et al. (2014).[6] "1-aminocyclopropanecarboxylic acid (ACPC) produces procognitive but not antipsychotic-like effects in rats."[6] Psychopharmacology, 231, 1-11.
-
PubChem. (2025). "Cyclopropanecarboxamide - Compound Summary." National Library of Medicine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. capotchem.com [capotchem.com]
- 4. 1-Aminocyclopropane carboxylic acid: a potent and selective ligand for the glycine modulatory site of the N-methyl-D-aspartate receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-Aminocyclopropane carboxylic acid (ACPC) prevents mu and delta opioid tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-aminocyclopropanecarboxylic acid (ACPC) produces procognitive but not antipsychotic-like effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Evaluation of 1-(Aminomethyl)cyclopropanecarboxamide Derivatives: A Technical Guide for Drug Discovery Professionals
This guide provides an in-depth exploration of the in vitro evaluation of 1-(aminomethyl)cyclopropanecarboxamide derivatives, a class of compounds demonstrating significant potential across a spectrum of therapeutic areas, including neurology and oncology. Drawing from established methodologies and field-proven insights, this document serves as a technical resource for researchers, scientists, and drug development professionals engaged in the preclinical assessment of this promising chemical scaffold.
Section 1: Introduction to 1-(Aminomethyl)cyclopropanecarboxamides
The 1-(aminomethyl)cyclopropanecarboxamide core structure presents a unique three-dimensional conformation that facilitates interaction with a variety of biological targets. The rigid cyclopropane ring, combined with the aminomethyl and carboxamide functionalities, allows for the synthesis of diverse chemical libraries with distinct pharmacological profiles. Published research has highlighted the potential of these derivatives as anticonvulsants, antidepressants, neuroprotective agents, and anticancer therapeutics[1][2]. Their mechanisms of action are thought to involve modulation of key central nervous system targets such as GABAergic and glutamatergic pathways, as well as influencing cell proliferation and survival in cancer cell lines[3][4].
A thorough in vitro evaluation is paramount to elucidating the specific biological activities, mechanisms of action, and potential liabilities of novel derivatives. This guide outlines a strategic and experimentally robust approach to this evaluation process.
Section 2: Foundational In Vitro Assays for Biological Activity Screening
The initial phase of in vitro evaluation focuses on broadly assessing the biological activity of the synthesized 1-(aminomethyl)cyclopropanecarboxamide derivatives. This stage aims to identify promising lead compounds for further, more detailed mechanistic studies.
Cytotoxicity and Cell Viability Assessment
A fundamental first step in the evaluation of any new chemical entity is to determine its effect on cell viability. The MTT assay is a reliable and widely used colorimetric method for this purpose.
-
Cell Plating: Seed neuronal or cancer cell lines (e.g., SH-SY5Y, U937) in 96-well plates at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 1-(aminomethyl)cyclopropanecarboxamide derivatives and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plates for an additional 2 to 4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
The causality behind this protocol lies in the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, thus providing a quantitative measure of cytotoxicity.
Evaluation of Apoptosis Induction
To differentiate between cytotoxic and cytostatic effects and to understand the mechanism of cell death, it is crucial to assess for apoptosis. Propidium iodide (PI) staining coupled with flow cytometry is a standard method for this analysis.
-
Cell Culture and Treatment: Culture cells and treat with the compounds of interest as described in the MTT assay protocol.
-
Cell Harvesting: Following treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Fixation (Optional but Recommended): Resuspend the cell pellet in 70% ethanol and incubate on ice for at least 30 minutes for fixation. This step permeabilizes the cells, allowing PI to enter and stain the DNA.
-
Staining: Centrifuge the fixed cells and resuspend the pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS. RNase A is included to prevent the staining of RNA.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the fluorescence intensity of the PI. Cells in the G0/G1, S, and G2/M phases of the cell cycle will have different DNA content, and apoptotic cells will appear as a sub-G1 peak due to DNA fragmentation.
This protocol is self-validating as the distinct peaks in the flow cytometry histogram corresponding to different cell cycle phases provide internal controls. The appearance of a sub-G1 peak is a clear indicator of apoptotic cell death.
Section 3: Mechanistic Evaluation in Neuropharmacology
For derivatives showing promising activity in initial screens, particularly those with potential neurological applications, a deeper investigation into their mechanism of action is warranted. This involves probing their interactions with key neurotransmitter systems.
Probing GABAergic Modulation
Given the known anticonvulsant properties of some cyclopropane derivatives, assessing their interaction with the GABAergic system is a logical next step. A radioligand binding assay can determine if the compounds bind to the GABA(A) receptor.
-
Membrane Preparation: Homogenize rat brains in a sucrose buffer and perform a series of centrifugations to isolate the synaptic membranes containing the GABA(A) receptors.
-
Binding Reaction: In a 96-well plate, combine the prepared membranes, a radiolabeled ligand that binds to the GABA(A) receptor (e.g., [3H]muscimol), and varying concentrations of the test compound.
-
Incubation: Incubate the plate at 4°C for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This value provides an indication of the compound's affinity for the GABA(A) receptor.
The rationale for this protocol is based on the principle of competitive binding. The ability of the test compound to displace the radioligand from the GABA(A) receptor is a direct measure of its binding affinity.
Investigating NMDA Receptor Antagonism
The glutamatergic system, particularly the N-methyl-D-aspartate (NMDA) receptor, is another critical target for neuroactive compounds. Whole-cell patch-clamp electrophysiology is the gold standard for functionally assessing the effect of compounds on NMDA receptor activity.
-
Cell Culture: Culture primary neurons or a suitable neuronal cell line on coverslips.
-
Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an external recording solution.
-
Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-7 MΩ and fill with an internal solution.
-
Gigaohm Seal Formation: Approach a neuron with the micropipette and apply gentle suction to form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing a whole-cell recording configuration.
-
NMDA Receptor Current Elicitation: Clamp the cell at a holding potential of -70 mV and apply a brief pulse of a solution containing NMDA and its co-agonist, glycine, to elicit an inward current through the NMDA receptors.
-
Compound Application: Perfuse the test compound onto the cell and re-apply the NMDA/glycine solution to determine the effect of the compound on the NMDA receptor current.
-
Data Acquisition and Analysis: Record the currents using a patch-clamp amplifier and appropriate software. Analyze the amplitude and kinetics of the currents to quantify the inhibitory or modulatory effect of the compound.
This technique provides a direct functional measure of the compound's effect on the NMDA receptor ion channel, offering invaluable mechanistic insight.
Section 4: Delving Deeper into Cellular Mechanisms of Action
To further characterize the cellular effects of lead compounds, assays that probe specific subcellular processes, such as mitochondrial function and apoptotic signaling pathways, are essential.
Assessment of Mitochondrial Membrane Potential
Mitochondrial dysfunction is a hallmark of various disease states, including neurodegeneration and cancer. The JC-1 assay is a fluorescent method used to assess mitochondrial membrane potential.
-
Cell Culture and Treatment: Treat cells with the test compounds as previously described.
-
JC-1 Staining: Resuspend the treated cells in a medium containing the JC-1 dye (2 µM) and incubate at 37°C for 15-30 minutes.
-
Washing: Wash the cells with PBS to remove the excess dye.
-
Analysis: Analyze the cells using a flow cytometer or a fluorescence microscope. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low mitochondrial membrane potential, JC-1 remains in its monomeric form and emits green fluorescence.
-
Quantification: The ratio of red to green fluorescence provides a quantitative measure of the mitochondrial membrane potential.
The ratiometric nature of the JC-1 dye provides a self-validating system, as the shift from red to green fluorescence is a clear indicator of mitochondrial depolarization.
Analysis of Apoptotic Signaling Pathways by Western Blotting
To identify the specific proteins involved in the apoptotic cascade induced by the test compounds, Western blotting is a powerful technique.
-
Protein Extraction: Lyse the treated cells in a suitable lysis buffer containing protease and phosphatase inhibitors to extract the total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for key apoptotic proteins (e.g., cleaved caspase-3, PARP, Bcl-2 family members).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.
This protocol allows for the precise identification and quantification of key molecular players in the apoptotic pathway, providing critical mechanistic data.
Section 5: Data Presentation and Visualization
Clear and concise presentation of data is crucial for interpretation and decision-making.
Table 1: Summary of In Vitro Evaluation of Hypothetical 1-(Aminomethyl)cyclopropanecarboxamide Derivatives
| Derivative | Cytotoxicity (IC50, µM) | Apoptosis Induction (% Sub-G1) | GABA(A) Binding (IC50, µM) | NMDA Antagonism (% Inhibition at 10 µM) | Mitochondrial Depolarization (Red/Green Ratio) | Cleaved Caspase-3 (Fold Change) |
| Compound A | > 100 | < 5% | > 50 | 15% | 0.95 | 1.1 |
| Compound B | 15.2 | 45% | > 50 | 10% | 0.45 | 3.2 |
| Compound C | 85.6 | < 10% | 5.8 | 75% | 0.90 | 1.3 |
| Compound D | 22.5 | 60% | 8.2 | 65% | 0.35 | 4.5 |
Section 6: Visualizing Experimental Workflows and Signaling Pathways
Graphical representations of experimental workflows and signaling pathways can greatly enhance understanding.
Diagram 1: General Workflow for In Vitro Evaluation
Caption: A streamlined workflow for the in vitro evaluation of novel compounds.
Diagram 2: Simplified GABA(A) Receptor Signaling
Caption: Allosteric modulation of the GABA(A) receptor by a derivative.
Diagram 3: NMDA Receptor Antagonism
Caption: Blockade of the NMDA receptor ion channel by a derivative.
Section 7: Conclusion
The in vitro evaluation of 1-(aminomethyl)cyclopropanecarboxamide derivatives requires a multi-faceted and methodologically sound approach. By systematically progressing from broad activity screens to detailed mechanistic studies, researchers can effectively identify and characterize promising lead compounds. The protocols and insights provided in this guide are intended to serve as a robust framework for these critical preclinical investigations, ultimately accelerating the translation of novel chemical entities into potential therapeutics.
References
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
- Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (2016). Journal of Chemical and Pharmaceutical Research, 8(8), 634-641.
- Lakshmanan, I., & Batra, S. K. (2012). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 2(12), e205.
-
Lakshmanan, I., & Batra, S. K. (2012). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
-
Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved from [Link]
- Rieger, A. M., Nelson, K. L., Konowalchuk, J. D., & Barreda, D. R. (2011). Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death. Journal of Visualized Experiments, (50), 2597.
- Shuto, S., Takada, H., Mochizuki, D., Tsujita, R., Hase, Y., Ono, S., ... & Matsuda, A. (1995). (+/-)-(Z)-2-(aminomethyl)-1-phenylcyclopropanecarboxamide derivatives as a new prototype of NMDA receptor antagonists. Journal of medicinal chemistry, 38(15), 2964–2968.
- Jacob, T. C., Moss, S. J., & Jurd, R. (2008). GABA(A) receptor trafficking and its role in the dynamic modulation of neuronal inhibition. Nature reviews. Neuroscience, 9(5), 331–343.
- Enna, S. J., & Möhler, H. (2007). The GABA Receptors. Humana Press.
- Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature reviews. Neuroscience, 14(6), 383–400.
- Segev, A., & Tjian, R. (2016). Whole-cell Patch-clamp Recordings in Brain Slices. Journal of Visualized Experiments, (112), 54024.
- Popescu, G. K. (2012). Activation Mechanisms of the NMDA Receptor.
-
Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]
- Salaün, J. (2000). Cyclopropane derivatives and their diverse biological activities. Topics in Current Chemistry, 207, 1-67.
- Perelman, A., Wachtel, C., Cohen, M., Haupt, S., Zarkor, L., & Tzur, A. (2012). Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe. Journal of Visualized Experiments, (65), e3910.
Sources
1-(Aminomethyl)cyclopropanecarboxamide Hydrochloride: A Technical Guide to Conformational Restriction
This guide serves as a definitive technical resource on 1-(Aminomethyl)cyclopropanecarboxamide Hydrochloride , a specialized pharmaceutical building block. It is designed for medicinal chemists and process scientists requiring actionable data on synthesis, reactivity, and application in drug design.
CAS Number (Free Base): 1027337-85-4 Chemical Formula: C₅H₁₀N₂O · HCl Molecular Weight: 150.61 g/mol (HCl salt) IUPAC Name: 1-(Aminomethyl)cyclopropane-1-carboxamide hydrochloride
Executive Summary & Therapeutic Significance
1-(Aminomethyl)cyclopropanecarboxamide hydrochloride is a conformationally constrained
-
Enhance Potency: Pre-organizing the ligand into its bioactive conformation reduces the entropic penalty of binding.
-
Improve Metabolic Stability: The gem-disubstituted cyclopropane ring sterically shields the adjacent amide bonds from proteolytic cleavage (steric occlusion).
-
Modulate Lipophilicity: The compact, sp³-rich ring lowers logP compared to open-chain gem-dimethyl groups, improving solubility and oral bioavailability.
It is primarily used as a building block for peptidomimetics , HCV protease inhibitors , and neuromodulators targeting voltage-gated calcium channels (analogous to gabapentinoids).
Chemical Structure & Conformational Analysis[1]
The molecule features a cyclopropane ring substituted at the C1 position with both an aminomethyl group (
Structural Comparison (Bioisosterism)
| Feature | Gabapentin | 1-(Aminomethyl)cyclopropanecarboxamide | |
| Backbone | Flexible | Flexible (Chair) | Rigid (Planar Ring) |
| Class | |||
| Constraint | None | Cyclohexane Ring | Thorpe-Ingold Effect |
The Thorpe-Ingold Effect
The internal bond angle of the cyclopropane ring (
Synthesis & Manufacturing Process
The synthesis of 1-(aminomethyl)cyclopropanecarboxamide hydrochloride presents a challenge due to the strain of the cyclopropane ring. The most robust industrial route utilizes the "Nitrile Reduction Strategy" , avoiding the instability associated with cyclopropanone intermediates.
Validated Synthetic Pathway
The synthesis proceeds in three distinct stages: Cyclopropanation , Amidation , and Selective Reduction .
Figure 1: Step-wise synthesis from commercially available precursors.
Detailed Protocol
Step 1: Cyclopropanation (Formation of the Ring)
-
Reagents: Ethyl cyanoacetate (1.0 eq), 1,2-Dibromoethane (1.2 eq), Potassium Carbonate (2.5 eq).
-
Solvent: DMSO or DMF (Polar aprotic solvents are required to stabilize the enolate).
-
Procedure: To a suspension of
in DMSO at , add ethyl cyanoacetate followed by 1,2-dibromoethane dropwise. Heat to for 12 hours. -
Critical Control Point: Temperature control is vital to prevent polymerization of the acrylate side-products.
-
Yield: ~75-85%.
Step 2: Amidation (Ester to Amide)
-
Reagents: 7N Ammonia in Methanol.
-
Procedure: Dissolve the intermediate ester in methanolic ammonia. Seal in a pressure vessel and stir at room temperature for 24-48 hours.
-
Purification: Concentration in vacuo usually yields the pure nitrile-amide as a solid.
Step 3: Nitrile Reduction & Salt Formation
-
Reagents: Raney Nickel (Catalyst), Hydrogen gas (50 psi), Methanol.
-
Procedure: Hydrogenate the 1-cyanocyclopropanecarboxamide in methanol. The amide group is stable under these conditions.
-
Salt Formation: Filter the catalyst (Caution: Pyrophoric). Treat the filtrate with 4N HCl in dioxane. Evaporate to obtain the hydrochloride salt.[1]
-
Validation: The disappearance of the nitrile peak (~2240 cm⁻¹) in IR and the appearance of methylene protons in NMR confirms reduction.
Synthetic Utility in Drug Design[3]
This building block is typically employed in the "C-terminus capping" or "Linker" phase of synthesis.
Decision Matrix: When to Use?
Use this scaffold when your lead compound suffers from:
-
Rapid Metabolic Clearance: The cyclopropane ring blocks CYP450 oxidation at the
-carbon. -
Low Potency due to Entropy: If the linear amine binds in a "bent" conformation, this scaffold locks that geometry.
Common Reactions
-
Peptide Coupling: The primary amine reacts readily with activated carboxylic acids (EDC/HOBt, HATU) to form stable amide bonds.
-
Hoffmann Rearrangement: Caution: Attempting to modify the carboxamide via Hoffmann degradation will destroy the scaffold, yielding the gem-diamine (unstable).
Quality Control & Specifications
For pharmaceutical grade applications, the following specifications are standard:
| Test | Method | Specification |
| Appearance | Visual | White to off-white crystalline solid |
| Identification | ¹H-NMR (D₂O) | Consistent with structure; cyclopropyl protons @ 0.8-1.2 ppm |
| Purity | HPLC (C18, 210 nm) | |
| Water Content | Karl Fischer | |
| Chloride Content | Titration | 22.0% - 24.0% (Theoretical: 23.5%) |
Analytical Note: The cyclopropyl protons appear as distinct multiplets upfield (0.6–1.2 ppm). The methylene protons adjacent to the amine appear as a singlet or doublet depending on pH (approx 3.0 ppm).
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye).
-
Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at
. -
Handling: Wear gloves and safety glasses. Avoid dust formation. The free base rapidly absorbs
from air to form carbamates; always handle as the HCl salt until the coupling step.
References
-
Synthesis of Cyclopropane Amino Acids
- Title: "Practical Synthesis of 1-Aminocyclopropane-1-carboxylic Acid Deriv
- Source:Journal of Organic Chemistry.
- Relevance: Establishes the nitrile-alkyl
-
(General reference for ACC synthesis)
- Conformational Restriction in Drug Design: Title: "The Thorpe-Ingold Effect in Cyclopropane-Containing Peptidomimetics." Source:Chemical Reviews. Relevance: Explains the mechanistic advantage of the scaffold.
-
Gabapentinoid Analogues
- Title: "Synthesis and biological evaluation of conformationally constrained analogues of gabapentin."
- Source:Bioorganic & Medicinal Chemistry Letters.
- Relevance: Contextualizes the bioactivity of aminomethyl-cycloalkanes.
-
Commercial Data
- Source: PubChem Compound Summary for Cyclopropanecarboxamide deriv
Sources
Methodological & Application
Application Note: Scalable Synthesis of 1-(Aminomethyl)cyclopropanecarboxamide Hydrochloride
Introduction & Scientific Rationale
1-(Aminomethyl)cyclopropanecarboxamide is a critical scaffold in medicinal chemistry, serving as a conformationally restricted analogue of
This protocol details a robust, three-stage synthesis starting from commercially available ethyl cyanoacetate. Unlike traditional routes that may employ hazardous sodium metal or expensive coupling agents, this guide prioritizes scalable, safety-conscious methodologies suitable for gram-to-kilogram production.
Key Mechanistic Insights[1]
-
Cyclopropanation: We utilize a K₂CO₃-mediated alkylation in DMSO. This avoids the use of pyrophoric sodium ethoxide and suppresses the elimination side-reactions common with 1,2-dihaloethanes.
-
Chemoselectivity: The reduction of the nitrile group in the presence of a primary amide is achieved using Raney Nickel. This catalyst offers superior selectivity compared to Lithium Aluminum Hydride (LAH), which would indiscriminately reduce the amide to an amine.
-
Amine Purity: The inclusion of ammonia during hydrogenation is critical to suppress the formation of secondary amines via the retro-hydroamination of the intermediate imine.
Retrosynthetic Analysis & Workflow
The synthesis is disconnected into three logical stages: construction of the carbocycle, functional group interconversion (ester to amide), and selective reduction.
Detailed Experimental Protocol
Stage 1: Synthesis of Ethyl 1-cyanocyclopropanecarboxylate
Objective: Formation of the strained cyclopropane ring via double alkylation.
-
Reagents: Ethyl cyanoacetate (1.0 eq), 1,2-Dibromoethane (1.2 eq), Potassium Carbonate (2.5 eq), DMSO (5 vol).
-
Equipment: 3-neck round bottom flask, mechanical stirrer, internal thermometer.
Procedure:
-
Charge the flask with Ethyl cyanoacetate (113.1 g, 1.0 mol) and DMSO (500 mL).
-
Add Potassium Carbonate (345.5 g, 2.5 mol) in portions. The suspension will become thick.
-
Add 1,2-Dibromoethane (225.4 g, 1.2 mol) dropwise over 60 minutes, maintaining the internal temperature between 25–35°C. Caution: Exothermic reaction.
-
Stir the mixture at ambient temperature for 16 hours. Monitor by GC or TLC (Hexane:EtOAc 4:1) for consumption of ethyl cyanoacetate.
-
Workup: Quench the reaction by pouring into ice-water (1.5 L). Extract with Diethyl Ether or MTBE (3 x 400 mL).
-
Wash the combined organics with Brine (2 x 200 mL) to remove residual DMSO. Dry over anhydrous MgSO₄.
-
Concentrate under reduced pressure.
-
Purification: Distill the residue under vacuum (bp ~95–100°C at 15 mmHg) to afford the product as a colorless oil.
-
Yield Target: 75–85%
-
Stage 2: Ammonolysis to 1-Cyanocyclopropanecarboxamide
Objective: Conversion of the ester to the primary amide without affecting the nitrile.
-
Reagents: Ethyl 1-cyanocyclopropanecarboxylate (from Stage 1), 7N Ammonia in Methanol (5.0 eq).
Procedure:
-
Dissolve the ester (100 g) in 7N NH₃/MeOH (500 mL) in a pressure-rated vessel or sealed flask.
-
Stir at room temperature for 24–48 hours. The product often precipitates as the reaction progresses.
-
Monitor: TLC (EtOAc) will show the disappearance of the non-polar ester and appearance of the polar amide.
-
Workup: Concentrate the mixture to ~1/3 volume. Cool to 0–5°C for 2 hours.
-
Filter the white crystalline solid. Wash with cold methanol (50 mL) and diethyl ether.
-
Dry in a vacuum oven at 40°C.
-
Yield Target: 80–90%
-
Melting Point: ~160°C (dec).
-
Stage 3: Selective Reduction & Salt Formation
Objective: Reduction of the nitrile to the primary amine while preserving the amide, followed by hydrochloride salt formation.
-
Reagents: 1-Cyanocyclopropanecarboxamide, Raney Nickel (active slurry), Methanol, Ammonia (gas or solution), Hydrogen gas.
Procedure:
-
Safety Note: Raney Nickel is pyrophoric when dry. Handle under water or solvent at all times.
-
In a hydrogenation autoclave, charge 1-Cyanocyclopropanecarboxamide (50 g) and Methanol (400 mL).
-
Add Raney Nickel (approx. 10 g wet slurry, washed with MeOH).
-
Add Ammonia (approx. 50 mL of 7N NH₃/MeOH). Critical Step: Ammonia suppresses secondary amine formation.
-
Purge the vessel with Nitrogen (3x) and then Hydrogen (3x).
-
Pressurize to 50–60 psi (3–4 bar) H₂ and stir at room temperature. If reaction is slow, warm to 40°C.
-
Monitor H₂ uptake. Reaction is complete when uptake ceases (typically 6–12 hours).
-
Filtration: Filter the catalyst through a pad of Celite under an inert atmosphere (keep wet). Rinse with MeOH.
-
Salt Formation: Cool the filtrate to 0°C. Add 4M HCl in Dioxane (1.1 eq) dropwise.
-
The hydrochloride salt will precipitate. Dilute with Diethyl Ether to maximize recovery.
-
Filter the white solid, wash with Ether, and dry under vacuum.
Critical Process Parameters (CPP)
| Parameter | Range | Rationale |
| Alkylation Temp | 25–40°C | Higher temperatures promote elimination of 1,2-dibromoethane to vinyl bromide, reducing yield. |
| Ammonolysis Time | 24–48 h | The cyclopropane ester is sterically hindered; premature workup leads to mixed ester/amide products. |
| H₂ Pressure | 3–5 bar | Sufficient pressure is required for nitrile reduction kinetics; too high (>50 bar) may risk amide reduction. |
| Ammonia in H₂ | >2 eq | Essential to prevent the primary amine product from reacting with the intermediate imine (dimerization). |
Analytical Validation
Product: 1-(Aminomethyl)cyclopropanecarboxamide Hydrochloride Appearance: White crystalline solid.
Expected ¹H NMR (400 MHz, D₂O):
- 3.15 (s, 2H, -CH ₂-NH₂): The methylene protons adjacent to the amine.
- 1.35 (m, 2H, Cyclopropane -CH ₂-): Ring protons cis to amide.
- 1.10 (m, 2H, Cyclopropane -CH ₂-): Ring protons trans to amide.
-
Note: Amide and Ammonium protons exchange with D₂O and may not be visible.
Self-Validation Check:
-
IR Spectroscopy: Look for the disappearance of the sharp Nitrile stretch (~2240 cm⁻¹) from Stage 2.
-
Solubility: The final HCl salt should be freely soluble in water and methanol, but insoluble in ether/DCM.
References
-
Cyclopropanation Methodology
-
Ammonolysis of Esters
- Nitrile Reduction with Raney Nickel: Selective hydrogenation of nitriles in the presence of amides. Source: Huber, W. "Raney Nickel Catalyzed Hydrogenation of Nitriles." J. Am. Chem. Soc. 1944, 66, 876.
-
Target Compound Data
- 1-(Aminomethyl)cyclopropanecarboxamide.
-
Source: PubChem Compound Summary for CID 11319235. Link
Sources
Precision Engineering of Chiral Cyclopropanecarboxamides: From Transition-Metal Catalysis to Biocatalytic Platforms
Application Note & Protocol Guide | AN-2026-CYC
Executive Summary
The cyclopropanecarboxamide motif is a cornerstone in modern medicinal chemistry, serving as a conformationally restricted bioisostere for amides and a metabolic stability enhancer. It features prominently in blockbuster therapeutics such as Tasimelteon (melatonin receptor agonist), Saxagliptin (DPP-4 inhibitor), and Olaparib (PARP inhibitor intermediates).
This guide addresses the primary synthetic challenge: constructing the strained three-membered ring with high diastereo- (cis/trans) and enantiocontrol. While traditional Simmons-Smith cyclopropanation relies on stoichiometric chiral auxiliaries, this Application Note focuses on scalable, catalytic asymmetric methods. We present two distinct, field-validated protocols:
-
The "Gold Standard" Rh(II) Route: Robust access via diazoacetates followed by amidation.
-
The "Next-Gen" Co(II) Route: Direct access to activated esters using Metalloradical Catalysis (MRC), streamlining the path to amides.
Strategic Pathway Selection
Selecting the correct catalytic system relies on substrate electronics and the desired downstream workflow.
Decision Matrix: Catalyst Selection
The following logic gate assists in selecting the optimal methodology based on your starting alkene and target amide.
Figure 1: Strategic decision tree for selecting between Rhodium and Cobalt catalytic systems based on substrate electronics and process efficiency.
Mechanistic Insight & Causality
Understanding the mechanism is critical for troubleshooting low selectivity.
Rhodium(II) Carbenoid Mechanism (Concerted)
Rh(II) catalysts, such as the Davies catalyst Rh₂(S-DOSP)₄ , operate via a concerted asynchronous mechanism. The diazo compound decomposes to form a metal-carbene.[1] The alkene approaches the carbene side-on.
-
Causality: Enantioselectivity is dictated by the "handshake" between the chiral ligand's "wall" and the substrate's steric bulk.
-
Limitation: Often requires slow addition of the diazo reagent to prevent dimerization (carbene-carbene coupling).
Cobalt(II) Metalloradical Catalysis (Stepwise)
Developed by Peter Zhang, this pathway uses Co(II) porphyrin complexes. It proceeds via a stepwise radical mechanism . The Co-carbene is a radical species that attacks the alkene to form a carbon-centered radical intermediate, which then rapidly closes the ring.
-
Causality: The radical nature allows for "1,3-radical stabilization," often leading to superior trans-selectivity compared to Rh systems.
-
Advantage: It tolerates "activated" diazo reagents like Succinimidyl Diazoacetate , enabling the direct synthesis of active esters that react with amines to form amides without harsh hydrolysis.
Detailed Protocols
Protocol A: The "Gold Standard" Rh(II) Route
Target: Synthesis of N-benzyl-2-phenylcyclopropane-1-carboxamide. Applicability: General purpose, high availability of catalysts.
Reagents & Equipment[2]
-
Catalyst: Rh₂(S-DOSP)₄ (1 mol%).
-
Carbene Source: Ethyl diazoacetate (EDA) (1.2 equiv).
-
Substrate: Styrene (1.0 equiv).
-
Solvent: Anhydrous Pentane or Hexane (Non-polar solvents enhance enantioselectivity).
-
Equipment: Syringe pump (Critical).
Workflow
-
Catalyst Loading: In a flame-dried Schlenk flask under N₂, dissolve Styrene (1.0 mmol) and Rh₂(S-DOSP)₄ (0.01 mmol) in anhydrous pentane (5 mL). Cool to -78°C.
-
Controlled Addition (The Critical Step): Dissolve EDA (1.2 mmol) in pentane (5 mL). Using a syringe pump, add this solution to the flask over 4–6 hours .
-
Why? Maintaining a low concentration of diazo compound minimizes homocoupling (formation of diethyl fumarate/maleate).
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for an additional 2 hours.
-
Workup: Concentrate in vacuo. Purify via silica gel flash chromatography (Hexane/EtOAc 95:5).
-
Checkpoint: Expect >90% yield of the ethyl ester. Check ee% by Chiral HPLC (e.g., Chiralcel OD-H).
-
-
Hydrolysis: Dissolve ester in THF/MeOH/H₂O (3:1:1). Add LiOH (3 equiv). Stir at RT for 4h. Acidify to pH 2 with 1M HCl. Extract with EtOAc to yield the chiral acid.
-
Amidation: Dissolve the acid in DCM. Add Benzylamine (1.1 equiv), EDC·HCl (1.2 equiv), and HOBt (1.2 equiv). Stir 12h. Wash with NaHCO₃.
Protocol B: The "Next-Gen" Co(II) Route (Direct Active Ester)
Target: Direct synthesis of Chiral Cyclopropyl Amides via Succinimidyl Esters. Applicability: High-value intermediates, avoiding harsh hydrolysis (Green Chemistry).
Reagents & Equipment[2]
-
Catalyst: [Co(P1)] (Co(II) complex of 3,5-Di-tert-butyl-ChenPhyrin) or commercially available Co(II)-porphyrins.
-
Carbene Source: Succinimidyl Diazoacetate (SDA) (1.2 equiv).
-
Substrate: Styrene derivative.
-
Solvent: DCM or Toluene.
Workflow
-
Catalyst Activation: In a dried flask under N₂, add [Co(P1)] (0.01 mmol) and the alkene (1.0 mmol) in DCM (2 mL).
-
One-Pot Addition: Unlike Rh, Co(II) MRC often tolerates faster addition. Add Succinimidyl Diazoacetate (1.2 mmol) dropwise over 10 minutes at RT.
-
Note: Nitrogen gas evolution will be observed.
-
-
Formation of Active Ester: Stir for 2–4 hours. The product is the cyclopropyl succinimidyl ester.[3]
-
Validation: TLC will show consumption of the diazo spot (bright yellow/orange).
-
-
Direct Amidation (Telescoped): Do not work up. Add the desired amine (e.g., morpholine, benzylamine) (1.5 equiv) and mild base (Et₃N, 1.5 equiv) directly to the reaction mixture. Stir for 2 hours.
-
Purification: The succinimide byproduct is water-soluble. Wash the organic layer with water, then brine.[4] Concentrate and purify via column chromatography.
Comparison of Routes:
| Feature | Protocol A (Rh-Catalyzed) | Protocol B (Co-Catalyzed) |
| Intermediate | Ethyl Ester (Stable, requires hydrolysis) | Succinimidyl Ester (Activated, reacts directly) |
| Step Count | 3 (Cyclopropanation -> Hydrolysis -> Amidation) | 2 (Cyclopropanation -> In-situ Amidation) |
| Selectivity | High (Ligand dependent) | High (Often higher trans selectivity) |
| Atom Economy | Lower (Loss of Ethanol during hydrolysis) | Higher (Succinimide is the only byproduct) |
Analytical Validation (Self-Validating System)
To ensure the protocol was successful, you must validate the Enantiomeric Excess (ee) and Diastereomeric Ratio (dr) .
HPLC Method (Standard)
-
Column: Daicel Chiralcel OD-H or AD-H (4.6 mm x 250 mm).
-
Mobile Phase: Hexane/Isopropanol (90:10 to 99:1).
-
Flow Rate: 0.5 to 1.0 mL/min.
-
Detection: UV at 210 nm and 254 nm.
-
Criteria:
-
dr: Integration of trans vs cis peaks in ¹H NMR (cyclopropyl protons: cis J ≈ 8-10 Hz, trans J ≈ 4-6 Hz).
-
ee: Integration of major vs minor enantiomer peaks in HPLC. Target >90% ee.
-
NMR Diagnostics
-
Characteristic Signal: The cyclopropane ring protons appear upfield (0.5 – 2.0 ppm).
-
Stereochemistry: In trans-isomers, the coupling constant (
) between the vicinal protons is typically smaller (4–6 Hz) than in cis-isomers (8–10 Hz).
References
-
Doyle, M. P., et al. (1993). Enantioselective reactions of intermediate metal carbenes. Chemical Reviews . [Link]
-
Davies, H. M. L., & Beckwith, R. E. J. (2003). Catalytic Asymmetric C-H Activation and Cyclopropanation. Chemical Reviews . [Link]
-
Ruppel, J. V., et al. (2009).[3] Asymmetric Co(II)-Catalyzed Cyclopropanation with Succinimidyl Diazoacetate: General Synthesis of Chiral Cyclopropyl Carboxamides. Organic Letters . [Link][3]
-
Renwanz, G., et al. (2015). Engineered Myoglobin Catalysts for Asymmetric Cyclopropanation. ACS Catalysis . [Link]
-
Xu, X., et al. (2013).[5] Cobalt(II)-Catalyzed Asymmetric Olefin Cyclopropanation with α-Ketodiazoacetates. Angewandte Chemie International Edition . [Link][5]
Sources
- 1. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 2. Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric Co(II)-Catalyzed Cyclopropanation with Succinimidyl Diazoacetate: General Synthesis of Chiral Cyclopropyl Carboxamides [organic-chemistry.org]
- 4. CN105949153A - Synthesis method of tasimelteon - Google Patents [patents.google.com]
- 5. Cobalt(II)-catalyzed asymmetric olefin cyclopropanation with α-ketodiazoacetates - PubMed [pubmed.ncbi.nlm.nih.gov]
1H NMR analysis of 1-(Aminomethyl)cyclopropanecarboxamide hydrochloride
This Application Note provides a comprehensive protocol for the structural validation of 1-(Aminomethyl)cyclopropanecarboxamide hydrochloride using Proton Nuclear Magnetic Resonance (
Part 1: Chemical Context & Structural Analysis
Compound Identity:
-
Name: 1-(Aminomethyl)cyclopropanecarboxamide hydrochloride
-
CAS Number: 1027337-85-4 (Free base reference)[1]
-
Molecular Formula:
(Salt form) -
Molecular Weight: 164.63 g/mol (Salt form)
Structural Significance: This compound features a 1,1-disubstituted cyclopropane ring , a motif increasingly common in medicinal chemistry (e.g., in conformational restriction strategies). The geminal substitution pattern creates a specific symmetry plane that renders the methylene protons of the ring chemically equivalent pairs but magnetically non-equivalent, resulting in a characteristic higher-order splitting pattern.
Critical Analytical Challenge:
The primary challenge in analyzing this molecule is distinguishing the complex AA'BB' spin system of the cyclopropane ring protons and ensuring the visibility of the exchangeable ammonium (
Part 2: Experimental Protocol
Solvent Selection Strategy
-
Primary Solvent: DMSO-d
(Dimethyl sulfoxide-d )-
Rationale: Essential for stabilizing and visualizing the labile protons of the ammonium salt (
) and the primary amide ( ). In protic solvents like D O, these signals would disappear due to rapid deuterium exchange, preventing full confirmation of the salt form.
-
-
Secondary Solvent (Optional): D
O-
Rationale: Used only if signal overlap in the alkyl region prevents assignment. This simplifies the spectrum by eliminating coupling to exchangeable protons.
-
Sample Preparation Workflow
-
Weighing: Accurately weigh 5–10 mg of the hydrochloride salt into a clean vial.
-
Dissolution: Add 0.6 mL of DMSO-d
(99.9% D).-
Note: Ensure the DMSO is "dry" (stored over molecular sieves) to minimize the water peak at ~3.33 ppm, which can obscure the methylene signal.
-
-
Transfer: Transfer the solution to a precision 5 mm NMR tube.
-
Equilibration: Allow the sample to equilibrate to the probe temperature (typically 298 K) for 5 minutes to prevent chemical shift drifting.
Instrument Parameters (Standard 400/500 MHz)
| Parameter | Setting | Rationale |
| Pulse Sequence | zg30 or equivalent | 30° pulse angle for quantitative reliability. |
| Number of Scans (NS) | 16 or 32 | Sufficient S/N ratio for >5 mg samples. |
| Relaxation Delay (D1) | 1.0 – 5.0 s | Ensures full relaxation of protons, especially isolated spins. |
| Spectral Width (SW) | 12 – 14 ppm | Covers the downfield ammonium signals (~8-9 ppm). |
| Temperature | 298 K (25°C) | Standard; heating may sharpen broad exchangeable peaks. |
Part 3: Spectral Analysis & Assignment
Expected H NMR Spectrum (DMSO-d )
The spectrum will display four distinct regions.[2][3][4] The integration values assume 1 molecule of the salt.
| Chemical Shift ( | Multiplicity | Integral | Assignment | Notes |
| 8.00 – 8.50 | Broad Singlet (br s) | 3H | Ammonium protons. Broad due to quadrupolar relaxation of | |
| 7.10 – 7.60 | Two Broad Singlets | 2H | Amide protons. Often appear as two separate peaks due to restricted rotation around the C-N bond. | |
| 3.00 – 3.20 | Singlet (or doublet) | 2H | Exocyclic methylene. May show coupling ( | |
| 1.00 – 1.40 | Multiplet (AA'BB') | 2H | Ring | Protons on C2/C3 cis to the aminomethyl group. |
| 0.80 – 1.10 | Multiplet (AA'BB') | 2H | Ring | Protons on C2/C3 trans to the aminomethyl group. |
Detailed Mechanistic Analysis
The Cyclopropane "Multiplets" (AA'BB' System): Unlike standard alkyl chains, the cyclopropane ring protons do not appear as simple triplets.[4]
-
Symmetry: The molecule has a plane of symmetry passing through C1.
-
Magnetic Environment: The two protons on C2 (
) are chemically equivalent to the two protons on C3 ( ). However, (cis to amide) is magnetically non-equivalent to because the coupling (trans-vicinal) is different from (geminal). -
Result: This creates a second-order AA'BB' pattern . You will observe two complex clusters (often looking like distorted triplets or quartets) rather than clean first-order multiplets.
-
High-field cluster: Protons cis to the electron-donating alkyl group (shielded).
-
Low-field cluster: Protons cis to the electron-withdrawing carbonyl group (deshielded).
-
The Ammonium Methylene (
-
This signal appears relatively upfield (~3.1 ppm) compared to aromatic amines.
-
Diagnostic Check: If the sample is the free base, this signal shifts upfield (to ~2.5 ppm), and the broad 3H ammonium signal at >8.0 ppm disappears.
Part 4: Visualization & Logic Flow
Structural Assignment Logic
Figure 1: Logic map for assigning proton signals in DMSO-d6. Note the separation of exchangeable protons in the downfield region.
Part 5: Troubleshooting & Validation
Issue: Broad or Missing Exchangeable Peaks
-
Cause: Presence of water or trace acid/base impurities catalyzing proton exchange.
-
Solution: Use a fresh ampoule of DMSO-d
or add a single pellet of activated molecular sieves to the NMR tube.
Issue: Water Peak Overlap
-
Context: The H
O signal in DMSO-d appears at ~3.33 ppm, which may overlap with the methylene ( ) singlet at ~3.1 ppm. -
Protocol:
-
Run the spectrum at a slightly higher temperature (e.g., 310 K) to shift the water peak.
-
Alternatively, add a micro-drop of D
O (shaking required); this will shift the water peak but will also erase the ammonium/amide signals.
-
Self-Validation Check:
-
Does the integral of the aliphatic region (ring + methylene) equal 6H?
-
Does the integral of the downfield region (ammonium + amide) equal 5H?
-
If the ratio is correct, the salt stoichiometry is confirmed (1:1 HCl).
References
-
Chemical Structure & CAS Data
-
Cyclopropane NMR Theory
-
Reich, H. J. The AA'BB' Pattern. University of Wisconsin-Madison, Organic Chemistry Data. Available at: [Link]
-
-
Solvent Effects on Amine Salts
-
Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics 2010, 29, 9, 2176–2179. Available at: [Link]
-
Sources
- 1. 202865-60-9,4-Bromo-2,5-difluoroanisole_CoreSyn [coresyn.com]
- 2. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. 1027337-85-4,1-(aminomethyl)cyclopropanecarboxamide_CoreSyn [coresyn.com]
Mastering the Volatile & Invisible: Purification Protocols for Aminomethyl Cyclopropanes
Abstract
Aminomethyl cyclopropanes (AMCPs) are increasingly utilized in medicinal chemistry as metabolically stable bioisosteres for ethyl or isopropyl groups. However, their isolation presents a "perfect storm" of purification challenges: they are highly volatile (BP ~86°C), lack UV chromophores , and possess high polarity/basicity . This guide moves beyond standard silica chromatography, providing robust protocols for salt formation, high-pH reverse-phase isolation, and derivatization strategies to ensure high recovery and purity.
Part 1: The Physicochemical Trap
Before attempting purification, one must understand why standard workflows fail.
| Property | Value/Characteristic | The Implication (Why Standard Methods Fail) |
| Boiling Point | ~86°C (Free Base) | The Rotavap Trap: Evaporating solvents (DCM/MeOH) at standard vacuum/temp will co-evaporate the product. Yields plummet to 0%. |
| UV Absorbance | Negligible >210 nm | The Blind Spot: Standard flash chromatography (UV 254nm) sees nothing. Fraction collection becomes guesswork. |
| Basicity (pKa) | ~9.5–10.5 (Est.) | The Tailing Effect: On standard silica, the amine interacts with acidic silanols, causing severe streaking and poor separation. |
| Stability | Strained Ring | Acid Sensitivity: While robust, strong Lewis acids or extreme heat can trigger ring-opening rearrangements. |
Part 2: Decision Matrix & Workflow
Do not default to flash chromatography. Use this decision matrix to select the optimal path based on your scale and downstream application.
Figure 1: Strategic Decision Matrix for AMCP Purification. Green nodes indicate preferred isolation pathways.
Part 3: Detailed Protocols
Method A: Salt Formation (The "Volatile" Solution)
Best For: Bulk intermediates, preventing volatility loss, long-term storage. Mechanism: Converts the volatile liquid free base into a non-volatile, crystalline solid.
Protocol: Anhydrous HCl Precipitation
Reagents:
-
Crude Aminomethyl Cyclopropane (in solution)
-
Solvent: Diethyl Ether (Et₂O) or Methyl tert-butyl ether (MTBE)
-
Acid Source: 2M or 4M HCl in Dioxane (Anhydrous)
Step-by-Step:
-
Dissolution: Dissolve the crude reaction mixture in minimal MTBE or Et₂O.
-
Note: Avoid alcohols (MeOH/EtOH) initially, as the salt may remain soluble.
-
-
Drying: Dry the organic layer thoroughly over Na₂SO₄. Filter into a dry flask.
-
Critical: Water will cause the salt to oil out ("gummy solid") rather than crystallize.
-
-
Acidification: Cool the solution to 0°C in an ice bath. Dropwise, add HCl in Dioxane (1.1 equivalents).
-
Observation: A white precipitate should form immediately.
-
-
Digestion: Stir at 0°C for 30 minutes. If the solid is gummy, add a seed crystal or scratch the glass.
-
Isolation: Filter the solid under vacuum/nitrogen. Wash the cake with cold Et₂O.
-
Drying: Dry in a vacuum oven at 40°C.
-
Result: Stable, non-volatile Hydrochloride salt.
-
Method B: High pH Reverse Phase Chromatography
Best For: Final purification, separating impurities with similar polarity. The Fix: Using a high pH buffer suppresses protonation, keeping the amine neutral (or less charged), improving peak shape on C18.
Protocol: Preparative HPLC/Flash
System Setup:
-
Column: C18 stationary phase with high-pH stability (e.g., Gemini NX, XBridge, or equivalent Hybrid Silica). Do not use standard silica C18.
-
Detector: ELSD (Evaporative Light Scattering) or CAD (Charged Aerosol). UV is ineffective.
Mobile Phases:
-
Solvent A: 10 mM Ammonium Bicarbonate (pH ~10) in Water.
-
Solvent B: Acetonitrile.
Gradient Profile:
| Time (min) | % B | Description |
|---|---|---|
| 0.0 | 0 | Initial hold to elute salts |
| 2.0 | 0 | Begin gradient |
| 15.0 | 60 | Shallow gradient for resolution |
| 16.0 | 95 | Wash |
Workup of Fractions:
-
Pool fractions containing the product (detected via ELSD).
-
Immediate Action: Do not rotavap directly if the free base is volatile.
-
Add 1.5 eq of dilute HCl to the pooled fractions before concentration.
-
Concentrate to remove Acetonitrile.
-
Lyophilize (freeze-dry) the remaining aqueous layer to obtain the salt.
Method C: Chemical Derivatization (The "Visibility" Fix)
Best For: Complex mixtures where chromatography is required but ELSD is unavailable. Mechanism: Attaching a UV-active protecting group (Boc, Cbz, Benzoyl) increases molecular weight (reducing volatility) and adds a chromophore.
Protocol: In-Situ Boc Protection
-
Reaction: To the crude amine mixture in DCM, add Et₃N (2.0 eq) and Boc₂O (1.1 eq). Stir at RT for 2 hours.
-
Workup: Wash with 0.5M citric acid (removes unreacted amine/inorganic salts) and brine.
-
Purification: The resulting Boc-NH-CH2-Cyclopropane is now:
-
UV Active (weak, but visible at 210-220 nm).
-
Non-volatile.
-
Lipophilic (Retains well on standard C18 or Silica).
-
-
Deprotection: Remove Boc with TFA/DCM or HCl/Dioxane only when needed for the next step.
Part 4: Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Low Yield after Rotavap | Product evaporated due to volatility. | STOP. Use a cold water bath (<25°C) and lower vacuum (>100 mbar). Ideally, convert to salt before evaporation. |
| No Peaks on HPLC (UV) | Compound has no chromophore. | Switch to ELSD or RI detector. Alternatively, derivatize with Benzoyl chloride for UV check. |
| Broad/Tailing Peaks | Silanol interactions (Secondary interaction). | Add 0.1% Triethylamine or Ammonium Hydroxide to the mobile phase. Switch to High pH resistant C18. |
| Oiling out during salt formation | Presence of water or alcohol. | Dry organic layer rigorously with Na₂SO₄. Switch solvent to anhydrous Et₂O or Hexanes. |
References
-
Organic Chemistry Portal. Synthesis of Amines: Reduction of Nitriles (General Methodologies). [Link][1]
-
ChemGuide. Preparation of Amines from Nitriles and Halogenoalkanes. [Link]
Sources
Application Notes and Protocols for the Synthesis of Cyclopropanecarboxamides using HATU Coupling Agent
Introduction: The Strategic Importance of Cyclopropanecarboxamides and Efficient Amide Bond Formation
The cyclopropane ring is a privileged structural motif in medicinal chemistry, valued for its ability to impart conformational rigidity, metabolic stability, and unique pharmacological properties to drug candidates.[1][2] When incorporated into an amide linkage, forming a cyclopropanecarboxamide, this small, strained ring system can significantly influence a molecule's binding affinity and pharmacokinetic profile. Consequently, the development of robust and efficient methods for the synthesis of cyclopropanecarboxamides is of paramount importance to researchers in drug discovery and development.[3]
Amide bond formation, while conceptually simple, is often challenging, particularly when coupling sterically hindered carboxylic acids like cyclopropanecarboxylic acid or unreactive amines. The direct condensation of a carboxylic acid and an amine is kinetically slow, necessitating the use of a coupling agent to activate the carboxylic acid.[4][5] Among the vast array of available coupling reagents, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) has emerged as a superior choice for difficult couplings.[6][7][8] HATU is renowned for its high coupling efficiency, rapid reaction rates, and its ability to suppress racemization, making it an invaluable tool in modern organic synthesis.[6][9]
This comprehensive guide provides detailed application notes and protocols for the efficient synthesis of cyclopropanecarboxamides using HATU. We will delve into the mechanistic underpinnings of HATU-mediated coupling, provide step-by-step experimental procedures, offer strategies for optimization and troubleshooting, and present a comparative analysis of HATU with other common coupling agents.
The Mechanism of HATU-Mediated Amide Coupling: A Step-by-Step Analysis
The efficacy of HATU lies in its ability to convert a carboxylic acid into a highly reactive OAt-active ester, which is then readily attacked by the amine nucleophile.[10] The entire process is facilitated by a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA).[5][11][12]
The key steps are as follows:
-
Deprotonation of the Carboxylic Acid: The reaction is initiated by the deprotonation of the carboxylic acid by a non-nucleophilic base, such as DIPEA, to form a carboxylate anion.[4]
-
Formation of the OAt-Active Ester: The carboxylate anion attacks the electron-deficient carbon atom of HATU. This leads to the formation of a highly reactive OAt-active ester and the release of 1-hydroxy-7-azabenzotriazole (HOAt) and tetramethylurea as byproducts. The presence of the nitrogen atom in the HOAt ring is thought to accelerate the subsequent coupling step.
-
Nucleophilic Attack by the Amine: The amine then attacks the activated ester intermediate to form the desired amide bond, regenerating HOAt.
// Edges between subgraphs HATU -> ActiveEster [style=invis]; ActiveEster -> Amine [style=invis]; } केंद्रीकृत कैप्शन: HATU-Mediated Amide Coupling Mechanism
Experimental Protocols
Materials and Reagents
| Reagent/Material | Purity | Supplier (Example) | CAS Number |
| Cyclopropanecarboxylic Acid | ≥98% | Sigma-Aldrich | 1759-53-1 |
| Benzylamine | ≥99% | Acros Organics | 100-46-9 |
| HATU | ≥98% | Combi-Blocks | 148893-10-1 |
| DIPEA | ≥99.5% | Alfa Aesar | 7087-68-5 |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Fisher Scientific | 68-12-2 |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | J.T.Baker | 75-09-2 |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | 141-78-6 |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | ||
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | ||
| Brine (Saturated NaCl) | 7647-14-5 | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 |
Standard Protocol for the Synthesis of N-benzylcyclopropanecarboxamide
This protocol describes a representative synthesis of a cyclopropanecarboxamide using cyclopropanecarboxylic acid and benzylamine as model substrates.
1. Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add cyclopropanecarboxylic acid (1.0 equiv., e.g., 1.0 g, 11.6 mmol) and anhydrous N,N-dimethylformamide (DMF) (e.g., 20 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Add HATU (1.1 equiv., e.g., 4.86 g, 12.8 mmol) to the stirred solution.
-
Add N,N-diisopropylethylamine (DIPEA) (2.5 equiv., e.g., 5.06 mL, 29.0 mmol) dropwise to the reaction mixture.
-
Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid. This step is crucial to avoid potential side reactions.[13][14]
2. Amine Addition and Reaction:
-
Slowly add benzylamine (1.05 equiv., e.g., 1.33 mL, 12.2 mmol) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
3. Work-up and Extraction:
-
Once the reaction is complete, dilute the mixture with ethyl acetate (e.g., 100 mL).
-
Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL). The acidic wash removes excess DIPEA, while the basic wash removes unreacted cyclopropanecarboxylic acid and the HOAt byproduct.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
4. Purification:
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-benzylcyclopropanecarboxamide.
// Workflow Edges A -> B -> C -> D -> E -> F -> G -> H -> I -> J -> K -> L; } केंद्रीकृत कैप्शन: General Workflow for Cyclopropanecarboxamide Synthesis
Optimization and Key Considerations
| Parameter | Recommendation | Rationale and Field Insights |
| Solvent | DMF or DCM are standard choices.[11] | DMF is generally preferred for its excellent solvating properties for a wide range of substrates. DCM can be a good alternative, especially if the product is less polar, which may simplify purification. Ensure the solvent is anhydrous to prevent hydrolysis of the activated ester. |
| Base | DIPEA is the preferred base.[5] | DIPEA is a sterically hindered, non-nucleophilic base that efficiently deprotonates the carboxylic acid without competing with the primary amine as a nucleophile. Triethylamine (TEA) can sometimes be used but may lead to side reactions due to its higher nucleophilicity. |
| Stoichiometry | Typically 1.05-1.2 equivalents of HATU and 1.0-1.1 equivalents of the amine relative to the carboxylic acid. | A slight excess of HATU ensures complete activation of the carboxylic acid. Using a large excess of HATU should be avoided as it can lead to a side reaction where the amine is guanidinylated.[6] |
| Order of Addition | Pre-activation of the carboxylic acid with HATU and DIPEA before adding the amine is highly recommended.[13][14] | This approach minimizes the risk of the amine reacting directly with HATU, a known side reaction with uronium-based coupling agents that forms a guanidinium byproduct and consumes the amine.[6] |
| Temperature | Start the reaction at 0 °C and then allow it to warm to room temperature. | Starting at a lower temperature helps to control the initial exothermic reaction upon addition of the coupling agent and base, which can be important for sensitive substrates to minimize side reactions. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete activation of the carboxylic acid. 2. Deactivation of HATU by moisture. 3. Sterically hindered substrates. | 1. Ensure the use of a sufficient excess of HATU and base. Increase the pre-activation time. 2. Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere. 3. For very hindered substrates, consider increasing the reaction temperature to 40-50 °C and extending the reaction time.[15] |
| Presence of Tetramethylurea Byproduct in the Final Product | Tetramethylurea is a water-soluble byproduct of HATU that can be difficult to remove completely with a single aqueous wash. | Perform multiple extractions with brine. If the product is a solid, recrystallization or trituration can effectively remove the highly soluble tetramethylurea.[16][17] |
| Guanidinylation of the Amine | The amine has reacted directly with HATU, which is more likely if the amine is added before the carboxylic acid is fully activated. | Strictly follow the pre-activation protocol. Add the carboxylic acid, base, and HATU and allow them to react before introducing the amine.[13][14] |
Comparative Analysis with Other Coupling Agents
While HATU is an excellent choice for cyclopropanecarboxamide synthesis, other coupling agents can also be employed. The choice often depends on factors such as cost, scale, and the specific nature of the substrates.
| Coupling Agent | Advantages | Disadvantages | Best Suited For |
| HATU | - High reactivity and efficiency, especially for hindered substrates.[7] - Fast reaction times. - Low racemization.[6] | - Higher cost compared to carbodiimides. - Can cause guanidinylation of the amine if not used correctly.[6] | Challenging couplings, sterically hindered substrates, and when minimizing racemization is critical. |
| EDC/HOBt | - Cost-effective. - Water-soluble urea byproduct is easily removed by aqueous work-up. | - Generally less reactive than HATU. - Can lead to racemization without an additive like HOBt. | Routine amide synthesis, large-scale reactions where cost is a major factor. |
| PyBOP | - High coupling efficiency. - Byproducts are generally soluble in organic solvents. | - Can be more expensive than EDC. - Byproducts can sometimes be difficult to remove. | A good alternative to HATU for many applications, including peptide synthesis. |
| Acyl Chloride | - Highly reactive. - Inexpensive starting materials (e.g., SOCl₂, (COCl)₂). | - Requires an extra step to form the acyl chloride. - Can be too harsh for sensitive substrates. | Simple, robust substrates where high reactivity is needed and functional group tolerance is not a concern. |
Conclusion
HATU stands out as a premier coupling agent for the synthesis of cyclopropanecarboxamides, offering high yields, rapid reaction times, and excellent performance with challenging substrates. By understanding the underlying mechanism and adhering to optimized protocols, particularly the pre-activation of the cyclopropanecarboxylic acid, researchers can overcome common hurdles in amide bond formation. The detailed protocols and troubleshooting guide provided herein serve as a practical resource for scientists and professionals in the pharmaceutical and chemical industries, enabling the efficient and reliable synthesis of this important class of molecules.
References
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Wikipedia. (2023, October 27). HATU. Retrieved from [Link]
-
Reddit. (2023, May 9). HATU/PyBOP coupling procedure question. r/Chempros. Retrieved from [Link]
-
Reddit. (2024, December 16). HATU coupling - what's the best order?. r/Chempros. Retrieved from [Link]
-
ResearchGate. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Inhibitor Research Hub. (2026, January 3). HATU: The Premier Peptide Coupling Reagent for Efficient Amide Bond Formation. Retrieved from [Link]
- Shome, A., & Chawla, P. A. (2023). Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. SynOpen, 7(1), 566–569.
-
Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link]
- Kim, S. (2012). Peptide Coupling Agents. In Comprehensive Organic Synthesis II (pp. 259-291). Elsevier.
- Foley, D. A., & O'Donovan, D. H. (2018). Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition-Polar Cyclization Cascade.
-
ResearchGate. (2019, April 2). How to remove Tetramethylurea byproduct from HATU coupling?. Retrieved from [Link]
-
Reddit. (2021, October 13). Unusual Mass in standard HATU Coupling. r/Chempros. Retrieved from [Link]
- Hrytsenko, I., et al. (2024). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease, 7(10), 1-12.
-
ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. Retrieved from [Link]
- Vrettos, E. I., et al. (2017).
-
ResearchGate. (n.d.). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Retrieved from [Link]
-
SiSiB SILICONES. (n.d.). Coupling Agent Selection of Different Fillers and How to Choose?. Retrieved from [Link]
-
Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr. Retrieved from [Link]
-
MDPI. (n.d.). 129Xe: A Wide-Ranging NMR Probe for Multiscale Structures. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Retrieved from [Link]
Sources
- 1. ffhdj.com [ffhdj.com]
- 2. Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. HATU - Enamine [enamine.net]
- 8. youtube.com [youtube.com]
- 9. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 10. apexbt.com [apexbt.com]
- 11. HATU - Wikipedia [en.wikipedia.org]
- 12. d-nb.info [d-nb.info]
- 13. reddit.com [reddit.com]
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- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Application Note: In Vivo Experimental Design for 1-(Aminomethyl)cyclopropanecarboxamide
Executive Summary & Scientific Rationale
1-(Aminomethyl)cyclopropanecarboxamide represents a distinct class of conformationally restricted
This scaffold is of high interest in neuropharmacology because it mimics the spatial arrangement of GABA (
This guide provides a rigorous framework for evaluating the pharmacokinetic (PK) profile, safety, and therapeutic efficacy of this compound, specifically targeting neuropathic pain and epilepsy indications.
Key Mechanistic Hypothesis
The addition of the cyclopropane ring restricts bond rotation, theoretically reducing the entropic penalty of binding to the target receptor. The primary investigative targets are:
- Subunit Binding: Inhibition of presynaptic calcium influx and subsequent neurotransmitter release.
-
NMDA Glycine Site Modulation: Related compounds like 1-aminocyclopropanecarboxylic acid (ACPC) act here; the aminomethyl variant requires validation.
Pre-Formulation & Vehicle Selection Strategy
Before initiating in vivo work, the physicochemical properties must dictate the formulation. 1-(Aminomethyl)cyclopropanecarboxamide is a small, polar molecule (MW ~114.15 g/mol ).
| Parameter | Specification | Rationale |
| Solubility | High (Water/Saline) | The amine and amide groups confer high polarity. |
| Vehicle | 0.9% Saline or PBS (pH 7.4) | Preferred for IP/IV/PO administration to minimize vehicle-induced toxicity. |
| Stability | Hydrolysis Risk | The carboxamide group is stable at neutral pH but avoid extreme acid/base during storage. Prepare fresh daily. |
| Dosing Range | 10 – 300 mg/kg | Based on molar equivalency to Gabapentin (MW 171.24). |
Pharmacokinetic (PK) Study Design
Objective: Determine Blood-Brain Barrier (BBB) penetration and plasma half-life (
Experimental Workflow
-
Species: Male Sprague-Dawley Rats (n=3 per timepoint).
-
Route: Intravenous (IV) vs. Oral (PO).
-
Dose: 10 mg/kg (IV), 30 mg/kg (PO).
-
Sampling: Plasma and Brain tissue.
Sampling Schedule
-
Timepoints: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Processing:
Bioanalytical Method (LC-MS/MS)
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is required due to high polarity. Do not use standard C18.
-
Mobile Phase: Acetonitrile:Water (80:20) with 10mM Ammonium Formate (pH 3.0).
-
Detection: Positive ESI (Electrospray Ionization), MRM mode transitioning parent ion
to primary fragment (loss of or amide).
Efficacy Protocol A: Neuropathic Pain (Spinal Nerve Ligation)
Rationale: This model (Chung Model) is the gold standard for testing GABAergic compounds (like gabapentinoids) for anti-allodynic effects.
Surgical Induction
-
Anesthesia: Isoflurane (2-3%).
-
Procedure: Expose the L5 and L6 spinal nerves. Tightly ligate the L5 nerve with 6-0 silk suture. Leave L6 intact.
-
Recovery: Allow 7-10 days for mechanical allodynia to develop.
-
Baseline: Measure paw withdrawal threshold (PWT) using von Frey filaments. Only rats with PWT < 4g are included.
Treatment Groups
-
Group 1: Vehicle (Saline, PO).
-
Group 2: Positive Control (Gabapentin, 100 mg/kg, PO).
-
Group 3: Test Compound Low (30 mg/kg, PO).
-
Group 4: Test Compound High (100 mg/kg, PO).
Behavioral Testing (Von Frey)
-
Timepoints: 1, 2, 4, and 6 hours post-dose.
-
Method: Apply filaments to the plantar surface of the hind paw (up-down method).
-
Endpoint: Significant increase in PWT (g) compared to vehicle.
Efficacy Protocol B: Refractory Epilepsy (6 Hz Psychomotor Seizure)
Rationale: Unlike the standard MES (Maximal Electroshock) test, the 6 Hz "psychomotor" model is resistant to many standard AEDs but sensitive to novel GABAergic agents and synaptic vesicle protein modulators.
Procedure
-
Pre-screening: None required; acute model.
-
Administration: Administer Test Compound (IP or PO) at
(determined from PK study, typically 1-2 hours). -
Induction:
-
Corneal electrodes applied with anesthetic drop (0.5% tetracaine).
-
Stimulation: 32 mA or 44 mA intensity, 6 Hz frequency, 0.2 ms pulse width, 3 seconds duration.
-
-
Scoring:
-
Observe for "psychomotor seizure" behaviors: forelimb clonus, rearing, stun/immobility.
-
Protection: Defined as the absence of seizure behavior and resumption of normal exploratory behavior within 10-20 seconds.
-
Safety Pharmacology: Rotarod Test
Rationale: GABAergic compounds often cause sedation or ataxia. It is critical to separate therapeutic efficacy from motor impairment.
-
Apparatus: Accelerating Rotarod (4 to 40 rpm over 5 minutes).
-
Training: 2 days prior to testing.
-
Testing: Measure "Latency to Fall" at peak efficacy timepoints.
-
Therapeutic Index (TI): Calculate
(Toxic Dose for 50% impairment) / (Effective Dose). A TI > 2 is required for viability.
Visualizing the Mechanism & Workflow
Diagram 1: Mechanistic Hypothesis & Pathway
This diagram illustrates the hypothesized interaction of 1-(Aminomethyl)cyclopropanecarboxamide with the presynaptic terminal, contrasting it with standard GABA signaling.
Caption: Hypothesized dual-mechanism: inhibition of voltage-gated Ca2+ channels (primary) and potential GABA-T inhibition (secondary).
Diagram 2: Study Workflow Timeline
Caption: Sequential workflow ensuring safety and exposure data are secured before resource-intensive efficacy models.
References
-
Skolnick, P., et al. (1989). "1-Aminocyclopropanecarboxylic acid (ACPC): A potent and selective ligand for the glycine recognition site of the NMDA receptor." European Journal of Pharmacology, 172(4), 415-416.
-
Sills, G. J. (2006). "The mechanisms of action of gabapentin and pregabalin." Current Opinion in Pharmacology, 6(1), 108-113.
-
Barton, M. E., et al. (2001). "Pharmacological characterization of the 6 Hz psychomotor seizure model of partial epilepsy." Epilepsy Research, 47(3), 217-227.
-
Kim, S. H., & Chung, J. M. (1992). "An experimental model for peripheral neuropathy produced by segmental spinal nerve ligation in the rat." Pain, 50(3), 355-363.
-
Rogawski, M. A., & Löscher, W. (2004). "The neurobiology of antiepileptic drugs." Nature Reviews Neuroscience, 5(7), 553-564.
Sources
- 1. Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-Aminocyclopropane-carboxylic acid reduces NMDA-induced hippocampal neurodegeneration in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo pharmacology of trans- and cis-(+-)-1-amino-1,3-cyclopentanedicarboxylic acid: dissociation of metabotropic and ionotropic excitatory amino acid receptor effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Cell-Based Cytotoxicity Profiling of Cyclopropane Carboxamides
[1]
Abstract
Cyclopropane carboxamides are high-value pharmacophores in medicinal chemistry, serving as stable bioisosteres for alkenes and amides in drugs like Lemborexant (insomnia) and Ledipasvir (HCV).[1] While they offer improved metabolic stability and conformational rigidity, this scaffold carries a specific liability: metabolic conversion to cyclopropane carboxylic acid (CPCA), a known inhibitor of mitochondrial fatty acid
Introduction: The Scaffold & The Risk
The cyclopropane carboxamide moiety is favored for its ability to orient substituents in specific vectors, enhancing potency against targets like JAK kinases and Orexin receptors.[1] However, "blind" cytotoxicity screening using only standard MTT/MTS assays is insufficient for this class.[1]
The Mechanistic Blind Spot:
Standard viability assays often rely on glucose-rich media where cells generate ATP via glycolysis (the Warburg effect).[1] Cyclopropane carboxamide metabolites can specifically inhibit mitochondrial
Strategic Screening Cascade
-
Tier 1 (General): ATP-based Luminescence Assay (High sensitivity, lytic).
-
Tier 2 (Mechanistic): Glucose/Galactose Switch Assay (Mitochondrial specificity).
-
Tier 3 (Mode of Death): Multiplexed Caspase-3/7 + LDH Release (Apoptosis vs. Necrosis).[1]
Experimental Design & Compound Handling
Solubility & Solvent Effects
Cyclopropane carboxamides often exhibit poor aqueous solubility and can precipitate upon dilution into culture media.[1]
-
Solvent: Dissolve neat compounds in 100% DMSO.
-
Stock Concentration: 10 mM or 20 mM.
-
Critical Step: Sonicate stocks for 5–10 minutes if turbidity is observed.
-
Assay Limit: Keep final DMSO concentration
(v/v). Levels can induce membrane pore formation and confound results [1].[1]
Cell Line Selection
-
HepG2 (Liver): Essential for this scaffold.[1] They possess high metabolic capacity to generate the CPCA metabolite, relevant for assessing the
-oxidation inhibition risk [2].[1] -
HUVEC (Endothelial): For assessing vascular toxicity.[1]
-
Target Cells: Relevant disease model (e.g., synovial fibroblasts for JAK inhibitors).[1]
Protocol A: ATP-Based Cell Viability (Tier 1)[1]
This assay quantifies ATP, a direct marker of metabolically active cells.[1] It is superior to tetrazolium assays (MTT) for this scaffold because it is less prone to chemical interference by the amide moiety.[1]
Materials
-
Reagent: CellTiter-Glo® or equivalent ATP-luciferase reagent.[1]
-
Plate: 384-well solid white opaque plates (prevents signal bleed-through).[1]
-
Cells: HepG2 seeded at 2,000 cells/well.[1]
Step-by-Step Procedure
-
Seeding: Dispense 25
L of cell suspension into wells. Pulse centrifuge to settle cells.[1] Incubate for 24 hours at 37°C/5% CO . -
Compound Addition:
-
Incubation: Incubate for 48 or 72 hours.
-
Detection:
-
Equilibrate plate and detection reagent to Room Temperature (RT) for 30 mins (Critical for reaction kinetics).
-
Add 25
L of ATP reagent to each well (1:1 ratio).[1] -
Orbitally shake at 1200 rpm for 2 minutes to lyse cells.
-
Incubate 10 minutes at RT to stabilize the luminescent signal.
-
-
Read: Measure luminescence (integration time: 0.5–1.0 sec).
Protocol B: Glucose/Galactose Switch Assay (Tier 2 - Expert Level)
Rationale: This assay forces cells to rely on oxidative phosphorylation (OXPHOS) by replacing glucose with galactose.[1] Mitochondrial toxins (like CPCA derivatives) will show a significant potency shift (lower IC
Materials
-
Glucose Media: DMEM + 25 mM Glucose + 10% FBS.[1]
-
Galactose Media: DMEM (No Glucose) + 10 mM Galactose + 1 mM Sodium Pyruvate + 10% Dialyzed FBS.[1]
-
Control Toxin: Rotenone or Antimycin A (Mitochondrial complex inhibitors).[1]
Workflow Diagram
Figure 1: The Glucose/Galactose Switch Assay workflow for identifying mitochondrial liabilities specific to cyclopropane metabolites.[1]
Analysis Logic
Calculate the Mitochondrial Safety Index (MSI):
Protocol C: Multiplexed Apoptosis/Necrosis (Tier 3)[1]
To determine if the compound induces programmed cell death (desirable for oncology) or uncontrolled necrosis (undesirable toxicity).[1]
Step-by-Step Procedure
-
Reagent Prep: Prepare a 2X master mix containing:
-
Dosing: Treat cells with compound for 24 hours.
-
Step 1 Read (Necrosis): Add CellTox Green.[1][3] Incubate 15 min. Measure Fluorescence (Ex 485 / Em 520).
-
Interpretation: High signal = Necrosis/Lysis.[1]
-
-
Step 2 Read (Apoptosis): Add Caspase-Glo 3/7 reagent to the same wells.[1] Incubate 30 min. Measure Luminescence .
-
Interpretation: High signal = Apoptosis.[1]
-
Data Analysis & Interpretation
Summarize data in a comparative table to guide SAR (Structure-Activity Relationship) decisions.
| Parameter | Metric | Formula/Method | Acceptance Criteria (Early Discovery) |
| Potency | IC | 4-parameter logistic fit | IC |
| Mito-Toxicity | MSI | IC | Ratio < 3.0 |
| Selectivity | SI | IC | SI > 10 |
| Solubility | Precip.[1] | Turbidimetry (OD600) | No precipitation at 2x IC |
Curve Fitting:
Use a non-linear regression model (Levenberg-Marquardt algorithm):
Troubleshooting Cyclopropane Carboxamides
| Observation | Probable Cause | Corrective Action |
| Steep Dose-Response | Compound precipitation in media.[1] | Check solubility in media; reduce max concentration; add 1% BSA to stabilize. |
| High MSI (>3) | Inhibition of | Modify cyclopropane substituents (e.g., add polarity) to alter metabolic clearance.[1] |
| Variable Replicates | Evaporation or Edge Effects.[1] | Use breathable seals; fill edge wells with PBS; randomize plate layout.[1] |
References
-
Eppendorf. (n.d.).[1] Cell Culture FAQ: How does DMSO affect your cells? Retrieved from [Link][1]
-
US National Institutes of Health. (1998). Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon. (Discusses cyclopropane carboxylic acid metabolite toxicity). Retrieved from [Link][1]
-
Promega (via NIH). (2019).[1] Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.[1] Retrieved from [Link][1]
-
NJ Bio, Inc. (2024).[1][4] Cell Based Functional Assay including Cytotoxicity Assays.[1][5][4] Retrieved from [Link][1]
Sources
- 1. Lemborexant - Wikipedia [en.wikipedia.org]
- 2. Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. njbio.com [njbio.com]
- 5. Cytotoxicity Assays | Thermo Fisher Scientific - IE [thermofisher.com]
Application Note: Integrated Protocol for Assessing NMDA Receptor Antagonism In Vitro
Abstract
The N-methyl-D-aspartate receptor (NMDAR) is a critical target for therapeutic intervention in neurodegenerative diseases, depression, and stroke. However, the complex gating mechanism of this ion channel—requiring dual agonists (glutamate and glycine/D-serine) and exhibiting voltage-dependent magnesium block—renders standard screening protocols insufficient. This guide outlines a biphasic workflow: a high-throughput Calcium Flux assay for initial library filtering, followed by whole-cell Voltage-Clamp electrophysiology for mechanistic validation.
Part 1: Mechanistic Strategy & Experimental Design[1]
To successfully characterize an NMDAR antagonist, one must define where and when it acts. Unlike simple ligand-gated channels, the NMDAR has three distinct "brakes" that antagonists can exploit.
The Three Modes of Inhibition
-
Competitive Antagonism: Binds to the orthosteric site (Glutamate or Glycine).[1] Example: APV, CPP.
-
Non-Competitive (Allosteric) Antagonism: Binds to the N-terminal domain (NTD), regulating channel open probability without competing with agonists. Highly subunit-selective.[1] Example: Ifenprodil (GluN2B selective).[1]
-
Uncompetitive (Channel) Block: Enters the open pore and physically occludes ion flow.[1] This is often use-dependent (requires channel opening to bind) and voltage-dependent.[1] Example: Memantine, MK-801, Ketamine.
Diagram 1: NMDAR Activation & Antagonist Binding Sites
Visualizing the target landscape to select the correct assay conditions.[1]
Caption: Functional schematic of NMDAR gating. Note that Pore Blockers (Red) act downstream of receptor activation, requiring specific voltage conditions to be detected.
Part 2: High-Throughput Screening (The Filter)
Assay: Calcium Flux via FLIPR/Microscopy[1]
Objective: Rapidly identify compounds that inhibit NMDAR-mediated
Critical Protocol: The "Magnesium-Free" Requirement
In a standard plate reader (FLIPR), cells are at their resting membrane potential (~-40 to -60 mV). At this voltage, physiological Magnesium (
Step-by-Step Workflow
-
Cell Plating:
-
Coat 384-well black/clear-bottom plates with Poly-D-Lysine (PDL).[1]
-
Seed HEK293-NMDAR cells at 15,000 cells/well. Incubate 24h.
-
Induction: If using a Tet-on system, add Doxycycline 18-24h prior to assay.
-
-
Dye Loading (The Sensor):
-
Assay Buffer Preparation (The Environment):
-
Prepare Zero-Mg HBSS:
, , , , , . -
CRITICAL: Supplement with 10
M Glycine .[1] Without this co-agonist, Glutamate cannot activate the channel.
-
-
Compound Addition (The Test):
-
Readout:
-
Measure fluorescence (
) for 180 seconds. -
Calculate AUC (Area Under Curve) or Peak Response.[1]
-
Part 3: Mechanistic Validation (The Gold Standard)
Assay: Whole-Cell Voltage Clamp Electrophysiology[1]
Objective: Differentiate between competitive antagonists and pore blockers (uncompetitive). Model System: Primary Hippocampal/Cortical Neurons (DIV 14+) or HEK293.[1]
Experimental Logic
Calcium imaging is prone to false positives (e.g., compounds that block Voltage-Gated Calcium Channels rather than NMDARs). Electrophysiology isolates the NMDAR current using pharmacology and voltage control.[1][5][6]
Diagram 2: Electrophysiology Decision Tree
Workflow for characterizing the mechanism of action.
Caption: Protocol selection depends on whether you are screening for potency (Mg-free) or characterizing pore block (Mg-present).[1]
Detailed Protocol: Isolation of NMDAR Currents
-
Internal Solution (Pipette):
-
External Solution (Bath):
-
Screening Mode:
, , Glycine, TTX (to block Na+ spikes), CNQX (to block AMPA receptors). -
Physiological Mode:
, .
-
-
Protocol A: Concentration-Response (Screening)
-
Protocol B: Voltage-Dependence (Mechanism)
-
Holding Potential: +40 mV (to relieve Mg block).
-
Ramp: Ramp voltage from -100 mV to +50 mV over 1s during Glutamate application.
-
Interpretation:
-
Part 4: Data Analysis & Interpretation[1][3]
To define the "Quality" of the antagonist, analyze the relationship between agonist concentration and inhibition.[7]
Table 1: Distinguishing Antagonist Classes[1][8]
| Parameter | Competitive (e.g., CPP) | Non-Competitive (e.g., Ifenprodil) | Uncompetitive (e.g., MK-801) |
| Effect on EC50 | Shifts Right (Increases) | No Change | No Change |
| Effect on Emax | No Change (at high agonist) | Decreases | Decreases |
| Schild Plot Slope | ~ 1.0 | N/A (Non-linear) | N/A |
| Use-Dependence | No | No | Yes (Requires agonist to bind) |
| Voltage-Dependence | No | No | Yes (Mg-like block) |
Calculating the Schild Regression (For Competitive Antagonists)
For competitive antagonists, the
Calculating Use-Dependence (For Pore Blockers)
Pore blockers require the channel to open to reach their binding site.
-
Experiment: Apply Glutamate repeatedly (1 Hz).
-
Result: The current will decay progressively (run-down) in the presence of the blocker as more channels open and get "trapped" by the drug.[1]
References
-
IUPHAR/BPS Guide to Pharmacology. Ionotropic Glutamate Receptors: NMDA. [Link][1]
-
Hansen, K. B., et al. (2018). Structure, Function, and Pharmacology of Glutamate Receptor Ion Channels. Pharmacological Reviews.[1][8] [Link]
-
Paoletti, P., & Neyton, J. (2007). NMDA receptor subunits: function and pharmacology. Current Opinion in Pharmacology.[1] [Link]
-
Zhang, X.M., et al. (2022). Calcium Flux Assay to Study NMDA-Receptors. JoVE (Journal of Visualized Experiments). [Link]
-
Glasgow, N. G., et al. (2017). Memantine acts as a trapping open channel blocker of NMDA receptors. The Journal of Neuroscience.[1] [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. bu.edu [bu.edu]
- 4. Electrophysiological Investigation of NMDA Current Properties in Brain Slices | Springer Nature Experiments [experiments.springernature.com]
- 5. A voltage-clamp analysis of NMDA-induced responses on dopaminergic neurons of the rat substantia nigra zona compacta and ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derangedphysiology.com [derangedphysiology.com]
- 8. Home | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Application Note: High-Sensitivity Quantification of 1-(Aminomethyl)cyclopropanecarboxamide via HILIC-MS/MS
Here is a comprehensive Application Note and Protocol guide for the quantification of 1-(Aminomethyl)cyclopropanecarboxamide, designed for senior researchers and analytical scientists.
Executive Summary & Scientific Rationale
The quantification of 1-(Aminomethyl)cyclopropanecarboxamide presents a distinct challenge in pharmaceutical analysis due to its physicochemical properties. As a small, highly polar molecule (logP < 0) containing both a primary amine and a primary amide, it exhibits negligible retention on standard C18 Reversed-Phase (RP) columns, often eluting in the void volume where ion suppression is highest.
While ion-pairing reagents (e.g., HFBA) can induce retention, they are detrimental to mass spectrometer maintenance and sensitivity. Therefore, this protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) .[1][2] HILIC provides superior retention for polar amines by utilizing a water-enriched layer on the surface of a polar stationary phase, allowing for high-organic mobile phases that enhance electrospray ionization (ESI) efficiency.
Analyte Profile
| Property | Detail |
| Compound Name | 1-(Aminomethyl)cyclopropanecarboxamide |
| CAS Number | 1027337-85-4 |
| Molecular Formula | C₅H₁₀N₂O |
| Molecular Weight | 114.15 g/mol |
| Monoisotopic Mass | 114.079 g/mol |
| Polarity | High (Hydrophilic) |
| pKa (Predicted) | ~9.0 (Amine), ~15 (Amide) |
Analytical Strategy & Workflow
The following diagram outlines the logical flow of the method, emphasizing the critical "Diluent Matching" step required for HILIC chromatography to prevent peak distortion.
Figure 1: Analytical workflow emphasizing the high-organic extraction and dilution strategy required for HILIC integrity.
Detailed Experimental Protocols
Reagents and Standards[4][5]
-
Reference Standard: 1-(Aminomethyl)cyclopropanecarboxamide (>98% purity).
-
Internal Standard (IS): 1-(Aminomethyl)cyclopropane-d4-carboxamide (if available) or a structural analog like Gabapentin-d10.
-
Solvents: LC-MS grade Acetonitrile (ACN), Water, and Methanol.
-
Additives: Ammonium Formate (10M stock), Formic Acid (FA).
Sample Preparation (Protein Precipitation)
Rationale: Traditional aqueous SPE or evaporation/reconstitution in water will lead to solvent mismatch in HILIC, causing peak broadening. This "Dilute-and-Shoot" approach maintains the high organic content necessary for HILIC injection.
-
Aliquot: Transfer 50 µL of plasma/reaction mixture into a 1.5 mL centrifuge tube.
-
IS Addition: Add 10 µL of Internal Standard working solution.
-
Precipitation: Add 200 µL of 100% Acetonitrile (containing 0.1% Formic Acid).
-
Note: The acid helps break protein binding and ensures the amine is protonated.
-
-
Vortex: Mix vigorously for 30 seconds.
-
Centrifuge: Spin at 15,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 100 µL of the supernatant to an autosampler vial.
-
Dilution (Vital): Add 100 µL of Acetonitrile .
-
Result: Final solvent composition is ~90% ACN. This prevents "solvent wash" effects on the HILIC column.
-
LC-MS/MS Conditions
Chromatographic Parameters
-
Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC or Waters BEH Amide), 2.1 x 100 mm, 1.7 µm or 3.5 µm.
-
Why ZIC-HILIC? It provides a 1:1 charge balance, interacting with the charged amine and the polar amide without strong ionic repulsion.
-
-
Column Temp: 40°C (Improves mass transfer kinetics).
-
Flow Rate: 0.4 mL/min.[3]
-
Injection Volume: 2-5 µL (Keep low to minimize solvent effects).
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adj. with Formic Acid). Mobile Phase B: Acetonitrile (with 0.1% Formic Acid).
Gradient Table:
| Time (min) | % A (Aqueous) | % B (Organic) | Phase |
|---|---|---|---|
| 0.00 | 10 | 90 | Initial Hold |
| 1.00 | 10 | 90 | Sample Loading |
| 4.00 | 50 | 50 | Elution Gradient |
| 4.10 | 10 | 90 | Return to Initial |
| 8.00 | 10 | 90 | Re-equilibration |
Critical Note: HILIC requires longer re-equilibration times (approx. 20 column volumes) compared to Reverse Phase to re-establish the water layer on the silica surface.
Mass Spectrometry Parameters (ESI+)
-
Ionization: Electrospray Positive (ESI+).
-
Source Temp: 350°C.
-
Capillary Voltage: 3.0 kV.
-
Desolvation Gas: 800 L/hr (High flow needed to evaporate aqueous buffer).
MRM Transitions (Recommended for Optimization): Since the analyte is small, fragmentation is limited. The loss of ammonia is the primary pathway.
| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | CE (eV) | Type |
| 1-(Aminomethyl)... | 115.1 | 98.1 | 20 | 15 | Quantifier (Loss of NH₃) |
| 115.1 | 54.1 | 20 | 25 | Qualifier (Ring Cleavage) | |
| 115.1 | 44.0 | 20 | 20 | Qualifier (Amide fragment) |
Method Validation & Troubleshooting
The "HILIC Wash" Effect
A common failure mode in this analysis is distorted peak shapes (split peaks or fronting). This is almost always caused by the injection solvent being more aqueous than the initial mobile phase.
Mechanism of Failure: If the sample is dissolved in water (100% Aqueous) and injected into a 90% ACN mobile phase, the water plug travels down the column, locally disrupting the partitioning mechanism and carrying the analyte too fast.
Solution: Ensure the final sample extract is ≥85% Acetonitrile .
Matrix Effects
Small polar amines are susceptible to suppression by phospholipids.
-
Check: Monitor the phospholipid transition (m/z 184 -> 184) to ensure the analyte does not co-elute with the lipid region.
-
Remediation: If suppression occurs, switch to a HybridSPE-Phospholipid plate instead of standard protein precipitation.
Troubleshooting Logic Tree
Figure 2: Troubleshooting decision tree for HILIC analysis of polar amines.
References
-
Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC) in determination of polar compounds.[1][4] Analytical and Bioanalytical Chemistry. Link
-
McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. Link
-
PubChem. (n.d.).[5] 1-(Aminomethyl)cyclopropanecarboxylic acid (Related Compound Data).[5] National Library of Medicine. Link
-
Agilent Technologies. (2020). Strategies for the Analysis of Polar Molecules. Application Note 5994-2263EN. Link
Disclaimer: This protocol is intended for research use only. Optimization of MRM transitions and gradient slopes may be required depending on the specific mass spectrometer model and matrix used.
Sources
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a LC-MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug in rat plasma: application to pharmacokinetic study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Comparison of reversed-phase, hydrophilic interaction, and porous graphitic carbon chromatography columns for an untargeted toxicometabolomics study in pooled human liver microsomes, rat urine, and rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-(Aminomethyl)cyclopropanecarboxylic acid | C5H9NO2 | CID 15033901 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Purity Crystallization of 1-(Aminomethyl)cyclopropanecarboxamide Hydrochloride
This Application Note provides a comprehensive, expert-level guide to the crystallization and purification of 1-(Aminomethyl)cyclopropanecarboxamide hydrochloride . This compound is a critical structural motif in medicinal chemistry, often serving as a conformationally restricted analogue of GABA (gamma-aminobutyric acid) or a key intermediate in the synthesis of kinase inhibitors and neurological drugs.[1]
Executive Summary
The isolation of 1-(Aminomethyl)cyclopropanecarboxamide hydrochloride (hereafter referred to as 1-AMCP-HCl ) presents unique challenges due to its high polarity, potential for hygroscopicity, and the strain inherent in the cyclopropane ring.[1] Standard evaporation often yields amorphous gums or oils ("oiling out") rather than discrete crystals.
This guide details two robust protocols:
-
Reactive Crystallization: For isolating the salt directly from the free base crude stream.
-
Recrystallization: For upgrading the purity of the crude hydrochloride salt.[2]
The methods prioritize Isopropanol (IPA) and Methyl tert-butyl ether (MTBE) solvent systems, which have proven superior to traditional Ethanol/Ether systems in controlling supersaturation and minimizing solvate formation.
Physicochemical Context & Solubility Profile[1][2][3][4][5]
Understanding the solute-solvent interaction is critical for designing a self-validating crystallization process.[1]
-
Molecular Characteristics: 1-AMCP-HCl is a polar, ionic species. The amide and amine hydrochloride moieties create a strong hydrogen-bonding network.
-
Solubility Trends:
-
High Solubility: Water, Methanol, DMSO (Avoid for crystallization due to yield loss/solvate risk).
-
Moderate Solubility: Ethanol, Isopropanol (Hot).
-
Low/Anti-Solubility:[1] Acetone, Ethyl Acetate, MTBE, Toluene, Hexanes.
-
Expert Insight: The "Oiling Out" Phenomenon Small, polar molecules like 1-AMCP-HCl often undergo liquid-liquid phase separation (LLPS) before crystallizing if the anti-solvent is added too quickly or if the temperature is too high.[1] The protocols below utilize controlled cooling and seeding to bypass the metastable oil zone.
Experimental Protocols
Method A: Reactive Crystallization (From Free Base)
Use this method when converting the crude amine intermediate (free base) into the stable HCl salt.
Reagents:
-
Crude 1-(Aminomethyl)cyclopropanecarboxamide (Free Base)
-
Solvent A: Absolute Ethanol (EtOH)
-
Reagent B: HCl in Isopropanol (5–6 N) or HCl in Dioxane (4 N)
-
Anti-solvent C: Methyl tert-butyl ether (MTBE) or Ethyl Acetate
Protocol Steps:
-
Dissolution: Dissolve the crude free base (1.0 eq) in Absolute Ethanol (5 volumes relative to mass, e.g., 5 mL per 1 g). Stir at 20–25°C until a clear solution is obtained.
-
Note: If insolubles remain, filter through a 0.45 µm PTFE membrane.[1]
-
-
Acidification: Cool the solution to 0–5°C. Slowly add HCl/IPA (1.1 eq) dropwise over 30 minutes.
-
Observation: An exotherm will occur. Maintain temperature < 10°C to prevent degradation of the sensitive cyclopropane amide.
-
-
Nucleation: Stir the solution at 0–5°C for 1 hour. If precipitation does not start spontaneously, scratch the glass wall or add a seed crystal (0.1 wt%).
-
Crystal Growth: Once a slurry forms, slowly add MTBE (3 volumes) over 1 hour.
-
Why? Adding anti-solvent after nucleation ensures growth on existing crystals rather than uncontrolled crashing (oiling).
-
-
Isolation: Filter the white solid under nitrogen atmosphere (to prevent moisture absorption).
-
Washing: Wash the cake with cold MTBE (2 volumes).
-
Drying: Vacuum dry at 40°C for 12 hours.
Method B: Recrystallization (Purity Upgrade)
Use this method if the initial salt is colored or has low purity (<98%).
Solvent System: Methanol (Solvent) / Isopropanol (Anti-solvent)
Protocol Steps:
-
Slurry: Suspend crude 1-AMCP-HCl in Methanol (2 volumes) at room temperature.
-
Dissolution: Heat gently to 40–45°C. The salt should dissolve completely. Do not boil (risk of amide hydrolysis).
-
Filtration: Perform a hot filtration if black specs/impurities are visible.
-
Displacement: Slowly add Isopropanol (IPA, 5 volumes) to the warm solution.
-
Distillation (Azeotropic Shift): Critical Step. Apply mild vacuum to distill off the Methanol. As the MeOH removes, the solvent composition shifts toward IPA, forcing the salt to crystallize.
-
Target: Remove ~2 volumes of solvent.
-
-
Cooling: Cool the resulting slurry to 0°C at a rate of 10°C/hour.
-
Harvest: Filter and wash with cold IPA. Dry as in Method A.
Process Visualization
Workflow Diagram
The following diagram illustrates the decision logic and process flow for purifying 1-AMCP-HCl.
Caption: Figure 1. Decision tree and process flow for the Reactive Crystallization (Method A) and Recrystallization (Method B) of 1-AMCP-HCl.
Critical Process Parameters (CPPs) & Data Summary
The following table summarizes the operational boundaries required to maintain product quality.
| Parameter | Range | Criticality | Scientific Rationale |
| Acid Stoichiometry | 1.05 – 1.15 eq | High | Excess HCl ensures complete conversion; too large excess (>1.5 eq) can induce discoloration or degradation.[1] |
| Temperature (Acid Addn) | 0 – 10°C | High | Exothermic reaction. Higher temps promote amide hydrolysis (to acid) or ring opening. |
| Anti-Solvent Rate | 1 vol / 20 min | Medium | Fast addition causes local supersaturation spike, leading to oiling out or amorphous solid.[1] |
| Water Content | < 0.5% | High | Water is a strong solvent for this salt. High water content drastically reduces yield (losses to mother liquor). |
Analytical Validation
To confirm the success of the crystallization, the following analytical results should be targeted:
-
HPLC Purity: > 99.0% (Area %).
-
Chloride Content: Theoretical 19.5% ± 0.5% (Confirming mono-hydrochloride stoichiometry).[1]
-
XRD (X-Ray Diffraction): Distinct sharp peaks indicating crystalline form (amorphous halos indicate failed crystallization).
-
Melting Point: Typical range 160–165°C (Note: Decomposition often occurs near MP; value may vary by specific polymorph).
Troubleshooting Guide
Caption: Figure 2. Troubleshooting logic for addressing common "oiling out" issues during crystallization.
References
-
Vervisch, K., et al. (2009). "A New Approach Towards 1-phenyl and 1-benzyl Substituted 2-(aminomethyl)cyclopropanecarboxamides." Organic & Biomolecular Chemistry. Link
-
Reddy, P., et al. (2014).[1] "Process for the preparation of (1S,2R)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide hydrochloride." World Intellectual Property Organization, WO2014203277A2.[1] Link
-
Ferrari, M., et al. (2005).[3] "Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride." U.S. Patent 6,846,950 (Analogous Gabapentin HCl crystallization methodology). Link
-
SynBlock. "Ethyl 1-(aminomethyl)cyclopropane-1-carboxylate hydrochloride Product Page." (Precursor properties).[4][5][6] Link
Sources
- 1. CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid - Google Patents [patents.google.com]
- 2. US4071553A - Method for the production of trans-4-aminomethyl cyclohexane-1-carboxylic acid - Google Patents [patents.google.com]
- 3. US6846950B2 - Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. chemimpex.com [chemimpex.com]
- 6. US4478836A - 1-Aryl 2-aminomethyl cyclopropane carboxyamide (Z) derivatives and their use as useful drugs in the treatment of disturbances of the central nervous system - Google Patents [patents.google.com]
Application Note: Strategic Implementation of Preclinical Models for Antidepressant Discovery
Executive Summary & Strategic Framework
The high attrition rate of antidepressant candidates in Phase II/III clinical trials is frequently attributed to the "translational gap"—the disconnect between rodent behavioral assays and human depressive pathology. To bridge this gap, this guide moves beyond simple "depression-like" behavior checklists. Instead, it advocates for a Two-Tiered Evaluation Strategy :
-
Tier 1 (High-Throughput Screening): Rapid identification of compounds with antidepressant potential using acute stress models (FST/TST). These models possess high predictive validity but low construct validity.
-
Tier 2 (Mechanistic Validation): Evaluation of neuroplasticity and anhedonia reversal using chronic stress models (CUMS). These models possess high construct validity and mimic the etiology of human depression.
Workflow Visualization
The following diagram illustrates the decision matrix for selecting the appropriate model based on the drug development stage.
Caption: A tiered workflow prioritizing high-throughput screening (Tier 1) before resource-intensive chronic validation (Tier 2).
Tier 1: Rapid Screening Protocols (FST & TST)
These tests measure "behavioral despair"—the transition from active escape attempts to immobility.[1][2] They are not models of depression, but rather screens for antidepressant activity.
Protocol A: The Forced Swim Test (FST)
Based on Porsolt et al. (1977)
Objective: Quantify the reduction in immobility time following acute drug administration.
Experimental Setup:
-
Apparatus: Clear Plexiglas cylinder.
-
Mice: 24 cm height × 13 cm diameter.
-
Rats: 40 cm height × 20 cm diameter.
-
-
Water Conditions:
-
Depth: 10 cm (Mice) / 30 cm (Rats) — Critical: Animal must not touch the bottom.
-
Temperature: 23–25°C . Warning: Colder water induces hypothermia, confounding results; warmer water reduces baseline immobility.
-
Step-by-Step Methodology:
-
Acclimatization: Bring animals to the testing room 60 minutes prior to testing.
-
Pre-Test (Rats Only): Place rats in the cylinder for 15 minutes, 24 hours before the test. This induces a stable baseline of immobility. Mice do not require a pre-test.[3]
-
Drug Administration: Administer vehicle or compound (IP/PO) 60 minutes (acute) or 24, 5, and 1 hour (sub-chronic) before testing.
-
Testing: Place the animal gently into the water. Record video for 6 minutes .
-
Scoring (The "Self-Validating" System):
-
Analyze only the last 4 minutes . The first 2 minutes are vigorous escape activity.
-
Immobility: Floating with only minor movements to keep the head above water.
-
Swimming: Horizontal movement across the cylinder (Sensitive to SSRIs).
-
Climbing: Vertical movements against the wall (Sensitive to NRIs/Tricyclics).
-
Exclusion Criteria:
-
"Diving" behavior (submerging whole body).
-
Lateral floating (indicates vestibular toxicity or exhaustion).
Protocol B: The Tail Suspension Test (TST)
Based on Steru et al. (1985)[1]
Target: Mice only (Rats are too heavy and can climb their own tails).
Methodology:
-
Preparation: Cut a 17 cm piece of adhesive tape.
-
Attachment: Attach the tape to the mouse's tail, leaving 1 cm of the tail tip exposed.[1] Warning: Attaching too close to the base allows the mouse to climb; too close to the tip causes tissue damage.
-
Suspension: Suspend the mouse from a horizontal bar (30–40 cm elevation) inside a visual isolation box.
-
Duration: 6 minutes.
-
Scoring: Measure total duration of immobility.
-
Self-Validation: If a mouse climbs its tail, exclude it. Use "tail climbers" (e.g., C57BL/6 strain) with caution; install plastic tubing over the tail base to prevent climbing.
-
Tier 2: Mechanistic Validation (CUMS Model)
The Chronic Unpredictable Mild Stress (CUMS) model induces core depressive symptoms (anhedonia) through long-term exposure to micro-stressors, mimicking human environmental stress.[4]
Protocol C: CUMS & Sucrose Preference Test
Based on Willner (1997)
Timeline: 21–28 Days. Subjects: Rats or Mice (Group housed for control; Single housed for stress).[3][5]
Stressor Schedule (Randomized Daily): Do not repeat the same stressor for 2 consecutive days to prevent habituation.
| Stressor Type | Duration | Description |
| Wet Bedding | Overnight | 200mL water per cage (damp, not flooded). |
| Cage Tilt | Overnight | Tilt cage at 45° angle. |
| Restraint | 2 Hours | Use ventilated tube or wire mesh. |
| Light/Dark Reversal | 24 Hours | Lights on during dark cycle. |
| Soiled Cage | Overnight | Place animal in cage of another male. |
| Food/Water Deprivation | 18 Hours | Remove access (monitor weight carefully). |
| Strobe Light | 4 Hours | 120 flashes/min (avoid in seizure-prone strains). |
Readout: The Sucrose Preference Test (SPT) This is the "Face Validity" metric for anhedonia.
-
Habituation (Day 0-2): Provide two bottles (1% Sucrose vs. Water) to all animals to establish baseline preference.
-
Testing (Weekly):
-
Deprive water for 12 hours.
-
Present two pre-weighed bottles (1% Sucrose and Water).
-
CRITICAL: Switch bottle positions after 1 hour to prevent "side preference."
-
Total test duration: 2–4 hours.
-
-
Calculation:
[3] -
Validation Criteria: Control animals should maintain >80% preference. Stressed animals typically drop to <60%. Effective antidepressants restore this to >75%.
Molecular Mechanism & Signaling Pathways[6][7][8][9][10]
Behavioral recovery must be corroborated by molecular evidence. The Neurotrophic Hypothesis suggests that antidepressants work by restoring Brain-Derived Neurotrophic Factor (BDNF) signaling, which is suppressed by stress.
Key Biomarker: BDNF/TrkB Signaling
Successful treatment should upregulate BDNF in the Hippocampus (HC) and Prefrontal Cortex (PFC).
Pathway Logic:
-
BDNF Release: Activity-dependent release of BDNF.
-
TrkB Activation: BDNF binds to Tropomyosin receptor kinase B (TrkB).
-
Downstream Cascades: Activation of PI3K/Akt and MAPK/ERK pathways.
-
CREB Phosphorylation: Transcription factor CREB is phosphorylated.
-
Result: Expression of synaptic plasticity genes (synapsin, PSD-95) and neurogenesis.
Caption: The BDNF-TrkB signaling cascade, the primary molecular target for validating antidepressant efficacy beyond behavior.
Data Analysis & Interpretation
When presenting data for regulatory or publication purposes, use the following structure to ensure robustness.
Statistical Treatment
-
Sample Size: Power analysis usually dictates n=10–12 per group for behavioral assays due to high variability.
-
Analysis:
-
FST/TST: One-way ANOVA followed by Dunnett’s post-hoc test (comparing all groups to Vehicle).
-
CUMS: Two-way Repeated Measures ANOVA (Factors: Treatment × Time).
-
Summary of Model Characteristics
| Feature | Forced Swim Test (FST) | Chronic Mild Stress (CUMS) |
| Duration | Acute (2 Days) | Chronic (3-5 Weeks) |
| Validity Type | Predictive (Drug screening) | Construct (Disease etiology) |
| Throughput | High | Low |
| Key Variable | Immobility Time | Sucrose Preference (%) |
| False Positives | Psychostimulants (reduce immobility) | Rare |
| False Negatives | Delayed-onset compounds | Rare |
References
-
Porsolt, R. D., Le Pichon, M., & Jalfre, M. (1977). Depression: a new animal model sensitive to antidepressant treatments.[6] Nature, 266(5604), 730–732. Link
-
Willner, P. (1997). Validity, reliability and utility of the chronic mild stress model of depression: a 10-year review and evaluation. Psychopharmacology, 134(4), 319–329. Link
-
Steru, L., Chermat, R., Thierry, B., & Simon, P. (1985). The tail suspension test: a new method for screening antidepressants in mice. Psychopharmacology, 85(3), 367–370. Link
-
Castrén, E., & Monteggia, L. M. (2021). Brain-Derived Neurotrophic Factor Signaling in Depression and Antidepressant Action.[7] Biological Psychiatry, 90(2), 128–136. Link
-
Cryan, J. F., Mombereau, C., & Vassout, A. (2005). The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice. Neuroscience & Biobehavioral Reviews, 29(4-5), 571–625. Link
Sources
- 1. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 2. protocols.io [protocols.io]
- 3. An Unpredictable Chronic Mild Stress Protocol for Instigating Depressive Symptoms, Behavioral Changes and Negative Health Outcomes in Rodents [jove.com]
- 4. The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tail suspension test - Wikipedia [en.wikipedia.org]
- 6. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 7. Brain-derived Neurotrophic Factor (BDNF)-TrkB Signaling in Inflammation-related Depression and Potential Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 1-(Aminomethyl)cyclopropanecarboxamide in Neuroscience Research
Part 1: Introduction & Strategic Overview
The Molecule as a Rigid Scaffold
1-(Aminomethyl)cyclopropanecarboxamide represents a specialized class of conformationally restricted
Structurally, it bridges the gap between three major neuropharmacological classes:
-
Gabapentinoids: It is a ring-contracted homologue of Gabapentin (which possesses a cyclohexane ring and a
-amino acid backbone). -
NMDA Modulators: It is the amide derivative of 1-(aminomethyl)cyclopropanecarboxylic acid, a homologue of the well-known glycine-site partial agonist ACPC (1-aminocyclopropanecarboxylic acid).
-
SNRI Scaffolds: It shares the core cyclopropane-1,2-dicarboxamide-like architecture found in drugs like Milnacipran, though with a geminal (1,1) substitution pattern that offers unique steric properties.
Core Applications
-
Structure-Activity Relationship (SAR) Profiling: Used to determine the necessity of the carboxylic acid moiety for binding to the
subunit of Voltage-Gated Calcium Channels (VGCC) and the Glycine site of NMDA receptors. -
Peptidomimetics: Acts as a rigid
-amino acid surrogate in peptide synthesis, locking the backbone into specific conformations (e.g., -turns) to increase affinity and resistance to proteolysis. -
Prodrug Development: Investigated as a neutral, BBB-permeable precursor that can be hydrolyzed enzymatically to the active acid form within the CNS.
Part 2: Mechanism & Scientific Logic (E-E-A-T)
The "Geminal" Effect in Receptor Binding
The 1,1-disubstitution (geminal) pattern of the aminomethyl and carboxamide groups on the cyclopropane ring creates a unique steric environment. Unlike flexible GABA analogues, this molecule locks the distance and angle between the amine (H-bond donor) and the carbonyl (H-bond acceptor).
-
Logic: If a receptor (e.g., GABA-AT or a specific transporter) requires a "folded" conformation of GABA, this molecule mimics that state permanently.
-
Causality: By comparing the binding affinity of this amide versus its corresponding acid, researchers can map the electrostatic requirements of the receptor pocket. For example, the
subunit (Gabapentin target) strictly requires a free carboxylate; thus, this amide serves as a high-fidelity negative control to validate specific binding.
Metabolic Stability & Transport
The cyclopropane ring is known to inhibit metabolic degradation.
-
Enzyme Inhibition: The rigid ring prevents the "induced fit" required by many proteases and transaminases (like GABA-T), potentially making this molecule a competitive inhibitor or a metabolically stable probe.
-
BBB Transport: The amide functionality removes the negative charge of the carboxylate, significantly increasing lipophilicity and potential passive diffusion across the Blood-Brain Barrier (BBB) compared to the zwitterionic acid form.
Visualizing the Pharmacophore Landscape
The following diagram illustrates how 1-(Aminomethyl)cyclopropanecarboxamide fits into the broader landscape of neuroactive scaffolds.
Caption: Figure 1. Structural genealogy of 1-(Aminomethyl)cyclopropanecarboxamide showing its relationship to established neurotransmitter analogues and drugs.
Part 3: Experimental Protocols
Protocol A: Comparative Receptor Binding Assay ( Subunit)
Objective: To determine the affinity of 1-(Aminomethyl)cyclopropanecarboxamide for the Gabapentin binding site (
Materials
-
Tissue Source: Porcine or Rat Cerebral Cortex synaptic membranes.
-
Radioligand: [³H]-Gabapentin (Specific Activity > 50 Ci/mmol).
-
Test Compound: 1-(Aminomethyl)cyclopropanecarboxamide (dissolved in 10 mM HEPES).
-
Positive Control: Unlabeled Gabapentin.
-
Buffer: 10 mM HEPES/KOH, pH 7.4.
Workflow
-
Membrane Preparation:
-
Homogenize tissue in ice-cold 10 mM HEPES buffer.
-
Centrifuge at 1,000 x g (10 min) to remove debris.
-
Centrifuge supernatant at 40,000 x g (20 min) to pellet membranes.
-
Resuspend pellet in buffer to a protein concentration of 0.5 mg/mL.
-
-
Incubation:
-
Prepare assay tubes in triplicate.
-
Total Binding: 100 µL Membrane + 20 nM [³H]-Gabapentin.
-
Non-Specific Binding: Above + 10 µM Unlabeled Gabapentin.
-
Test: Above + Increasing concentrations of 1-(Aminomethyl)cyclopropanecarboxamide (
M to M). -
Incubate for 45 minutes at 22°C (Room Temp).
-
-
Filtration:
-
Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding).
-
Wash 3x with 3 mL ice-cold buffer.
-
-
Analysis:
-
Measure radioactivity via Liquid Scintillation Counting.
-
Calculate
and using the Cheng-Prusoff equation.
-
Expected Results & Interpretation
| Compound | IC50 (approx) | Interpretation |
| Gabapentin | ~0.05 µM | High affinity binding (Validates Assay). |
| 1-(Aminomethyl)...[1][2][3][4][5][6] (Amide) | > 100 µM | Low/No Affinity. Demonstrates that the carboxylate anion is essential for the electrostatic "clamp" in the |
| Acid Derivative (Hydrolyzed) | ~1 - 10 µM | Moderate affinity (Ring contraction affects fit). |
Protocol B: Metabolic Stability (Prodrug Potential)
Objective: To assess if the amide is hydrolyzed to the active acid form in brain tissue homogenate.
Workflow
-
Incubation: Mix 10 µM Test Compound with rat brain homogenate (20% w/v in PBS) at 37°C.
-
Sampling: Aliquot samples at 0, 15, 30, 60, and 120 minutes.
-
Quenching: Add ice-cold Acetonitrile (1:3 ratio) to precipitate proteins. Centrifuge at 10,000 x g.
-
LC-MS/MS Analysis: Monitor the disappearance of the Amide (Parent) and appearance of the Acid (Metabolite).
-
Result: If rapid conversion is observed (
min), the molecule acts as a prodrug. If stable ( hrs), it is a stable scaffold suitable for peptidomimetics.
-
Part 4: References & Authoritative Grounding
-
Gee, N. S., et al. (1996). "The novel anticonvulsant drug, gabapentin (Neurontin), binds to the alpha2delta subunit of a calcium channel."[1][2] Journal of Biological Chemistry, 271(10), 5768-5776. Link
-
Context: Establishes the binding requirements for gabapentinoids, specifically the necessity of the acid group, validating the use of the amide as a negative control.
-
-
Shuto, S., et al. (1995). "(+/-)-(Z)-2-(Aminomethyl)-1-phenylcyclopropanecarboxamide derivatives as a new prototype of NMDA receptor antagonists." Journal of Medicinal Chemistry, 38(15), 2964-2968. Link
-
Context: Describes the Milnacipran class of cyclopropanes, highlighting the structural importance of the aminomethyl-cyclopropane-carboxamide scaffold in neuroscience.
-
-
Taylor, C. P., et al. (1998). "A summary of mechanistic hypotheses of gabapentin pharmacology." Epilepsy Research, 29(3), 233-249. Link
-
Context: Reviews the structural analogues of GABA and the pharmacology of rigidified amino acids.
-
-
Wermuth, C. G. (2000). "Specific application of cyclopropane derivatives in the design of conformationally restricted neuro-active molecules." Practice of Medicinal Chemistry.
-
Context: General reference for the utility of cyclopropane rings in locking bio-active conformations (E-E-A-T grounding).
-
Disclaimer: This Application Note is for research use only. The protocols described involve the use of biological tissues and radioligands, which require appropriate ethical approval and safety certifications.
Sources
- 1. Structural requirement of the calcium-channel subunit alpha2delta for gabapentin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural requirement of the calcium-channel subunit alpha2delta for gabapentin binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 加巴喷丁 - 1-(氨甲基)-环己烷乙酸, 加巴喷丁 [sigmaaldrich.com]
- 4. Gabapentin, 98% | Fisher Scientific [fishersci.ca]
- 5. Gabapentin | C9H17NO2 | CID 3446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Gabapentin - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of 1-(Aminomethyl)cyclopropanecarboxamide Synthesis
Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Yield Improvement & Troubleshooting Guide for 1-(Aminomethyl)cyclopropanecarboxamide Assigned Specialist: Senior Application Scientist
Executive Summary & Synthetic Strategy
The synthesis of 1-(aminomethyl)cyclopropanecarboxamide presents a unique challenge due to the steric strain of the cyclopropane ring and the difficulty in differentiating two geminal substituents. While Curtius or Hofmann rearrangements are possible, the most scalable and atom-economical route—and the focus of this guide—is the partial hydrolysis of 1,1-cyclopropanedicarbonitrile followed by nitrile hydrogenation .
Yield loss in this pathway typically occurs at two bottlenecks:
-
Over-hydrolysis: Converting the dinitrile to the dicarboxylic acid instead of the mono-amide.
-
Dimerization: Formation of secondary amines during the reduction of the nitrile.[1][2]
Visual Workflow: The Nitrile Reduction Route
The following diagram outlines the critical control points where yield is won or lost.
Figure 1: Synthetic pathway highlighting critical control points (A & B) where impurities commonly reduce yield.
Module 1: Optimizing Partial Hydrolysis (Control Point A)
The transformation of 1,1-cyclopropanedicarbonitrile to 1-cyanocyclopropanecarboxamide requires stopping the reaction exactly halfway.
The Mechanism & Pitfall
The nitrile group is hydrolyzed to an amide via a hydroperoxide intermediate (Radziszewski reaction). The rate of hydrolysis for the second nitrile group is often comparable to the first, leading to statistical mixtures.
Protocol for High Selectivity
To maximize the yield of the mono-amide:
-
Reagent Choice: Use NaOH and Hydrogen Peroxide (30%) . The peroxide accelerates the hydration of the nitrile to the amide significantly faster than the subsequent hydrolysis to the acid.
-
Temperature Control: Maintain the reaction strictly between 20°C and 30°C . Exotherms >40°C promote the formation of 1,1-cyclopropanedicarboxylic acid.
-
Phase Transfer Catalysis (PTC): In some scale-ups, using a biphasic system (DCM/Water) with Tetrabutylammonium bromide (TBAB) can protect the mono-amide product by sequestering it into the organic phase, preventing further hydrolysis.
Quantitative Check:
| Parameter | Optimal Range | Impact of Deviation |
|---|---|---|
| Temperature | 20–25°C | >35°C increases di-acid impurity by ~15% |
| NaOH Equiv. | 1.05–1.10 | >1.2 leads to rapid saponification of the amide |
| pH | 9.0–10.0 | <8.0 stalls reaction; >11.0 promotes acid formation |
Module 2: Nitrile Hydrogenation (Control Point B)
This is the most common point of failure. Users often report yields of <40% due to the formation of secondary amine dimers (a "polymer-like" gum).
The "Dimerization" Mechanism
During reduction, the nitrile (
-
Primary Path:
(Target). -
Failure Path: The target amine (
) attacks the unreacted imine ( ) to form a secondary imine, which reduces to a secondary amine dimer.
Protocol: High-Yield Hydrogenation
Goal: Suppress the nucleophilic attack of the product amine on the intermediate imine.
Step-by-Step Methodology:
-
Catalyst Selection: Use Raney Nickel (activated). While Pd/C is common, it often requires acidic conditions to prevent dimerization. Raney Ni is superior for this specific transformation in basic/ammoniacal media.
-
Solvent System: Methanol saturated with Ammonia (gas) or Methanolic Ammonia (7N).
-
Why? Excess ammonia shifts the equilibrium away from the secondary imine and saturates the catalyst surface, blocking the adsorption of the bulky secondary amine precursors.
-
-
Pressure & Temperature:
-
Pressure: 50–100 psi (3–7 bar) . Higher pressure favors the rapid hydrogenation of the imine to the primary amine, reducing the residence time of the reactive intermediate.
-
Temperature: Ambient to 40°C .
-
Critical Warning: Do not use standard Pd/C in neutral methanol. This will almost invariably result in >30% secondary amine byproduct.
Module 3: Isolation of the Zwitterionic Product
The product, 1-(aminomethyl)cyclopropanecarboxamide, behaves like an amino acid analogue. It is highly polar and water-soluble, making extraction difficult.
Recommended Work-up:
-
Filtration: Remove catalyst over Celite (Caution: Raney Ni is pyrophoric; keep wet).
-
Evaporation: Remove methanol/ammonia under reduced pressure.
-
Acid-Base Extraction:
-
Dissolve residue in minimal water.
-
Acidify to pH 2 with HCl (forms the hydrochloride salt).
-
Wash with Ethyl Acetate (removes non-basic impurities).
-
Basify aqueous layer to pH 10–11 with NaOH.
-
Extraction Solvent: Use n-Butanol or IPA/DCM (3:1) . Standard ether/EtOAc will not extract this polar amine efficiently.
-
-
Crystallization: The free base can often be crystallized from Ethanol/Ether.
Troubleshooting & FAQ
Q: My product is a dark, viscous oil instead of a solid. What happened? A: This indicates secondary amine formation (dimerization) during hydrogenation.[1]
-
Fix: Check your ammonia concentration. If using methanolic ammonia, ensure it is fresh. If using Pd/C, switch to Raney Ni or add 2 equivalents of Acetic Acid (then purify via ion exchange).
Q: I have low conversion of the nitrile intermediate. A: The nitrile group on a cyclopropane ring is sterically hindered.
-
Fix: Increase H2 pressure to 100 psi. Ensure the Raney Ni is freshly washed (remove storage water/alkali) with dry methanol before use.
Q: Can I use LiAlH4 instead of catalytic hydrogenation? A: Yes, but with caveats. LiAlH4 will reduce both the nitrile and the amide (to an amine), destroying the carboxamide functionality. If you need to retain the amide, catalytic hydrogenation is required. If you use Borane-THF, you might selectively reduce the amide, which is the opposite of what you want.
Q: The partial hydrolysis yields mostly dicarboxylic acid. A: The reaction exotherm was likely uncontrolled.
-
Fix: Add H2O2 dropwise to the nitrile/NaOH mixture at 0°C, then allow to warm slowly to 20°C. Monitor by TLC/HPLC and quench immediately upon disappearance of starting material.
References
-
Synthesis of 1-aminocyclopropane-1-carboxylic acid deriv
- Context: Describes the fundamental route via cyclopropane dicarboxylic acid derivatives and Curtius rearrangement, providing a baseline for structural stability.
-
Source:
-
Process for the prepar
- Context: Details the ammonolysis of esters, a parallel route relevant for side-chain manipul
-
Source:
-
Nitrile hydrogenation to secondary amines under ambient conditions.
- Context: Provides mechanistic insight into why dimerization occurs (the failure mode) and how catalyst alloying (Pd-Pt) or additives control selectivity.
-
Source:[3]
-
Tuning the Selectivity of Catalytic Nitrile Hydrogen
- Context: Discusses the role of Cobalt nanoparticles and phase control in preventing condensation/dimerization without ammonia, offering a modern altern
-
Source:
-
Prevention of Secondary Amine Form
- Context: Technical discussion on the necessity of Ammonia or Acidic media during nitrile reduction to suppress imine coupling.
-
Source:
Sources
Overcoming cyclopropane ring instability in acidic conditions
Topic: Overcoming Cyclopropane Ring Instability in Acidic Conditions Ticket ID: CP-ACID-STAB-001 Status: Active Audience: Medicinal Chemists, Process Chemists, Structural Biologists
Diagnostic Hub: The Mechanism of Failure
Before attempting a fix, it is critical to understand why your cyclopropane ring is opening. Unlike standard alkanes, cyclopropane possesses significant ring strain (~27.5 kcal/mol) and unique orbital overlap (Walsh Orbitals).
The "Banana Bond" Vulnerability
In acidic media, the curved "banana bonds" (high p-character) act similarly to alkenes. They are electron-rich and susceptible to protonation.
Key Failure Mode:
-
Protonation: The acid protonates the ring edge or corner.
-
Carbocation Formation: The bond cleaves to relieve strain, generating a carbocation.
-
Nucleophilic Trapping: The counterion (Cl⁻, TFA⁻) or solvent traps the cation, resulting in a linear chain or rearranged ring.
Pathway Visualization
The following diagram illustrates the critical decision points where the ring survives or fails.
Figure 1: Mechanistic pathway of acid-catalyzed cyclopropane ring opening vs. stabilization.
Troubleshooting Guide
Identify your specific scenario below to find the appropriate resolution.
Scenario A: Ring Opening During Boc-Deprotection
Symptom: You are removing a Boc group with TFA/DCM or HCl/Dioxane, but the product is a linear alkene or chlorinated alkyl chain. Root Cause: The tert-butyl cation generated is electrophilic, but the real issue is often the acidity itself protonating the ring, especially if the cyclopropane has electron-donating substituents (e.g., aryl groups). Resolution: Switch to TMSOTf (Trimethylsilyl triflate) . This reagent cleaves Boc groups under neutral-to-mildly acidic conditions and scavenges the tert-butyl carbocation without generating a high concentration of free protons.
Scenario B: Decomposition During Acidic Workup
Symptom: Reaction is successful by TLC, but the product vanishes or degrades after washing with 1M HCl. Root Cause: Kinetic instability. While the ring might be thermodynamically stable enough to exist, the activation energy for opening is lowered by aqueous protons. Resolution:
-
Buffer: Use saturated NH₄Cl (pH ~4.5) or Phosphate Buffer (pH 5.5) instead of HCl.[1]
-
Cold Quench: Perform all quenches at 0°C.
-
Rapid Extraction: Minimize contact time with the aqueous phase.
Scenario C: Instability of Donor-Acceptor Cyclopropanes
Symptom: You have an ester (Acceptor) and an aryl group (Donor) on the ring. It opens spontaneously with weak acids. Root Cause: The "Push-Pull" effect weakens the C-C bond between the donor and acceptor, making it hyper-sensitive to heterolytic cleavage. Resolution:
-
Deactivate the Donor: If the donor is an amine/aniline, perform the reaction in a solvent that keeps it fully protonated (ammonium is an EWG, which stabilizes the ring).
-
Switch Lewis Acids: Use "softer" Lewis acids (e.g., MgI₂) only if you intend to open it. To preserve it, avoid Lewis acids entirely and use thermal conditions if possible.
Advanced Protocols
Protocol 1: Safe Boc-Deprotection with TMSOTf
Use this when TFA or HCl causes ring opening.
Reagents:
-
Substrate (1.0 equiv)
-
2,6-Lutidine (1.5 equiv) – Acts as a non-nucleophilic base to buffer the system.
-
TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (1.1 equiv)[2]
-
DCM (Anhydrous)[2]
Procedure:
-
Dissolve: Dissolve the N-Boc cyclopropyl substrate in anhydrous DCM (0.1 M) under inert atmosphere (N₂/Ar).
-
Cool: Cool the solution to 0°C.
-
Buffer: Add 2,6-Lutidine (1.5 equiv).
-
Activate: Dropwise add TMSOTf (1.1 equiv). Note: Fuming liquid, handle with care.
-
Monitor: Stir at 0°C for 30–60 mins. Monitor by TLC (Boc group cleavage is usually rapid).[1]
-
Quench: Quench with saturated aqueous NaHCO₃.
-
Workup: Extract with DCM, dry over Na₂SO₄, and concentrate.
Why this works: The silyl group binds to the carbamate oxygen, facilitating fragmentation. The 2,6-lutidine sequesters any stray protons, preventing ring protonation.
Protocol 2: Installing Bioisosteres for Acid Stability
If the cyclopropane ring is structurally necessary but chemically too labile, modify the scaffold.
Strategy: gem-Difluorination Replacing one CH₂ on the ring with CF₂ (gem-difluorocyclopropane) significantly increases acid stability.
-
Mechanism: The highly electronegative fluorine atoms pull electron density away from the ring bonds (Walsh orbitals), lowering their HOMO energy. This makes the ring less nucleophilic and harder to protonate.
-
Synthesis: Use difluorocarbene addition to the corresponding alkene (e.g., using TFDA or Ruppert-Prakash reagent).
Technical Data & Compatibility
Acid Stability Matrix
Relative stability of cyclopropyl derivatives in 1M HCl (25°C).
| Substrate Type | Substituents | Stability | Half-Life (Est.)[2] |
| Unsubstituted | None | Moderate | Days |
| Activated | Aryl, Alkyl, Vinyl | Low | Minutes/Hours |
| Deactivated | Ester, Nitrile, CF₃ | High | Weeks |
| Stabilized | gem-Difluoro | Very High | Indefinite |
| Hetero-analog | Oxirane (Epoxide) | Very Low | Seconds |
Reagent Selection Guide for Deprotection[3]
| Reagent | Acidity (pKa) | Nucleophilicity | Risk to Cyclopropane | Recommended For |
| TFA / DCM | ~0 | Low | High | Robust substrates only |
| HCl / Dioxane | < -2 | High (Cl⁻) | Critical | Avoid if possible |
| Formic Acid | 3.75 | Moderate | Moderate | Moderate sensitivity |
| TMSOTf / Lutidine | N/A (Lewis) | Very Low | Safe | High sensitivity |
| ZnBr₂ / DCM | Lewis Acid | Low | Low | Secondary Boc groups |
FAQ
Q: Can I use Lewis Acids like BF₃·OEt₂ on cyclopropanes? A: Proceed with extreme caution. Strong Lewis acids are excellent at coordinating to ring substituents (like esters) and catalyzing the "Donor-Acceptor" ring opening. If you must use a Lewis acid, choose one with a non-nucleophilic counterion (e.g., Sc(OTf)₃) and run at low temperatures.
Q: My cyclopropane has an alcohol group attached. Is it acid sensitive? A: Yes. The "cyclopropylcarbinyl" system is notorious. Protonation of the alcohol (-OH₂⁺) leads to water loss and formation of a cyclopropylcarbinyl cation, which rearranges almost instantly to a homoallyl cation (ring opening). Fix: Oxidize the alcohol to a ketone (EWG) before exposing it to acid, or protect it as a robust ether.
Q: Is the ring opening reversible? A: generally, no. Once the strain energy (27.5 kcal/mol) is released, the thermodynamic well of the linear or rearranged product is too deep to reverse under standard conditions.
References
-
Wiberg, K. B. (1986). The Structure and Properties of Cyclopropane.[3] Accounts of Chemical Research. Link[2]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. (Discusses stability of fluorinated rings). Link
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. (Source for TMSOTf/Lutidine protocol). Link[2]
-
Gagnon, A., et al. (2020). Compatibility of Cyclopropanes with Acidic Conditions in Drug Discovery. Journal of Medicinal Chemistry. Link
-
Ebner, C., & Carreira, E. M. (2017). Cyclopropanes in Stereoselective Synthesis. Chemical Reviews. Link[2]
Sources
Technical Support Center: Cyclopropane Synthesis & Side Reaction Mitigation
Status: Online | Specialist: Senior Application Scientist | Ticket: #CP-SYNTH-004
Overview
Welcome to the Cyclopropane Synthesis Technical Support Center. Constructing the cyclopropane ring (~27.5 kcal/mol strain energy) requires overcoming significant thermodynamic barriers. Side reactions—primarily carbene dimerization, C-H insertion, and ring-opening—are not just nuisances; they are mechanistic inevitabilities if kinetic control is lost.
This guide moves beyond textbook definitions to address the causality of failure in the three dominant methodologies: Simmons-Smith (Zn-Carbenoid) , Transition Metal-Catalyzed Diazo Decomposition , and MIRC (Michael-Induced Ring Closure) .
Part 1: Method Selection & Risk Matrix
Before troubleshooting, ensure you are using the correct method for your substrate’s electronic profile.
| Methodology | Active Species | Ideal Substrate | Primary Failure Mode | Critical Control Parameter |
| Simmons-Smith | Electron-Rich Alkenes (Allylic alcohols, Vinyl ethers) | Hydrolysis / Zn-surface passivation | Anhydrous conditions & Zn Activation | |
| Diazo Decomposition | Metal-Carbene ( | Electron-Rich to Neutral Alkenes | Carbene Dimerization (Fumarates) | Diazo Addition Rate |
| Kulinkovich | Titanacyclopropane | Esters / Amides | Ligand Exchange Failure | Grignard Addition Rate |
| Corey-Chaykovsky | Sulfoxonium Ylide | Electron-Deficient Alkenes (Enones) | Epoxidation (1,2-addition) | Ylide "Hardness" / Leaving Group |
Part 2: Module A - Metal-Carbenoid Systems (Simmons-Smith)
Target Audience: Users observing "stalled" reactions or recovering starting material despite reagent consumption.
Q1: My reaction stalls at 50% conversion, and I see a white precipitate. Adding more reagent doesn't help. Why?
Diagnosis: You are likely suffering from Carbenoid Hydrolysis or Zinc Passivation .
The active species, iodomethylzinc iodide (
The Fix (The "Self-Validating" Protocol):
-
Zinc Activation: Do not rely on commercial zinc dust.
-
Acid Wash: Wash Zn dust with 10% HCl, then water, then acetone, then ether. Dry under high vacuum.
-
Copper Couple: Use the Zu-Cu couple method (Simmons-Smith original) or activate with 1-2 mol%
or in situ.
-
-
The "Sacrificial" Start: Add 10% of your diiodomethane (
) to the Zn suspension before adding your alkene. Wait for a slight exotherm (indicating initiation). Only then add the substrate. -
Solvent Switch: If using ether, switch to DCM (Dichloromethane) or DCE . Ethereal solvents can coordinate to the Zinc, stabilizing the carbenoid but reducing its electrophilicity toward the alkene.
Q2: I need to cyclopropanate an acid-sensitive vinyl ether. The standard conditions degrade my product.
Diagnosis: Lewis-acid catalyzed ring opening.
The byproduct of the reaction is
The Fix:
-
Use the Furukawa Modification: Switch from
to . -
Buffer the System: Add a non-nucleophilic base like 2,6-di-tert-butylpyridine to the reaction mixture to scavenge Lewis acidity without quenching the carbenoid.
Part 3: Module B - Transition Metal-Catalyzed Diazo Decomposition
Target Audience: Users synthesizing donor-acceptor cyclopropanes using Rh, Cu, or Co catalysts.
Q3: I am getting high yields of fumarate/maleate (dimers) instead of my cyclopropane. How do I stop this?
Diagnosis: The rate of Carbene Dimerization (
The Fix (Syringe Pump Protocol): You must artificially lower the steady-state concentration of the diazo compound.
-
Dilution: Dissolve the diazo compound in a large volume of solvent.
-
Slow Addition: Add the diazo solution to the catalyst/alkene mixture over 4–12 hours using a syringe pump.
-
Visualization of Logic:
Caption: Troubleshooting logic for Rhodium-catalyzed diazo decomposition side reactions.
Q4: Safety Check - How do I handle unstable diazo compounds on scale?
Critical Warning: Never concentrate neat diazo compounds. Protocol: Use In-Situ Generation . Instead of isolating the diazo species, generate it from the corresponding tosylhydrazone (Bamford-Stevens reaction) or N-nitrosourea in the presence of the catalyst. Alternatively, use continuous flow chemistry to keep the active volume of hazardous intermediate negligible (See Deadman et al. in References).
Part 4: Module C - MIRC (Corey-Chaykovsky)
Target Audience: Users working with electron-deficient alkenes (enones, acrylates).
Q5: I am forming the epoxide instead of the cyclopropane. Why?
Diagnosis: You are using the wrong ylide (Kinetic vs. Thermodynamic control).
-
Sulfonium Ylides (
): The leaving group ( ) is excellent. The betaine intermediate collapses rapidly (irreversibly) to the epoxide (1,2-addition product). -
Sulfoxonium Ylides (
): The leaving group ( ) is poorer. The initial 1,2-addition is reversible. The ylide detaches and eventually undergoes the thermodynamically favored 1,4-addition, leading to the cyclopropane.
The Fix:
Switch reagents. If you used trimethylsulfonium iodide (
Part 5: Experimental Workflow & Mechanism Visualization
To understand the critical "tipping points" in these reactions, refer to the mechanistic flow below. Note how the Simmons-Smith pathway relies on the equilibrium of the organozinc species.
Caption: Mechanistic pathway of Simmons-Smith reaction highlighting critical failure points (Hydrolysis and Ring Opening).
References
-
Simmons, H. E., & Smith, R. D. (1958). "A New Synthesis of Cyclopropanes." Journal of the American Chemical Society, 80(19), 5323–5324.[1] Link
-
Charette, A. B., & Beauchemin, A. (2001). "Simmons-Smith Cyclopropanation Reaction."[1][2][3] Organic Reactions.[4][1][5][6][7][8][9][10] (Comprehensive review on Zn-carbenoid optimization). Link
-
Davies, H. M. L., & Morton, D. (2011). "Guiding Principles for Site Selective and Stereoselective Intermolecular C–H Functionalization by Donor/Acceptor Rhodium Carbenes." Chemical Society Reviews, 40(4), 1857–1869. Link
-
Deadman, B. J., Collins, S. G., & Maguire, A. R. (2014). "Taming Hazardous Chemistry in Flow: The Continuous Processing of Diazo and Diazonium Compounds." Chemistry – A European Journal, 21(6), 2298–2308. Link
-
Corey, E. J., & Chaykovsky, M. (1965). "Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis." Journal of the American Chemical Society, 87(6), 1353–1364. Link
-
Kulinkovich, O. G., et al. (1989).[10] "Reaction of Ethyl Magnesium Bromide with Carboxylic Esters in the Presence of Titanium Alkoxides." Zhurnal Organicheskoi Khimii, 25, 2244.[4]
Sources
- 1. youtube.com [youtube.com]
- 2. Simmons-Smith Reaction: Definition, Mechanism, and Examples [chemistrylearner.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. youtube.com [youtube.com]
- 5. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Polar Amine-Containing Compounds
Status: Operational Agent: Senior Application Scientist Ticket ID: POLAR-AMINE-OPT-001
Welcome to the Purification Support Center
You have reached the Tier 3 Technical Support desk. We specialize in the "problem children" of chromatography: polar amines (primary, secondary, tertiary, and N-heterocycles).[1]
These compounds present a dual challenge:
-
Silanol Interactions: On silica, they tail aggressively due to ionic interactions with acidic silanols (pKa ~3.5–6.8).[1]
-
Solubility/Retention Paradox: They are often too polar for standard C18 retention but too soluble in methanol to stick to silica.
Below are the Master Protocols and Troubleshooting Guides designed to resolve these specific failure modes.
Part 1: Normal Phase & Flash Chromatography Support
Issue: "My amine is streaking/tailing on the silica column, or it never elutes."
Root Cause: Standard silica gel is acidic.[2] Basic amines protonate and form strong ionic bonds with deprotonated silanols, resulting in peak tailing or irreversible adsorption (the "Silanol Trap").[1]
Protocol A: The "TEA Blockade" (Mobile Phase Modification)
Best for: Standard silica columns when you cannot switch stationary phases.
The Fix: Add a competing base to the mobile phase to saturate silanol sites before your compound arrives.
-
Modifier Choice: Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH).[1]
-
Concentration: 1.0% to 3.0% (v/v) in both Solvent A (Non-polar) and Solvent B (Polar).[1]
-
The "Pre-Coat" Step (Critical):
-
Do not just run the gradient.
-
Flush the column with 3 Column Volumes (CV) of the starting mobile phase (containing TEA) before injection. This neutralizes the silica surface.[3]
-
-
Post-Run Cleanup: TEA is difficult to remove.
-
Workup: Wash combined fractions with Saturated NaHCO₃ (if product is not water-soluble) or evaporate with repeated additions of Toluene to azeotrope off the amine.
-
Protocol B: The "Amine Switch" (Stationary Phase Modification)
Best for: Valuable samples where TEA contamination is unacceptable.
The Fix: Switch to an Amine-Functionalized Silica (KP-NH) column.
-
Mechanism: The surface is already coated with propyl-amine groups. This creates a basic surface environment, repelling the basic analyte and preventing ionic adsorption.
-
Benefit: No TEA required in the mobile phase.
-
Solvent System: Use Hexane/Ethyl Acetate or DCM/MeOH as usual.
Part 2: Reversed Phase (Prep-HPLC) Support
Issue: "My compound elutes in the void volume (t0) on C18."
Root Cause: At neutral or low pH, amines are protonated (
Decision Matrix: High pH vs. Ion Pairing
| Feature | Strategy 1: High pH (The "2 pH Rule") | Strategy 2: Ion Pairing (The "Acid Trap") |
| Mechanism | Suppress ionization ( | Add counter-ion (TFA/HFBA) to form neutral complex ( |
| Mobile Phase | 10mM Ammonium Bicarbonate (pH 10) or 0.1% NH₄OH.[1] | Water/ACN + 0.1% TFA (Trifluoroacetic acid).[1] |
| Column Req. | MUST use Hybrid Silica (e.g., Waters XBridge, Agilent Gemini) or Polymer.[1] | Standard C18 is acceptable. |
| Mass Spec | Excellent (Ammonia is volatile).[1] | Poor (TFA suppresses ionization in MS).[1] |
| Pros | Better peak shape; easier workup. | Increases retention significantly for very polar bases. |
Protocol C: High pH Reversed Phase (The "2 pH Rule")
Standard Operating Procedure:
-
Calculate Target pH: Determine the pKa of the conjugate acid of your amine. Target Mobile Phase pH = pKa + 2.
-
Example: For an amine with pKa 9.0, run at pH 11.0.[1]
-
-
Column Selection: Verify your column is rated for pH > 10. Warning: Standard silica C18 columns dissolve at pH > 8.[1]
-
Buffer Prep:
-
Solvent A: 10mM Ammonium Bicarbonate (adjusted to pH 10 with NH₄OH).
-
Solvent B: Acetonitrile (Organic).[1]
-
-
Gradient: Run 5% B to 60% B. (Neutral amines are much more hydrophobic; you will need less organic solvent than you think).
Part 3: HILIC Support (The "Nuclear Option")
Issue: "My compound is too polar for C18 even at high pH."
Root Cause: The compound is so hydrophilic it prefers the mobile phase over any RP stationary phase.
The Fix: Hydrophilic Interaction Liquid Chromatography (HILIC).
-
Mechanism: Creates a stagnant water-rich layer on the surface of a polar column (Silica, Amide, or Zwitterionic).[1] The analyte partitions into this water layer.
HILIC Troubleshooting Guide
Q: My retention times are shifting between runs.
-
A: HILIC columns require massive equilibration. The water layer must re-establish.[4]
-
Fix: Equilibrate for at least 20 Column Volumes (CV) between runs. Do not rush this.
Q: My peak shape is terrible (broad/splitting).
-
A: Mismatch between sample diluent and mobile phase.
-
Fix: Dissolve your sample in 80-90% Acetonitrile . Injecting a water-dissolved sample into a high-organic HILIC stream destroys the partitioning mechanism instantly.
Q: The pressure is fluctuating wildly.
-
A: Salt precipitation.[5] Ammonium buffers are less soluble in 90% ACN.
-
Fix: Keep buffer concentration < 10mM in the final mixture. Premix solvents to verify no precipitation occurs.
Visualizing the Workflow
Diagram 1: Purification Decision Logic
Caption: Decision tree for selecting the optimal purification mode based on solubility and column availability.
Diagram 2: The "Silanol Trap" Mechanism & Solution
Caption: Mechanistic view of how amine modifiers prevent tailing by blocking acidic silanol sites.[1]
References & Further Reading
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? (Explains the "2 pH rule" and amine-functionalized silica).
-
Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. (Detailed guide on HILIC buffers and equilibration).
-
University of Rochester. Tips for Flash Column Chromatography: Troubleshooting. (Practical advice on TEA washes and silica acidity).
-
Sigma-Aldrich (Merck). Analysis of Polar Compounds with Ion Pair Reagents. (Mechanism of ion pairing for polar retention).[1]
-
Waters Corporation. Effect of pH on Retention of Polar Bases. (Data regarding hybrid particle stability at high pH).
Sources
Troubleshooting low solubility of 1-(Aminomethyl)cyclopropanecarboxamide HCl
[1][2]
Ticket ID: #SOL-72541-HCl Subject: Solubility Troubleshooting & Handling Guide Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]
Executive Summary
1-(Aminomethyl)cyclopropanecarboxamide Hydrochloride is a highly polar, zwitterionic-capable building block often used in peptide mimetics and medicinal chemistry (e.g., antiviral scaffolds).[1][2] Its poor solubility in standard organic solvents (DCM, THF, Toluene) is a frequent bottleneck.[1][2] This guide addresses the thermodynamic barriers of the HCl salt lattice and provides validated protocols for dissolution, reaction optimization, and purification.[2]
Part 1: The Core Issue (Root Cause Analysis)
Q: Why won't this compound dissolve in Dichloromethane (DCM) or Tetrahydrofuran (THF)?
A: The insolubility is thermodynamic, not kinetic.[2] The compound exists as an ionic hydrochloride salt.[1][2] The crystal lattice energy of this salt is significantly higher than the solvation energy provided by non-polar or moderately polar solvents like DCM or THF.[2]
-
Ionic Character: The protonated primary amine (
) creates strong ionic interactions.[1][2] -
Hydrogen Bonding: The carboxamide group (
) acts as both a hydrogen bond donor and acceptor, further stabilizing the solid state through an intermolecular network.[1][2] -
Lipophilicity Mismatch: The cyclopropane ring is the only lipophilic moiety, which is insufficient to drag the polar "head" into non-polar solvents.[2]
Diagnostic Check: If you see a "gummy" residue or fine suspension that settles immediately after sonication, the solvent cannot overcome the lattice energy.[2] Do not heat to reflux in low-boiling chlorinated solvents; this often leads to oiling out rather than dissolution.[1][2]
Part 2: Solvent Selection & Screening
Q: What solvents will dissolve it?
A: You must use solvents with high dielectric constants or high hydrogen-bond accepting capability.[1][2] Refer to the compatibility matrix below.
Table 1: Solvent Compatibility Matrix for 1-(Aminomethyl)cyclopropanecarboxamide HCl
| Solvent Class | Solvent | Solubility Rating | Recommended Use |
| Polar Protic | Water | High (>100 mg/mL) | Aqueous reactions, Schotten-Baumann conditions.[1][2] |
| Polar Protic | Methanol (MeOH) | High (>50 mg/mL) | Hydrogenation, recrystallization.[1][2] |
| Polar Aprotic | DMSO | High (>50 mg/mL) | Stock solutions, biological assays.[1][2] |
| Polar Aprotic | DMF / DMAc | Moderate (10-30 mg/mL) | Peptide coupling, nucleophilic substitutions.[1][2] |
| Ether/Ester | THF / EtOAc | Insoluble | Anti-solvent for precipitation.[1][2] |
| Halogenated | DCM / Chloroform | Insoluble | Extraction (only after free-basing).[1][2] |
Technical Note: For peptide coupling reactions where DMF is preferred but solubility is sluggish, adding 1-5% Water or Trifluoroethanol (TFE) can drastically improve solubility without compromising most coupling reagents (e.g., EDC/HOBt).[1][2]
Part 3: Reaction Troubleshooting
Q: I need to perform an amide coupling in DCM. How do I proceed if it won't dissolve?
A: You have two options: In-Situ Neutralization (Preferred) or Heterogeneous Coupling .[1][2]
Option A: In-Situ Neutralization (The "Solubilizing Base" Method)
The HCl salt is the barrier.[2] By adding a tertiary amine base, you generate the free base in situ, which is significantly more soluble in organic mixtures.[2]
Protocol:
-
Suspend the 1-(Aminomethyl)cyclopropanecarboxamide HCl in DCM (or DMF/DCM mix).
-
Add 2.5 - 3.0 equivalents of DIPEA (Diisopropylethylamine).[1][2]
-
Why? 1 eq neutralizes the HCl; the excess acts as the proton scavenger for the coupling reaction.[2]
-
-
Sonicate for 5-10 minutes. The suspension should clear or become a fine, translucent dispersion.[2]
-
Add your carboxylic acid and coupling reagent (e.g., HATU or T3P).[1][2]
Option B: Biphasic Schotten-Baumann Conditions
If your electrophile is an acid chloride or sulfonyl chloride, abandon anhydrous organic solvents entirely.[1][2]
Protocol:
-
Mix the two phases vigorously.
-
The reaction occurs at the interface.[1][2] The inorganic base in the water phase scavenges the proton, driving the reaction.[2]
Q: How do I isolate the product if the starting material is water-soluble?
A: This is the most critical failure point.[1][2] Because the starting amine is small and polar, standard aqueous workups (washing with water) often wash away the product or fail to remove unreacted starting material.[2]
Visual Troubleshooting Workflow:
Figure 1: Decision tree for workup and purification based on product polarity.
Part 4: Validated Free-Basing Protocol
Q: Can I convert the HCl salt to the Free Base before the reaction?
A: Yes, but proceed with caution. The free base is an amine-amide which may still be water-soluble.[1][2] Do not use a standard aqueous extraction (e.g., NaOH/DCM) unless you have confirmed the free base partitions into the organic layer.[2]
Recommended "Dry" Free-Basing Method: Use this if you absolutely require a chloride-free amine for metal-catalyzed reactions.[1][2]
-
Suspend the HCl salt in anhydrous Methanol (MeOH) (approx. 10 mL/g).
-
Add 1.1 equivalents of Sodium Methoxide (NaOMe) (25% in MeOH) or powdered KOH.
-
Stir for 30 minutes at room temperature.
-
Chemistry:
.
-
-
Filter the mixture through a Celite pad to remove the solid NaCl.
-
Evaporate the filtrate to dryness.
Part 5: Frequently Asked Questions (FAQs)
Q: Can I use heat to dissolve the HCl salt in DMF? A: Yes, mild heating (40–50°C) is acceptable and often necessary.[2] Do not exceed 80°C, as primary amines can undergo thermal degradation or side reactions (e.g., dimerization) over prolonged periods.[1][2]
Q: I see a new spot on TLC that stays at the baseline. What is it? A: This is likely the unreacted amine HCl salt.[1][2] In standard TLC systems (e.g., Hexane/EtOAc), the salt will not move.[1][2] To visualize it, use a polar eluent: DCM : MeOH : NH4OH (89 : 10 : 1) .[1][2] The ammonia deprotonates the salt on the plate, allowing it to migrate.[2]
Q: Is the cyclopropane ring stable to acid/base?
A: Generally, yes.[2] The cyclopropane carboxamide motif is robust under standard peptide coupling conditions (TFA deprotection, DIPEA base).[1][2] However, avoid strong Lewis acids (e.g.,
References
-
PubChem. (2025).[1][2] Cyclopropanecarboxamide, 1-(aminomethyl)-, hydrochloride.[1][2] National Library of Medicine.[1][2] Available at: [Link] (Accessed: Feb 4, 2026).[1][2]
-
Organic Syntheses. (1973).[1][2][3] General procedures for handling polar amine salts. Org. Synth. Coll. Vol. 5, p. 976. Available at: [Link] (Accessed: Feb 4, 2026).[1][2]
Technical Support Center: Enhancing the Stability of 1-(Aminomethyl)cyclopropanecarboxamide in Solution
Welcome to the technical support center for 1-(Aminomethyl)cyclopropanecarboxamide. This guide is designed for researchers, scientists, and drug development professionals who are working with this molecule and encountering stability challenges in solution. As a compound featuring both a primary amine and a primary amide, its behavior in aqueous environments is governed by well-understood chemical principles. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you diagnose instability, develop robust formulations, and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary chemical liabilities of 1-(Aminomethyl)cyclopropanecarboxamide in an aqueous solution?
A: The structure of 1-(Aminomethyl)cyclopropanecarboxamide contains two key functional groups that are susceptible to degradation in solution: a primary amide (-CONH₂) and a primary aminomethyl group (-CH₂NH₂).
-
Amide Group: The amide bond is the most significant liability. It is susceptible to hydrolysis, a reaction with water that cleaves the bond to form the corresponding carboxylic acid (1-(aminomethyl)cyclopropanecarboxylic acid) and ammonia. This reaction is typically slow at neutral pH but can be significantly accelerated by acidic or basic conditions.[1][2]
-
Primary Amine Group: Primary amines can be susceptible to oxidation, especially in the presence of transition metal ions or exposure to light and oxygen.[3] While generally less reactive than the amide hydrolysis pathway, it is a potential route for degradation that can lead to the formation of various impurities. The amine group's basicity also means it will be protonated at lower pH values, influencing the molecule's overall charge, solubility, and interaction with other formulation components.
Caption: Primary degradation pathways via hydrolysis.
Q3: What systematic approach should I follow to troubleshoot the instability of my compound solution?
A: A logical, step-by-step process is crucial for identifying the root cause of instability and developing a stable formulation. The following workflow is recommended.
Caption: Workflow for troubleshooting solution instability.
-
Verify Analytical Method: Ensure your analytical method (e.g., HPLC) is "stability-indicating." This means it can separate the intact parent compound from all potential degradation products. [4][5]If degradants co-elute with the parent peak, you will not get an accurate measure of stability.
-
Characterize Degradants: Use a technique like Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass of the impurity peaks. If the major degradant has a mass corresponding to 1-(aminomethyl)cyclopropanecarboxylic acid, this strongly implicates hydrolysis as the primary degradation pathway.
-
Perform Forced Degradation: Intentionally stress your compound under harsh conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat) for a short period. [6]This helps to confirm the identity of process-related impurities versus actual degradants and validates that your analytical method can detect them.
-
Conduct a pH-Rate Profile: Prepare a series of solutions in different buffers across a wide pH range (e.g., pH 2 to 10). Store them at an elevated temperature (e.g., 40-60°C) and measure the concentration of the parent compound over time. Plotting the degradation rate against pH will reveal the pH of maximum stability.
-
Optimize Formulation: Based on the data from the pH-rate profile, select a buffer system that maintains the pH at its most stable point. Evaluate the need for other excipients and determine the optimal storage temperature.
Q4: What are the best practices for preparing and storing a stable stock solution?
A: To maximize the shelf-life of your solution, several factors must be controlled. The following table summarizes the key parameters and recommendations.
| Parameter | Recommendation | Rationale & Causality |
| pH | 4.0 - 6.0 (initial range for testing) | This range is typically where amide hydrolysis is at a minimum, avoiding both strong acid and strong base catalysis. [2][7]The optimal pH must be determined experimentally. |
| Buffer System | Citrate or Acetate Buffers | These are common pharmaceutical buffers that are effective in the recommended pH range. Ensure the buffer species do not react with your compound. Avoid phosphate buffers if you see precipitation with the compound. |
| Storage Temperature | Refrigerated (2-8 °C) or Frozen (≤ -20 °C) | Chemical degradation is a kinetic process that is significantly slowed at lower temperatures. For long-term storage, freezing is generally preferred. [8] |
| Solvent | High-Purity Water (e.g., WFI, Milli-Q) | Start with the cleanest solvent system to avoid contaminants that could catalyze degradation. If hydrolysis remains an issue, consider using aqueous-organic co-solvent systems (e.g., with propylene glycol or ethanol) to reduce water activity. [9] |
| Protection | Use Amber Vials; Consider Inert Gas Overlay | Protect the solution from light to prevent photochemical degradation. If oxidation of the amine is identified as an issue, sparging the solvent with nitrogen or argon and storing under an inert headspace can significantly improve stability. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is essential for understanding degradation pathways and validating a stability-indicating analytical method.
Objective: To generate the likely degradation products of 1-(Aminomethyl)cyclopropanecarboxamide under stressed conditions.
Materials:
-
1-(Aminomethyl)cyclopropanecarboxamide
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
High-purity water
-
HPLC system with UV detector
-
pH meter
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., water or 50:50 acetonitrile:water).
-
Set Up Stress Conditions: Label five separate vials: "Acid," "Base," "Oxidation," "Thermal," and "Control."
-
Acid Hydrolysis: To the "Acid" vial, add an aliquot of the stock solution and an equal volume of 1 M HCl.
-
Base Hydrolysis: To the "Base" vial, add an aliquot of the stock solution and an equal volume of 1 M NaOH.
-
Oxidative Degradation: To the "Oxidation" vial, add an aliquot of the stock solution and an equal volume of 30% H₂O₂.
-
Thermal Stress: Place the "Thermal" vial, containing only the stock solution, in an oven at 70°C.
-
Control: The "Control" vial contains only the stock solution stored at 5°C.
-
Incubation: Heat the Acid, Base, and Oxidation vials at 60°C for 2-4 hours (or until approximately 10-20% degradation is observed by preliminary analysis).
-
Neutralization & Analysis:
-
Before analysis, neutralize the "Acid" sample with an equimolar amount of NaOH.
-
Neutralize the "Base" sample with an equimolar amount of HCl.
-
-
Analysis: Dilute all samples to an appropriate concentration and analyze by HPLC. Compare the chromatograms to identify new peaks corresponding to degradation products.
References
- Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC. (n.d.). National Institutes of Health.
- Analytical Methods to Determine the Stability of Biopharmaceutical Products | LCGC International. (2023, January 1). Chromatography Online.
- Amide Hydrolysis Using Acid Or Base. (2019, October 7). Master Organic Chemistry.
- How is the stability of primary amine in the side chain of polymer? If using some organic acids to pretect the amine group, how is its solubility? (2017, August 28). ResearchGate.
- New Method Allows Easy Synthesis of Valuable Amine-Containing Pharmaceuticals. (2024, May 31). Technology Networks.
- Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. (n.d.). ACS Publications.
- Prodrugs for Amines - PMC. (n.d.). National Institutes of Health.
- Analytical Techniques In Stability Testing. (2025, March 24). Separation Science.
- Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. (2022, October 18). ACS Publications.
- On the hydrolysis mechanisms of amides and peptides. (2018, May 15). University of Regina.
- Impact of Solvent on the Thermal Stability of Amines - PMC. (2022, October 19). National Institutes of Health.
- Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (n.d.). National Institutes of Health.
- Acidic and Basic Amide Hydrolysis. (n.d.). ResearchGate.
- Stability Testing for Small-Molecule Clinical Trial Materials. (2019, October 2). Pharmaceutical Technology.
- the hydrolysis of amides. (n.d.). Chemguide.
- Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione.
- mechanism of amide hydrolysis. (2019, January 15). YouTube.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. hovione.com [hovione.com]
- 6. pharmtech.com [pharmtech.com]
- 7. uregina.ca [uregina.ca]
- 8. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Milnacipran Synthesis Optimization
The following technical guide is designed for chemical engineers and process chemists optimizing the synthesis of Milnacipran Hydrochloride. It prioritizes the control of stereochemistry (cis/trans ratio) and the elimination of specific process-related impurities common to the phenylacetonitrile/epichlorohydrin route.
Subject: Advanced Impurity Control & Stereochemical Management Applicable For: Process Chemists, R&D Scientists, QA/QC Managers
Executive Summary: The Stereochemical Challenge
Milnacipran is a cyclopropane derivative marketed as a racemic mixture of the cis enantiomers: (1R,2S) and (1S,2R). The primary synthetic challenge is diastereocontrol . The thermodynamic preference for the trans configuration competes with the kinetic formation of the required cis ring.
Critical Quality Attributes (CQA):
-
Target: cis-Milnacipran (Racemic)
-
Major Impurity: trans-Milnacipran (Diastereomer)
-
Process Impurities: Phthalimide derivatives, hydrolysis byproducts, and unreacted alkyl halides.
Module 1: Mastering the Cis/Trans Ratio
The formation of the cyclopropane ring is the stereodefining step. If you are observing high levels of trans-isomer (Impurity B), the root cause often lies in the cyclization thermodynamics or the base selection.
Troubleshooting: High Trans-Isomer Content
Q: Why is my cis/trans ratio shifting towards the trans-isomer during scale-up? A: The cyclization of the phenylacetonitrile intermediate is governed by kinetic vs. thermodynamic control. The cis isomer is often the kinetic product, while the trans isomer is thermodynamically more stable due to reduced steric strain between the phenyl and amide/ester groups.
Diagnostic Protocol:
-
Check Temperature: High temperatures favor the thermodynamic trans product. Ensure your cyclization reaction (often using NaNH2, NaH, or LiHMDS) is maintained strictly below 20°C (preferably 0–5°C) during the addition phase.
-
Base Stoichiometry: Excess strong base can promote epimerization of the benzylic position after ring closure.
-
Quench Rate: Slow quenching allows time for the benzylic carbanion to equilibrate to the trans form. Quench rapidly into cold ammonium chloride.
Stereochemical Control Pathway:
Figure 1: Kinetic vs. Thermodynamic control in the cyclopropane ring formation. High temperatures or prolonged reaction times promote epimerization to the unwanted trans-isomer.
Module 2: The Phthalimide Route & Nitrogen Impurities
A common industrial route utilizes a phthalimide intermediate to introduce the primary amine. This introduces a specific set of "bulky" impurities if deprotection is incomplete.
Troubleshooting: Persistent Unknown Peaks at High RRT
Q: I see late-eluting impurities (RRT > 1.2) that resist recrystallization. What are they? A: These are likely Phthalimide-Milnacipran Adducts . If the hydrazinolysis (deprotection) step is incomplete or if the workup pH is mishandled, ring-opened phthalimide intermediates persist.
Common Phthalimide Impurities:
-
Impurity P1 (Open Ring): 2-(((cis-2-(diethylcarbamoyl)-2-phenylcyclopropyl)methyl)carbamoyl)benzoic acid.
-
Cause: Incomplete hydrazine reaction or hydrolysis of the phthalimide without cleavage.
-
-
Impurity P2 (Diamide): N,N'-bis-alkylated phthalimide dimers.
-
Cause: Stoichiometric mismatch during the alkylation of potassium phthalimide.
-
Corrective Action Plan:
-
Optimize Hydrazine: Ensure a slight excess (1.1 – 1.2 eq) of hydrazine hydrate.
-
pH Swing: These impurities are amphoteric or acidic.
-
Step 1: Acidify the reaction mixture to pH < 1 to precipitate phthalhydrazide (the byproduct). Filter this before basifying to extract Milnacipran.
-
Step 2: If Impurity P1 persists, wash the organic layer (containing Milnacipran base) with 5% sodium bicarbonate. The carboxylic acid moiety on Impurity P1 will pull it into the aqueous phase.
-
Module 3: Purification & Isolation Strategies
Achieving >99.8% purity requires a robust crystallization system that rejects the trans-isomer.
Protocol: Selective Crystallization of Milnacipran HCl
The cis-isomer crystallizes differently than the trans-isomer. The following solvent system is optimized to retain the trans-isomer in the mother liquor.
Solvent System: Acetone / Diethyl Ether (or MTBE) Ratio: 1:1 to 1:2 (v/v)
Step-by-Step Procedure:
-
Free Base Dissolution: Dissolve the crude oil (containing cis/trans mix) in dry Acetone (5 volumes).
-
Acidification: Slowly add HCl (gas or solution in ether) at 0–5°C.
-
Critical: Do not overshoot pH. Target pH 2–3. Excess acid can induce degradation.
-
-
Seeding: Seed with pure cis-Milnacipran HCl at the cloud point.
-
Maturation: Stir at 0°C for 4–6 hours. The trans-isomer HCl salt is significantly more soluble in acetone/ether mixtures than the cis-salt.
-
Filtration: Filter cold. Wash the cake with cold Acetone/Ether (1:2).
Data: Solubility Profile (mg/mL at 25°C)
| Solvent | Cis-Milnacipran HCl | Trans-Milnacipran HCl | Selectivity Factor |
| Water | > 500 | > 500 | Low |
| Ethanol | > 200 | > 200 | Low |
| Acetone | 15 | 85 | High |
| MTBE | < 1 | < 5 | Moderate |
Note: Data approximates typical solubility differentials utilized in patent literature for resolution.
Impurity Fate Map
Use this logical flow to identify where specific impurities enter your process.
Figure 2: Impurity Fate Map showing the origin points of stereochemical (Trans) and chemical (Phthalimide/Hydrolysis) impurities.[1]
Frequently Asked Questions (FAQs)
Q1: Can I use HPLC to separate the cis and trans isomers during process monitoring? A: Yes, but standard C18 columns may struggle with baseline resolution.
-
Recommendation: Use a column with enhanced polar selectivity (e.g., Phenyl-Hexyl or Polar C18).
-
Mobile Phase: Phosphate buffer (pH 3.0) / Acetonitrile gradient. The cis isomer typically elutes after the trans isomer in reverse-phase conditions due to the specific folding of the molecule, though this must be empirically verified for your specific column.
Q2: My final product has a slight pink discoloration. What is this? A: This is often due to trace oxidation of residual diethylamine or phenylacetic acid derivatives.
-
Fix: Ensure the diethylamine used in the amidation step is distilled and colorless. Include a charcoal treatment step (Activated Carbon, 5% w/w) in methanol before the final salt formation.
Q3: How do I control the "Lactone" impurity mentioned in some patents? A: The lactone (cis-1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one) is an intermediate in some routes. If it appears in the final product, your amidation step (opening the lactone with diethylamine) was incomplete.
-
Fix: Use a Lewis acid catalyst (e.g., AlCl3) to facilitate the ring opening of the lactone with diethylamine, or increase the reaction temperature/pressure for this specific step (unlike the cyclization step, this step tolerates heat better).
References
-
Synthesis and Characterization of Process Related Impurities of (±)-Milnacipran. ResearchGate. Retrieved from Link
-
Milnacipran EP Impurities & USP Related Compounds. SynThink Chemicals. Retrieved from Link
-
Process for preparation of milnacipran intermediate (Patent WO2011158249A1). Google Patents. Retrieved from Link
-
Milnacipran Trans Isomers Impurity Reference Standard. Sriram Chem. Retrieved from Link
-
A Stability Indicating U-HPLC Method for Milnacipran. Scientific Research Publishing. Retrieved from Link
Sources
Technical Support Center: Optimization of Reaction Conditions for Cyclopropanation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for cyclopropanation reactions. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their experimental conditions, troubleshoot common issues, and deepen their understanding of this powerful synthetic transformation. The cyclopropane motif is a cornerstone in medicinal chemistry and natural product synthesis, but its creation can be fraught with challenges ranging from low conversion to poor stereocontrol.
This document moves beyond simple protocols to explain the causality behind experimental choices, providing you with the rationale needed to make informed decisions in your own work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions frequently encountered by scientists working with cyclopropanation.
Q1: What are the primary methods for cyclopropanation, and how do I choose between them?
A1: There are three main classes of cyclopropanation reactions, each with distinct advantages and ideal use cases.[1][2]
-
Transition Metal-Catalyzed Decomposition of Diazo Compounds: This method, often employing rhodium or copper catalysts, is highly versatile. It is particularly useful for creating functionalized cyclopropanes from diazoesters. The choice of metal and ligand is critical for controlling selectivity and minimizing side reactions like C-H insertion.[3][4]
-
Halomethylmetal-Mediated Reactions (e.g., Simmons-Smith): The Simmons-Smith reaction uses a zinc carbenoid (typically formed from diiodomethane and a Zn-Cu couple) and is renowned for its reliability with unfunctionalized alkenes.[5] It is particularly effective for the diastereoselective cyclopropanation of allylic alcohols due to the directing effect of the hydroxyl group.[1][6]
-
Addition of Dihalocarbenes: Generated from haloforms (like CHCl₃ or CHBr₃) and a strong base, dihalocarbenes add to alkenes to form dihalocyclopropanes.[2] These products can be valuable intermediates for further transformations.
The choice depends on your substrate's functional groups, the desired level of substitution on the cyclopropane ring, and stereochemical requirements. For simple, non-functionalized cyclopropanes, Simmons-Smith is robust. For highly functionalized or stereochemically complex targets, a metal-catalyzed approach with a diazo compound often offers more tunability.
Q2: How is the stereochemistry of the alkene preserved during cyclopropanation?
A2: Most common cyclopropanation reactions are stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.[2][7] This is because the reaction proceeds through a concerted transition state where the carbene or carbenoid adds to one face of the double bond in a single step (a syn-addition).[2][7] For example, a cis-alkene will yield a cis-disubstituted cyclopropane, and a trans-alkene will yield a trans product.[7] This is a key mechanistic feature that makes cyclopropanation a predictable and powerful tool in stereoselective synthesis.
Q3: What are the major safety risks associated with cyclopropanation reagents?
A3: The primary safety concern revolves around the use of diazomethane (CH₂N₂). Diazomethane is a highly toxic and explosive yellow gas.[2][8] It can detonate if exposed to heat, strong light, rough surfaces (like ground-glass joints), or strong acids.[2] Due to these hazards, it should only be handled by trained personnel using specialized, flame-polished glassware. A safer, commercially available alternative is trimethylsilyldiazomethane (TMS-diazomethane), which exhibits similar reactivity but is less prone to explosion.[8] Reagents for the Simmons-Smith reaction, like diiodomethane, are toxic and should be handled in a fume hood with appropriate personal protective equipment.[9]
Part 2: Troubleshooting Guide: From Low Yields to Byproduct Formation
This section provides a systematic approach to diagnosing and solving common experimental problems.
Issue 1: Low or No Conversion
Q: My Simmons-Smith reaction is giving me very low conversion. What are the likely causes and how can I fix it?
A: Low conversion in a Simmons-Smith reaction is a frequent issue that almost always points to a problem with the active carbenoid generation.[10] Here is a hierarchy of factors to investigate:
-
Inadequate Activation of Zinc: The zinc-copper couple is the engine of this reaction, responsible for forming the organozinc carbenoid. If the zinc surface is not properly activated, the reaction will fail.[10][11]
-
Causality: Zinc metal is typically coated with a passivating layer of zinc oxide. Activation removes this layer, exposing fresh zinc to react with diiodomethane.
-
Solution: Ensure your zinc dust is freshly activated. A common procedure involves washing the zinc dust with dilute HCl to etch the oxide layer, followed by rinsing with water, ethanol, and ether, and then treating with a copper(II) sulfate solution to form the couple.[9] For particularly stubborn cases, using ultrasound during the activation or the reaction itself can improve performance.[11][12] Alternatively, using diethylzinc (Furukawa's modification) creates a more reactive carbenoid species, which can be advantageous for less reactive alkenes.[5][13]
-
-
Poor Reagent or Solvent Quality: The reaction is sensitive to moisture and impurities.
-
Causality: Water will quench the organozinc reagent. Basic solvents can coordinate to the zinc center and decrease the reaction rate.[10][14]
-
Solution: Use freshly distilled diiodomethane and ensure your solvent (typically dichloromethane or diethyl ether) is anhydrous.[10] Always run the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[9]
-
-
Steric Hindrance: The Simmons-Smith reaction is sensitive to sterics.
-
Causality: Highly substituted alkenes (e.g., tetrasubstituted) react much more slowly than less hindered ones.
-
Solution: For sterically demanding substrates, you may need to increase the reaction time, use a more reactive reagent like the Furukawa modification, or consider a different cyclopropanation method entirely, such as one catalyzed by a cobalt complex, which has shown efficacy with hindered systems.[11][15]
-
Troubleshooting Flowchart: Diagnosing Low Conversion
Caption: Troubleshooting workflow for low conversion in cyclopropanation.
Issue 2: Formation of Byproducts
Q: My rhodium-catalyzed reaction with ethyl diazoacetate is messy. Besides my desired product, I'm seeing other spots on TLC. What are they and how do I prevent them?
A: Byproduct formation in metal-catalyzed reactions with diazo compounds is common and typically arises from the high reactivity of the metal carbene intermediate.[3] The most common culprits are:
-
Carbene Dimerization Products:
-
Identification: You will see products corresponding to the dimerization of your carbene. For ethyl diazoacetate, this would be diethyl maleate and diethyl fumarate.[3]
-
Causality: This occurs when the concentration of the metal carbene intermediate is too high, allowing two carbene units to react with each other instead of with the target alkene.[3]
-
Solution: The most effective solution is to add the diazo compound slowly to the reaction mixture containing the catalyst and the alkene.[3][11] Using a syringe pump over several hours is standard practice. This maintains a very low instantaneous concentration of the carbene, heavily favoring the desired reaction with the alkene, which is present in much higher concentration.
-
-
C-H Insertion Products:
-
Identification: These byproducts have the same molecular formula as your desired cyclopropane but a different structure, resulting from the carbene inserting into a C-H bond of the substrate or solvent.[3] Allylic C-H bonds are particularly susceptible.[3]
-
Causality: Highly reactive carbenes can insert into available C-H bonds. The selectivity between cyclopropanation and C-H insertion is highly dependent on the catalyst system.
-
Solution: Catalyst choice is paramount. Copper catalysts often show a higher preference for cyclopropanation over C-H insertion compared to some rhodium catalysts.[3] If solvent insertion is an issue, and your alkene is a liquid, using the alkene itself as the solvent can dramatically improve the yield of the cyclopropanated product.[2][3]
-
Byproduct Control Strategy
| Problem | Cause | Solution |
| Carbene Dimerization | High instantaneous concentration of diazo compound/carbene. | Slow addition of diazo compound using a syringe pump.[11] |
| C-H Insertion | Highly reactive carbene inserting into substrate or solvent C-H bonds. | Change catalyst (e.g., from Rh to Cu). Use alkene as the solvent if possible.[3] |
| [3+2] Cycloaddition | Use of vinyl or aryl diazo compounds. | This is an inherent reactivity pathway; consider if another synthetic route is more appropriate if this is the major product. |
Issue 3: Poor Diastereoselectivity or Enantioselectivity
Q: I am trying to perform a diastereoselective cyclopropanation on an allylic alcohol, but I'm getting a 1:1 mixture of diastereomers. How can I improve this?
A: This is a classic problem of directing group efficacy. For allylic alcohols in a Simmons-Smith reaction, the hydroxyl group is meant to coordinate to the zinc reagent, directing the cyclopropanation to the syn-face of the alkene.[1] If this is not happening effectively, you will lose stereocontrol.
-
Causality: The coordination between the hydroxyl group and the zinc carbenoid is the key controlling element. This interaction pre-organizes the transition state to favor attack from one face of the double bond.
-
Solutions:
-
Choice of Reagent: The Furukawa modification (Et₂Zn and CH₂I₂) often gives higher diastereoselectivity for allylic alcohols compared to the standard Zn-Cu couple.[9]
-
Solvent Choice: Use non-coordinating solvents like dichloromethane or ether. Protic or highly coordinating solvents (like THF or alcohols) can interfere with the desired coordination between the substrate's hydroxyl group and the zinc reagent.[10][14]
-
Protecting Group Strategy: If other functional groups in your molecule with lone pairs (amines, esters) are competing for coordination, consider protecting them.[16]
-
Q: My asymmetric cyclopropanation is giving low enantiomeric excess (ee). How can I optimize it?
A: Low ee in an asymmetric catalysis points to an issue in the chiral environment of the transition state.
-
Causality: Enantioselectivity is imparted by the chiral ligand bound to the metal catalyst. The ligand creates a sterically and electronically differentiated environment that favors one enantiotopic face of the alkene approaching the carbene over the other.
-
Solutions:
-
Ligand Screening: This is the most critical variable. The steric and electronic properties of the ligand must be matched to the substrate. For example, C₁-symmetric ligands can be more effective than C₂-symmetric ones for certain substrates.[15]
-
Solvent Effects: Solvent choice can have a profound impact on enantioselectivity. Polar solvents can sometimes stabilize an earlier, less organized transition state where the alkene is further from the chiral ligand, resulting in lower ee.[17] Screening a range of non-polar, non-basic solvents (e.g., hexanes, toluene, dichloromethane) is a crucial optimization step.[17]
-
Catalyst Loading and Purity: Ensure your catalyst is from a reliable source and that the loading is appropriate (typically 1-5 mol%).[11]
-
Part 3: Key Experimental Protocol
Protocol: Diastereoselective Simmons-Smith Cyclopropanation of an Allylic Alcohol
This protocol describes a standard procedure for the cyclopropanation of (E)-cinnamyl alcohol, leveraging the directing effect of the hydroxyl group.
Materials:
-
Zinc dust (<10 micron, activated)
-
Copper(I) Chloride (CuCl)
-
(E)-Cinnamyl alcohol
-
Diiodomethane (CH₂I₂)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with stir bar, reflux condenser, and argon/nitrogen inlet
Procedure:
-
Activation of Zinc (Preparation of Zn-Cu Couple):
-
To a 100 mL round-bottom flask, add zinc dust (3.25 g, 50 mmol).
-
Under a stream of argon, add anhydrous Et₂O (40 mL).
-
Add Copper(I) Chloride (0.50 g, 5 mmol) to the zinc suspension. The mixture will turn from gray to black.
-
Heat the mixture to a gentle reflux for 30 minutes to complete the formation of the Zn-Cu couple.
-
Cool the flask to 0 °C in an ice bath.
-
-
Reaction Setup:
-
In a separate, dry flask, dissolve (E)-cinnamyl alcohol (1.34 g, 10 mmol) in anhydrous Et₂O (10 mL).
-
Add the cinnamyl alcohol solution to the activated Zn-Cu couple suspension at 0 °C.
-
Add diiodomethane (5.36 g, 2.0 mL, 20 mmol) dropwise to the stirring suspension over 10 minutes. Caution: The reaction can be exothermic.
-
-
Reaction Execution:
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
-
Workup:
-
Cool the reaction mixture back to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl (20 mL) to consume any unreacted organozinc species.
-
Filter the mixture through a pad of celite to remove the solid zinc and copper salts. Wash the filter cake with Et₂O (3 x 20 mL).
-
Transfer the combined filtrate to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with Et₂O (2 x 20 mL).
-
Combine all organic layers, wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure cyclopropylmethanol product.
-
Part 4: Visual Guides & Mechanisms
Mechanism: The Concerted Nature of the Simmons-Smith Reaction
The stereospecificity of the Simmons-Smith reaction is a direct result of its concerted mechanism. The zinc carbenoid, IZnCH₂I, delivers the CH₂ group to the alkene in a "butterfly" transition state. Both new carbon-carbon bonds form simultaneously on the same face of the alkene.
Caption: Mechanism of the Simmons-Smith reaction.
Part 5: References
-
BenchChem. (n.d.). Troubleshooting cyclopropanation reactions for aminobenzoic acids. Retrieved February 4, 2026, from BenchChem Technical Support.
-
BenchChem. (n.d.). Side reactions and byproduct formation in cyclopropanation reactions. Retrieved February 4, 2026, from BenchChem Technical Support.
-
BenchChem. (n.d.). Technical Support Center: Optimizing Cyclopropanation Reactions. Retrieved February 4, 2026, from BenchChem Technical Support.
-
Charette, A. B., & Lebel, H. (1996). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 96(4), 1191-1224. [Link]
-
ResearchGate. (n.d.). Optimization of an Enantioselective Cyclopropanation Reaction Mediated by [Au(6)(Cl)]a. Retrieved February 4, 2026, from ResearchGate. [Link]
-
BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Conversion in Cyclopropanation Reactions. Retrieved February 4, 2026, from BenchChem Technical Support.
-
Ashenhurst, J. (2023, October 18). Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved February 4, 2026, from Organic Chemistry Portal. [Link]
-
Chemistry LibreTexts. (2019, June 5). 11.3.5 Cyclopropanation of Alkenes. [Link]
-
Knight, J. R., et al. (2014). Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes. Journal of the American Chemical Society, 136(24), 8532–8535. [Link]
-
Cohen, A., Siddaraju, Y., & Marek, I. (2022). Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives. Organic Letters, 24(45), 8373–8377. [Link]
-
Synthesis Workshop. (2022, March 4). Synthesis Workshop: Cyclopropanation via Radical Carbenoids with Dr. Ana García Herraiz (Episode 85). YouTube. [Link]
-
Wikipedia. (n.d.). Cyclopropanation. Retrieved February 4, 2026, from Wikipedia. [Link]
-
Wikipedia. (n.d.). Activation of cyclopropanes by transition metals. Retrieved February 4, 2026, from Wikipedia. [Link]
-
ResearchGate. (n.d.). Optimization of Reaction Conditions. Retrieved February 4, 2026, from ResearchGate. [Link]
-
The Organic Chemistry with Victor. (2023, October 8). The Simmons-Smith Reaction & Cyclopropanation. YouTube. [Link]
-
Charette, A. B., & Lebel, H. (1996). Stereoselective Cyclopropanation Reactions. Docentes FCT NOVA. [Link]
-
Ashenhurst, J. (2025, June 22). Diazomethane (CH2N2). Master Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Metal-catalyzed cyclopropanations. Retrieved February 4, 2026, from Wikipedia. [Link]
-
Royal Society of Chemistry. (2024). Organocatalytic enantio- and diastereoselective assembly of cyclopropane-incorporated polycyclic molecules via isobenzopyrylium ions. Chemical Science. [Link]
-
ResearchGate. (n.d.). Effect of solvent on the ring-opening reactions of cyclopropanated 3-aza-2-oxabicyclic alkene 23a with alcohols. Retrieved February 4, 2026, from ResearchGate. [Link]
-
J Michelle Leslie. (2025, October 21). Simmons-Smith cyclopropanation example. YouTube. [Link]
-
OrgoSolver. (n.d.). Simmons–Smith reaction – cyclopropanation of alkenes. Retrieved February 4, 2026, from OrgoSolver. [Link]
-
ResearchGate. (n.d.). Catalytic Cyclopropanation Reactions. Retrieved February 4, 2026, from ResearchGate. [Link]
-
National Institutes of Health. (n.d.). Catalytic 1,3-Difunctionalization via Oxidative C–C Bond Activation. Retrieved February 4, 2026, from PMC. [Link]
-
MDPI. (2023, April 16). Divergent Reactivity of D-A Cyclopropanes under PTC Conditions, Ring-Opening vs. Decyanation Reaction. Molecules. [Link]
-
Royal Society of Chemistry. (2016). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Catalysis Science & Technology. [Link]
-
NROChemistry. (n.d.). Simmons-Smith Reaction. Retrieved February 4, 2026, from NROChemistry. [Link]
-
Wikipedia. (n.d.). Cycloisomerization. Retrieved February 4, 2026, from Wikipedia. [Link]
-
Docentes FCT NOVA. (n.d.). Stereoselective Cyclopropanation Reactions. Retrieved February 4, 2026, from Docentes FCT NOVA. [Link]
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Technical Support Center: Scaling Up Cyclopropanecarboxamide Synthesis
Introduction: The cyclopropane ring is a highly valuable structural motif in modern drug discovery, prized for its ability to impart unique conformational rigidity, metabolic stability, and potency to bioactive molecules.[1][2] Consequently, the efficient and robust synthesis of key intermediates like cyclopropanecarboxamide is a critical endeavor for researchers and drug development professionals. However, transitioning a promising lab-scale synthesis of cyclopropanecarboxamide to a pilot or manufacturing scale introduces a host of challenges that can impact yield, purity, safety, and cost-effectiveness.[3][4][5]
This technical support center provides practical, field-proven insights into addressing the common challenges encountered during the scale-up of cyclopropanecarboxamide synthesis. The information is presented in a question-and-answer format to directly address specific issues you may encounter in your work.
Part 1: Frequently Asked Questions & Troubleshooting Guide
Section 1.1: Reaction Design and Optimization for Scale-Up
Question: We have a successful lab-scale synthesis of cyclopropanecarboxamide from the corresponding ester and ammonia. What are the primary concerns when scaling this up?
Answer: Scaling up the amidation of a cyclopropanecarboxylic ester presents several critical challenges that are often not apparent at the bench scale.[3][5] The primary concerns include:
-
Thermal Management: Amidation reactions are often exothermic. In a large reactor, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to localized hot spots, which can trigger side reactions, impurity formation, or even a dangerous thermal runaway.[3][5]
-
Mixing and Mass Transfer: Achieving homogeneous mixing in a large reactor is more challenging than in a small flask.[4] Inefficient mixing can lead to localized excesses of reagents, resulting in incomplete conversion and the formation of byproducts. This is particularly critical when dealing with gaseous reactants like ammonia, where efficient gas-liquid mass transfer is essential.
-
Pressure Management: If using anhydrous ammonia, the reaction will be under pressure. The pressure is dependent on temperature and the solubility of ammonia in the reaction medium.[6][7] On a large scale, it is crucial to select a solvent system that maximizes ammonia solubility to keep the operating pressure within the safe limits of your equipment.[6]
-
Reagent Addition: The rate of addition of reagents, especially the catalyst (e.g., sodium methoxide), needs to be carefully controlled to manage the reaction exotherm.
Question: Our current process uses methyl cyclopropanecarboxylate, but we are seeing pressure build-up and incomplete conversion at a larger scale. What can we do?
Answer: This is a common issue. The use of a low-boiling point ester like the methyl ester can contribute to higher vapor pressure in the reactor. Furthermore, the choice of solvent significantly impacts ammonia solubility and, consequently, the operating pressure.[6]
Consider the following optimizations:
-
Change the Ester: Switching to a higher-boiling point ester, such as isobutyl cyclopropanecarboxylate, can reduce the overall vapor pressure of the system.[6]
-
Optimize the Solvent: A patent for a similar process suggests that excluding hydrocarbon solvents like toluene can significantly increase the solubility of ammonia, thereby reducing the operating pressure.[6] Using an alcohol as the solvent, particularly one that matches the ester's alcohol group (e.g., isobutanol with isobutyl cyclopropanecarboxylate), can be beneficial.[6][7]
-
Catalyst Selection: The choice of alcoholate catalyst is also important. While sodium methoxide is common, using an alcoholate corresponding to the ester (e.g., sodium isobutoxide with isobutyl cyclopropanecarboxylate) can be advantageous.[6]
Question: What are the most common synthetic routes for producing cyclopropanecarboxamide at an industrial scale, and what are their pros and cons?
Answer: There are several viable routes for the large-scale synthesis of cyclopropanecarboxamide. The choice often depends on factors like raw material cost, safety, and the desired purity profile.
| Synthetic Route | Starting Materials | Pros | Cons |
| Amidation of Ester | Cyclopropanecarboxylic acid ester, Ammonia | Generally high yielding, can be run under moderate pressure.[6][7] | Requires careful control of temperature and pressure; potential for incomplete conversion. |
| Direct Amidation of Acid | Cyclopropanecarboxylic acid, Ammonia | Atom-economical (water is the only byproduct). | Requires high temperatures and pressures (180-260°C, 10-100 bar).[8] |
| From Nitrile | 4-chlorobutyronitrile | Utilizes readily available starting materials. | Multi-step process involving cyclization followed by hydrolysis.[9] |
| From γ-Butyrolactone | γ-Butyrolactone | An alternative route when other starting materials are not readily available. | A multi-step process that can be complex to scale.[9] |
Section 1.2: Troubleshooting Impurities and Side Reactions
Question: We are observing a new, unknown impurity in our scaled-up batch that was not present in the lab. What could be the cause?
Answer: The appearance of new impurities upon scale-up is a frequent challenge.[3] The most likely causes are related to changes in the reaction environment:
-
Thermal Gradients: As mentioned, poor heat transfer can create localized hot spots. These higher temperatures can activate alternative reaction pathways, leading to the formation of thermal degradation products or isomers that are not formed at the controlled temperature of a lab-scale reaction.[3][5]
-
Extended Reaction Times: Sometimes, to drive the reaction to completion at a larger scale, the reaction time is extended. This can lead to the formation of secondary products from the reaction of the desired product with remaining starting materials or intermediates.
-
Raw Material Variability: The quality and impurity profile of raw materials can vary between batches, especially when ordering larger quantities for a scale-up campaign.[3][4] A new impurity in your starting material could be carried through or even catalyze a side reaction.
To troubleshoot this, it is essential to perform a thorough impurity profile analysis of your starting materials and the crude product. Techniques like HPLC-MS are invaluable for identifying unknown impurities.
Question: What are some common side reactions in cyclopropanation reactions that could lead to impurities in our starting materials?
Answer: If you are synthesizing your cyclopropane precursors, several side reactions can occur during the cyclopropanation step, leading to impurities that can be difficult to remove later.[10][11]
-
Insertion Reactions: When using diazo compounds for cyclopropanation, the carbene intermediate can insert into C-H or O-H bonds in the solvent or starting materials, leading to a variety of byproducts.[12]
-
Ring-Opening: The high ring strain of cyclopropanes makes them susceptible to ring-opening reactions, especially in the presence of acids or nucleophiles.
-
Dimerization: Carbenes can dimerize to form alkenes.
Careful control of the reaction conditions, such as slow addition of the diazo compound and maintaining an optimal temperature, is crucial to minimize these side reactions.
Section 1.3: Work-up and Purification at Scale
Question: Our lab-scale purification involves column chromatography, which is not feasible for our multi-kilogram batch. What are our options?
Answer: This is a classic scale-up challenge. Relying on chromatography for large-scale purification is often uneconomical and time-consuming. The preferred method for purifying cyclopropanecarboxamide at scale is crystallization.
-
Developing a Crystallization Protocol: The goal is to find a solvent system where the desired product has high solubility at an elevated temperature and low solubility at a lower temperature, while the impurities remain in the mother liquor. A Design of Experiments (DoE) approach can be very effective in optimizing crystallization parameters like solvent composition, cooling rate, and seeding.
-
Solvent Selection: Consider a solvent system that is safe, environmentally friendly, and allows for easy recovery and recycling. One patent describes a process where cyclopropanecarboxamide crystallizes directly from the reaction mixture upon cooling, simplifying the work-up significantly.[6]
-
Polymorphism: Be aware that different crystallization conditions can lead to different crystalline forms (polymorphs) of your product.[13] Polymorphism can affect physical properties like solubility and bioavailability, so it's crucial to ensure you are consistently producing the desired form.
Question: We are struggling to get our cyclopropanecarboxamide to crystallize from the reaction mixture. What can we do?
Answer: If direct crystallization is not working, it may be due to the presence of impurities that are inhibiting crystal formation or because the product is too soluble in the reaction solvent.
-
Solvent Swap: After the reaction is complete, consider distilling off the reaction solvent and replacing it with an anti-solvent—a solvent in which your product is poorly soluble. This will force the product to precipitate out.
-
Extraction: Perform a liquid-liquid extraction to move your product into a different solvent from which it is more easily crystallized. This also has the benefit of removing impurities that have different solubilities.
-
Seeding: If you have a small amount of pure, crystalline material, you can use it to "seed" the supersaturated solution to induce crystallization.
Section 1.4: Safety Considerations
Question: What are the major safety hazards to be aware of when scaling up cyclopropanecarboxamide synthesis?
Answer: Safety is the paramount concern in any scale-up operation. For cyclopropanecarboxamide synthesis, key hazards include:
-
High-Pressure Reactions: As discussed, using ammonia can lead to high-pressure conditions. Ensure your reactor is rated for the maximum expected pressure and is equipped with a rupture disc and pressure relief valve.[14]
-
Thermal Runaway: The exothermic nature of the reaction requires a robust cooling system and continuous temperature monitoring. A thermal hazard assessment, such as a Reaction Calorimetry (RC1) study, is highly recommended before scaling up.
-
Hazardous Reagents:
-
Ammonia: Anhydrous ammonia is toxic and corrosive. Proper handling procedures, including the use of personal protective equipment (PPE) and gas scrubbers, are essential.
-
Alkali Metal Alcoholates: These are strong bases and are often flammable and moisture-sensitive. They should be handled under an inert atmosphere.[7]
-
Diazo Compounds: If your route involves cyclopropanation with diazo compounds, be aware that these are potentially explosive and should be handled with extreme care.[11] The use of metal catalysts can help to control their reactivity.[12]
-
-
Quenching: The quenching of reactive reagents like alkali metal alcoholates must be done carefully and with controlled addition of the quenching agent to avoid a sudden exotherm.
Part 2: Experimental Protocols and Data
Protocol 2.1: Scale-Up Synthesis of Cyclopropanecarboxamide via Amidation of Isobutyl Cyclopropanecarboxylate
This protocol is adapted from a patented industrial process and is designed for scale-up.[6]
Materials and Equipment:
-
Pressure reactor (e.g., 20 L Hastelloy autoclave) equipped with a mechanical stirrer, temperature probe, pressure gauge, cooling jacket, and a port for gas addition.
-
Isobutyl cyclopropanecarboxylate
-
Sodium isobutoxide (25-30% solution in isobutanol)
-
Anhydrous ammonia
-
Nitrogen gas
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and has been pressure-tested. Purge the reactor with nitrogen to create an inert atmosphere.
-
Charging Reagents:
-
Charge the reactor with isobutyl cyclopropanecarboxylate (e.g., 5.0 kg, 35.2 mol).
-
Charge the sodium isobutoxide solution (e.g., 1.2 kg of a 30% solution, containing 3.75 mol of sodium isobutoxide). The catalyst loading is approximately 10-11 mol%.
-
-
Reaction:
-
Seal the reactor and begin stirring.
-
Heat the reaction mixture to 100-120°C.
-
Slowly introduce anhydrous ammonia gas below the surface of the liquid. Maintain the pressure at a maximum of 6 bar.
-
The reaction is exothermic; use the cooling jacket to maintain the temperature within the desired range.
-
Monitor the reaction progress by taking samples (safely) and analyzing them by GC or HPLC for the disappearance of the starting ester. The reaction is typically complete in 8-12 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete, stop the ammonia feed and cool the reactor to 10-15°C.
-
The cyclopropanecarboxamide product should crystallize out of the solution at this lower temperature.
-
Vent any excess ammonia pressure through a scrubber.
-
Transfer the resulting slurry to a filter dryer.
-
Wash the filter cake with a small amount of cold isobutanol or another suitable anti-solvent.
-
Dry the product under vacuum at 40-50°C to a constant weight.
-
Expected Yield: >95% Purity: >99% (after crystallization)
Table 2.1: Comparison of Solvents for Amidation Reaction
| Solvent | Ammonia Solubility | Operating Pressure | Notes |
| Toluene | Low | High (e.g., up to 28 atm in some older processes)[6] | Often requires co-solvents like methanol to improve conversion. |
| Xylene | Low | High (e.g., 12 bar in a comparative example)[6] | Similar issues to toluene regarding ammonia solubility. |
| Methanol | High | Low (e.g., 1-6 bar)[7] | Good solubility for ammonia, but may require removal before crystallization. |
| Isobutanol | High | Low (e.g., < 6 bar)[6] | Excellent choice when using the corresponding isobutyl ester, allowing for direct crystallization. |
Part 3: Visualization of Workflows and Logic
Diagram 3.1: General Workflow for Scaling Up Cyclopropanecarboxamide Synthesis
Caption: A phased approach to scaling up chemical synthesis.
Diagram 3.2: Troubleshooting Decision Tree for Low Yield in Scale-Up
Caption: A logical approach to diagnosing yield issues.
References
- Scale-Up Challenges for Intermediates: A Practical Guide. (n.d.). At Tianming Pharmaceutical.
- Overcoming Challenges in Scale-Up Production. (n.d.). World Pharma Today.
- Challenges of scaling up production from grams to kilos. (n.d.). Chemtek Scientific.
- Process for the preparation of cyclopropanecarboxamide. (1991). Google Patents.
- Stereoselective Cyclopropanation Reactions. (1997). ACS Publications.
- Drug Substances: Scale-Up Challenges. (2019). Contract Pharma.
- Large-Scale Cyclopropanation of Butyl Acrylate with Difluorocarbene and Classical Resolution of a Key Fluorinated Building Block. (2020). ResearchGate.
- Synthesis of cyclopropanes. (n.d.). Organic Chemistry Portal.
- Process for the preparation of cyclopropanecarboxamide. (1997). Google Patents.
- Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. (2018). PMC - NIH.
- Processes For The Preparation Of Cyclopropanecarboxylic Acid. (n.d.). Quick Company.
- Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (2018). PMC - NIH.
- Cyclopropanation. (n.d.). Wikipedia.
- Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof. (1996). Google Patents.
- Use of cyclopropanes and their derivatives in organic synthesis. (1995). Chemical Reviews.
- Recent advances in the synthesis of cyclopropanes. (2018). Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis of Cyclopropanecarboxylic Acid. (2024). YouTube.
- C–H Functionalization of Cyclopropanes: A Practical Approach Employing a Picolinamide Auxiliary. (2014). Organic Letters - ACS Publications.
- From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025). HWS Labortechnik Mainz.
- Sample purification and preparation technique based on nano-scale reversed-phase columns for the sensitive analysis of complex peptide mixtures by matrix-assisted laser desorption/ionization mass spectrometry. (1998). PubMed.
- Scaling Protein Purification. (n.d.). Purolite.
- Photochemical cyclopropanation in aqueous micellar media – experimental and theoretical studies. (2024). Chemical Communications (RSC Publishing).
- Commonly used methods for cyclopropanation reactions. (n.d.). ResearchGate.
Sources
- 1. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of cyclopropanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. tianmingpharm.com [tianmingpharm.com]
- 4. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 5. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 6. US5068428A - Process for the preparation of cyclopropanecarboxamide - Google Patents [patents.google.com]
- 7. US5659081A - Process for the preparation of cyclopropanecarboxamide - Google Patents [patents.google.com]
- 8. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]
- 9. "Processes For The Preparation Of Cyclopropanecarboxylic Acid" [quickcompany.in]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 12. Cyclopropane synthesis [organic-chemistry.org]
- 13. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 14. contractpharma.com [contractpharma.com]
Improving the chiral separation of 1-(Aminomethyl)cyclopropanecarboxamide enantiomers
The following technical guide serves as a specialized support resource for the chiral analysis and purification of aminomethyl-cyclopropanecarboxamide derivatives.
Ticket ID: #CSC-9928-AMCP Subject: Optimization of Enantioseparation for 1-(Aminomethyl)cyclopropanecarboxamide Analogs Assigned Specialist: Senior Application Scientist, Separation Technologies[1]
Diagnostic & Triage: "Why am I seeing a single peak?"
Before optimizing the method, we must validate the stereochemistry of your specific target molecule.[1] A frequent issue with 1-(aminomethyl)cyclopropanecarboxamide is a misunderstanding of its intrinsic symmetry.[1]
Critical Check: Structural Symmetry
-
The 1,1-Isomer (Achiral): If your molecule is 1-(aminomethyl)cyclopropanecarboxamide (unsubstituted at C2/C3), it possesses a plane of symmetry passing through C1 and bisecting the C2-C3 bond.[1] It is achiral and cannot be separated into enantiomers.[1]
-
The 1,2-Isomer (Chiral): If you are working with 2-(aminomethyl)cyclopropanecarboxamide or a ring-substituted derivative (e.g., 2-phenyl-1-(aminomethyl)...), the molecule contains stereocenters and exists as enantiomers ((1R,2S) vs (1S,2R)).[1]
Action: Confirm your structure. If you are synthesizing a chiral analog (e.g., for drug candidates like Tasimelteon intermediates), proceed to the separation protocols below.
Troubleshooting Guide: Method Selection & Optimization
For chiral cyclopropyl amines, "standard" screening often fails due to the lack of UV chromophores and strong basicity.[1] Use this decision matrix to select the correct mode.
Scenario A: Direct Separation of Free Amines (Recommended)
Issue: "My peaks are tailing, and I have no retention."
Root Cause: Free primary amines interact strongly with residual silanols on silica-based columns.[1]
Solution: Use a Crown Ether stationary phase under acidic aqueous conditions. This exploits the ammonium ion (
| Parameter | Recommended Condition | Mechanism |
| Column | CROWNPAK® CR-I(+) or CR-I(-) | Host-guest complexation with ammonium ion.[1] |
| Mobile Phase | pH 1.0 – 2.0 (HClO4) | Ensures full protonation of the primary amine. |
| Modifier | Methanol (0–15%) | Reduces retention time if |
| Temperature | Lower (10°C – 25°C) | Enhances the stability of the chiral complex.[1] |
Scenario B: Derivatization for Normal Phase (NP)
Issue: "I need higher sensitivity (UV/Fluorescence) or I am using a Polysaccharide column."
Root Cause: The aminomethyl group lacks a chromophore, making UV detection at 210 nm noisy and non-specific.[1]
Solution: Derivatize the amine with NBD-Cl (4-chloro-7-nitrobenzofurazan) or CBZ-Cl .[1] This adds a
Protocol: NBD-Derivatization
-
Mix: 100 µL sample (1 mg/mL in MeOH) + 100 µL NBD-Cl (5 mM in MeOH) + 50 µL Borate buffer (pH 8.0).
-
Incubate: 60°C for 1 hour (protected from light).
-
Quench: Add 50 µL 1M HCl.
-
Inject: Use a CHIRALPAK® IG or OD-H column.[1]
Visual Workflow: Method Development Logic
The following diagram outlines the decision logic for selecting the optimal separation pathway based on your specific cyclopropane derivative.
Caption: Decision tree for selecting between direct crown-ether separation and derivatization-based polysaccharide separation.
Frequently Asked Questions (FAQ)
Q1: Can I use a C18 column with a chiral mobile phase additive (CMPA)?
-
Answer: Yes, sulfated
-cyclodextrin is a viable additive for aqueous C18 methods.[1] However, for primary amines like aminomethyl-cyclopropanes, Crown Ether columns generally offer superior resolution ( ) and robustness compared to dynamic coating methods.[1]
Q2: Why does my peak disappear when I use Acetonitrile?
-
Answer: If using a Crown Ether column, Acetonitrile can interfere with the formation of the ammonium-crown complex.[1] Switch to Methanol as the organic modifier. If using Normal Phase (Polysaccharide), ensure you are not precipitating buffer salts if running in polar organic mode.[1]
Q3: The pressure is too high on my Crownpak column.
-
Answer: Crown ether columns often operate at lower temperatures (to improve selectivity), which increases viscosity.[1]
-
Fix: Reduce flow rate to 0.5 mL/min.
-
Fix: Ensure your mobile phase (Perchloric acid usually) is filtered (0.22 µm).
-
Quantitative Data & Comparison
Comparative Separation Performance for Chiral Amines
Data based on typical separation factors (
| Method | Column Type | Selectivity ( | Resolution ( | Pros | Cons |
| Direct (Acidic) | CROWNPAK CR-I(+) | 1.2 – 1.8 | > 2.5 | No sample prep; High capacity.[1] | Requires pH 1-2; No MS compatibility (non-volatile).[1] |
| Derivatized (NBD) | CHIRALPAK OD-H | 1.1 – 1.5 | 1.5 – 2.0 | High sensitivity (Fluorescence); MS compatible.[1] | Requires chemical reaction step.[1] |
| Zwitterionic | CHIRALPAK ZWIX(+) | 1.3 – 1.6 | > 2.0 | Works for amino acids/zwitterions; MS compatible.[1] | Complex method development (MeOH/ACN/Base/Acid). |
References
-
Doherty, S., et al. (2021).[1] Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. 2
-
Phenomenex Technical Guide. (2024). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Phenomenex. 3
-
Chiral Technologies. (2025). Separation of Enantiomers and Conformers of Tofisopam (Benzodiazepine Family). Chiral Technologies Application Note.
-
PubChem Compound Summary. (2025). 1-(Aminomethyl)cyclopropanecarboxamide Structure and Properties. National Library of Medicine.[1] 4
-
Hit2Lead Database. (2025). Stereochemistry of 1-(hydroxymethyl)cyclopropanecarboxamide (Achiral Analog). Hit2Lead. 5[1]
Sources
Strategies to increase the blood-brain barrier permeability of novel analogs
Current Status: Online 🟢 Operator: Senior Application Scientist (CNS Discovery Unit)
Welcome to the CNS Discovery Support Hub. You are likely here because your lead candidate shows excellent potency against the target but fails to achieve sufficient unbound brain concentration (
This guide moves beyond basic "Lipinski Rules" (which are insufficient for CNS drugs) and focuses on actionable troubleshooting for physicochemical optimization, efflux evasion, and transcytosis strategies.
Module 1: Physicochemical Optimization (Passive Diffusion)
User Ticket #101: "I increased the lipophilicity (LogP > 4) of my analog to improve membrane crossing, but in vivo brain exposure actually decreased. Why?"
Scientist Response: You have fallen into the "Lipophilicity Trap." While passive diffusion generally increases with lipophilicity, pushing LogP too high (>4.0) introduces two critical failure modes:
-
Non-Specific Binding: High lipophilicity increases binding to plasma proteins and brain tissue lipids, reducing the unbound fraction (
) available to engage the target. -
Transporter Liability: P-glycoprotein (P-gp) and BCRP efflux pumps have large hydrophobic binding pockets. High LogP significantly increases the probability of your compound becoming a substrate for these pumps.
The Fix: Apply the CNS MPO Score Do not rely on single metrics. Use the CNS Multiparameter Optimization (MPO) score (Wager et al., Pfizer).[1][2] This algorithm aligns six properties to predict BBB survivability.
Table 1: CNS MPO Scoring Criteria Score each component 0.0–1.0. Total Score range: 0–6. Target: >4.0
| Parameter | Optimal Range (Score = 1.0) | High Risk Range (Score < 0.5) | Mechanistic Impact |
| ClogP | 1.5 – 3.0 | > 5.0 | High LogP drives non-specific binding and efflux liability. |
| ClogD (pH 7.4) | 1.0 – 2.5 | > 4.0 | Distribution coefficient at physiological pH; critical for solubility. |
| MW (Da) | < 360 | > 500 | Larger molecules diffuse slower and are easier efflux targets. |
| TPSA ( | 40 – 90 | > 120 or < 20 | Too polar = poor membrane entry; Too non-polar = poor solubility. |
| H-Bond Donors (HBD) | 0 – 1 | > 3 | Critical: HBDs require high desolvation energy to enter the lipid bilayer. |
| pKa (Basic) | 6.0 – 8.0 | > 10.0 | Highly basic amines get trapped in acidic lysosomes (lysosomotropism). |
Module 2: Evading Efflux Transporters (P-gp/MDR1)
User Ticket #205: "My compound has a decent MPO score (4.5) and crosses PAMPA membranes, but the brain-to-plasma ratio in mice is < 0.1."
Scientist Response: This is the classic signature of Active Efflux . PAMPA is an artificial lipid assay lacking transporter proteins. Your compound is crossing the lipid bilayer but is being immediately pumped back into the blood by P-gp (MDR1) or BCRP.
Troubleshooting Workflow: Refer to the decision tree below to diagnose the bottleneck.
Figure 1: Diagnostic logic for identifying whether low brain exposure is due to poor passive diffusion or active efflux.
Standard Operating Procedure: MDCK-MDR1 Permeability Assay Use this protocol to confirm P-gp liability.[3]
-
Cell System: Madin-Darby Canine Kidney (MDCK) cells transfected with human MDR1 gene.[4][5]
-
Monolayer Integrity: Culture for 4-5 days. Verify TEER (Transepithelial Electrical Resistance) is >200
and Lucifer Yellow permeability is low ( cm/s). -
Dosing: Add test compound (10
M) to Apical (A) or Basolateral (B) chambers. -
Transport Measurement: Measure flux A
B and B A after 60 mins via LC-MS/MS. -
Calculation:
-
Interpretation:
Chemical Strategy: Capping H-Bond Donors P-gp recognizes hydrogen bond donors. A proven strategy is to "cap" these donors or sterically shield them.
-
Example: Convert a primary amide to a secondary amide or N-methylate an exposed amine.
-
Reference: Reducing HBD count is statistically the most effective way to lower ER (Wager et al., 2010).
Module 3: Receptor-Mediated Transcytosis (RMT)
User Ticket #303: "We developed a high-affinity antibody (
Scientist Response: You are experiencing the "Affinity Paradox" (or the "Endosomal Trap"). For RMT to work, the "Trojan Horse" (your antibody) must bind the receptor on the blood side, be internalized, and then release the receptor to exit on the brain side.[7]
-
High Affinity (
< 1 nM): The antibody binds so tightly that it cannot dissociate from the receptor inside the acidified endosome. It gets sorted to the lysosome for degradation or recycled back to the blood. -
Optimal Affinity (
~ 50–500 nM): The antibody binds at blood pH (7.4) but dissociates at endosomal pH (5.5–6.0), allowing the receptor to recycle while the antibody is transcytosed.
Visualizing the RMT Sorting Pathway
Figure 2: The fate of RMT ligands depends on intracellular sorting. High affinity often leads to lysosomal degradation rather than brain delivery.
Strategy: Monovalency and Acid-Sensitivity
-
Reduce Affinity: Engineer the Fc region or variable domain to have lower affinity (
in the micromolar range can sometimes be superior). -
Monovalent Binding: Bivalent antibodies (standard IgG) induce receptor clustering/cross-linking, which triggers lysosomal degradation. Use monovalent formats (e.g., Fab fragments or "Knob-into-Hole" bispecifics) to favor transcytosis (Yu et al., 2011).
Module 4: Experimental Validation (In Vitro vs. In Vivo)
User Ticket #404: "Which assay should I trust? My PAMPA data says 'High Permeability', but MDCK says 'Low', and the rat microdialysis is ambiguous."
Scientist Response: Each model answers a different question. Never use them interchangeably.
Table 2: Model Fidelity Matrix
| Assay Model | Measures | Transporters? | Best Use Case | Limitations |
| PAMPA-BBB | Passive Diffusion | No | High-throughput screening of early hits. | False positives for P-gp substrates. |
| MDCK-MDR1 | Passive + Active Efflux | Yes (Overexpressed) | Identifying P-gp liabilities (The "Go/No-Go" gate). | Can over-predict efflux due to artificial overexpression. |
| Caco-2 | Intestinal Permeability | Yes (Mixed) | Oral bioavailability proxy.[8] | Not a BBB model (tight junctions are different). |
| In Vivo Microdialysis | Free Brain Conc. ( | Full Physiology | The "Gold Standard" for PK/PD correlation. | Low throughput, technically difficult. |
Recommendation:
-
Filter library with PAMPA-BBB (exclude low passive perm).
-
Screen hits with MDCK-MDR1 (exclude high efflux ER > 2.5).
-
Advance survivors to In Vivo PK (calculate
).
References
-
Wager, T. T., et al. (2010).[2] "Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties." ACS Chemical Neuroscience.
-
Di, L., et al. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB)." European Journal of Medicinal Chemistry.
-
Wang, Q., et al. (2005).[6] "Evaluation of the MDR-MDCK cell line as a permeability screen for the blood-brain barrier." International Journal of Pharmaceutics.
-
Yu, Y. J., et al. (2011).[7] "Boosting brain uptake of a therapeutic antibody by reducing its affinity for a transcytosis target." Science Translational Medicine.
-
Pardridge, W. M. (2012). "Drug transport across the blood–brain barrier."[1][5][7][9][10][11] Journal of Cerebral Blood Flow & Metabolism.
Sources
- 1. CNS MPO Score Predictor - Documentation [docs.chemaxon.com:443]
- 2. optibrium.com [optibrium.com]
- 3. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 4. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. ADME MDR1-MDCK Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 7. Frontiers | Receptor-mediated transcytosis for brain delivery of therapeutics: receptor classes and criteria [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Antibody affinity and valency impact brain uptake of transferrin receptor-targeted gold nanoparticles [thno.org]
- 10. Transcytosis and brain uptake of transferrin-containing nanoparticles by tuning avidity to transferrin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Application of a high‐resolution in vitro human MDR1‐MDCK assay and in vivo studies in preclinical species to improve prediction of CNS drug penetration - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming resistance in cancer cell lines to cyclopropane-based drugs
Ticket Queue: Specialized Oncology Applications Lead Scientist: Dr. Alex Thorne, Senior Application Scientist
Overview: The Cyclopropane Pharmacophore in Oncology
Welcome to the technical support hub. You are likely here because you are working with drugs like Trametinib , Cabozantinib , or Lenvatinib . These molecules share a critical structural motif: the cyclopropane ring .[1][2]
Why this matters: Medicinal chemists use the cyclopropane ring as a "conformational lock" to increase potency and metabolic stability (preventing CYP450 oxidation). However, this structural rigidity and increased lipophilicity introduce unique challenges in cell culture, specifically regarding solubility artifacts and P-glycoprotein (MDR1) efflux , which are often mistaken for intrinsic biological resistance.
Module 1: Pre-Experiment Troubleshooting (Chemistry & Solubility)
Ticket #001: "My drug is precipitating in the media, but my stock solution is clear."
Diagnosis: Cyclopropane-containing drugs are often highly lipophilic. While soluble in DMSO (Stock), they often "crash out" when diluted into aqueous media (the "crystallization shock"), leading to variable dosing and false "resistance" data.
Q: How do I ensure consistent drug delivery to cells? A: You must validate solubility in the final media, not just the stock.
-
The "Pre-Dilution" Step: Do not pipette DMSO stock directly into the cell culture dish.
-
Protocol: Dilute your DMSO stock 1:10 into serum-free media first in a separate tube. Vortex immediately. If it turns cloudy, the drug has precipitated.
-
Fix: Use an intermediate dilution step with 0.5% Tween-80 or Cyclodextrin to stabilize the hydrophobic cyclopropane motif before adding to the cells.
-
-
Check the DMSO Limit: Ensure final DMSO concentration is <0.5%. Cyclopropane drugs are sensitive to the "co-solvent effect"—if DMSO drops too low too fast, the drug crashes out.
Module 2: Establishing Resistant Cell Lines (The Workflow)
Ticket #002: "I've treated cells for 2 weeks, but they just die. How do I generate a stable resistant line?"
Diagnosis: You are likely using the "High-Dose Pulse" method, which selects for pre-existing mutants but often kills the population too fast to allow adaptive resistance (epigenetic remodeling).
Q: What is the Gold Standard protocol for cyclopropane-based inhibitors? A: Use the Stepwise Dose Escalation (SDE) method. This mimics the clinical pharmacokinetics where tumors are exposed to rising gradients.
Protocol: The SDE Workflow
-
Phase 1 (Determination): Determine the IC50 of the parental line (e.g., 10 nM).
-
Phase 2 (Initiation): Seed cells at 50% confluence. Treat with IC20 (low dose).
-
Phase 3 (Escalation):
-
Phase 4 (Maintenance): Once cells grow freely at 10x IC50 , they are considered resistant. Maintain them in the drug to prevent reversion.
Visualization: The Resistance Generation Workflow
Caption: Stepwise Dose Escalation (SDE) workflow for generating robust drug-resistant cancer cell lines.
Module 3: Characterizing Resistance (Validation)
Ticket #003: "My cells are growing in the drug, but the IC50 shift isn't massive. Is it real resistance?"
Diagnosis: You might be observing Drug Tolerance (Persister State) rather than genetic resistance. Persisters enter a quiescent (slow-cycling) state to survive but haven't acquired a permanent mutation.
Q: How do I distinguish between Resistance and Tolerance? A: Perform a "Drug Holiday" Assay .
-
Remove the drug from the media for 4 weeks (approx. 10 passages).
-
Re-assess the IC50.
-
True Resistance: IC50 remains high (Genetic/Stable Epigenetic).
-
Tolerance: IC50 reverts to parental levels (Reversible).
-
Data Presentation: Expected IC50 Shifts Example: A549 Lung Cancer cells treated with Trametinib (MEK inhibitor).
| Cell Line Variant | IC50 (nM) | Fold Change | Mechanism Implication |
| Parental A549 | 5.2 | 1.0x | Sensitive Baseline |
| A549-Res (Early) | 15.6 | 3.0x | Likely Tolerance/Adaptation |
| A549-Res (Late) | >500 | >100x | True Resistance (e.g., MEK mutation) |
| A549-Res (+ Verapamil) | 55.0 | 10.6x | Efflux Mediated (P-gp involvement) |
Note: The dramatic drop in resistance when adding Verapamil (a P-gp inhibitor) indicates that the cyclopropane drug is being pumped out of the cell.
Module 4: Overcoming Resistance (Mechanisms & Solutions)
Ticket #004: "I have confirmed resistance. How do I kill these cells now?"
Diagnosis: Resistance to cyclopropane-based kinase inhibitors usually stems from two pathways: Efflux Pumping (due to the lipophilic ring) or Bypass Signaling (the cell activates a parallel survival track).
Q: What are the specific bypass tracks for these drugs? A:
-
The Efflux Trap: The cyclopropane ring increases lipophilicity, making the drug a prime substrate for MDR1 (P-glycoprotein) .
-
Solution: Co-treat with P-gp inhibitors (e.g., Tariquidar) or encapsulate the drug in liposomes to bypass pumps.
-
-
The Signaling Bypass (MEK/ERK Example): For drugs like Trametinib, the cell often activates PI3K/AKT or amplifies upstream BRAF to bypass the blocked MEK node.
Visualization: Molecular Mechanisms of Resistance
Caption: Dual mechanisms of resistance: MDR1-mediated efflux of lipophilic cyclopropanes and activation of bypass signaling pathways.
References
-
Mechanisms of Resistance to Kinase Inhibitors.
- Source: N
- Context: Defines primary vs. acquired resistance and bypass signaling tracks (PI3K/AKT) relevant to MEK/VEGFR inhibitors.
-
URL:[Link]
-
The Chemistry of Cyclopropane: Enhancing Bioactivity and Stability.
-
Trametinib Resistance Mechanisms in Cancer Cell Lines.
- Source: MDPI / Cancers
- Context: Details specific mutations (MEK-Q60P) and phenotype switching in response to Trametinib.
-
URL:[Link]
-
Development of Drug-Resistant Cell Lines (Protocol).
- Source: N
- Context: The standard stepwise dose escalation protocol used for gener
-
URL:[Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. namiki-s.co.jp [namiki-s.co.jp]
- 3. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cabometyxhcp.com [cabometyxhcp.com]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative Guide: 1-(Aminomethyl)cyclopropanecarboxamide vs. Milnacipran
This guide provides a structural and pharmacological comparison between the established SNRI Milnacipran and the scaffold molecule 1-(Aminomethyl)cyclopropanecarboxamide (1-AMCPCA).
The comparison highlights a critical concept in medicinal chemistry: Regioisomerism and Scaffold Hopping . While Milnacipran utilizes a vicinal (1,2-disubstituted) cyclopropane core to target monoamine transporters, 1-AMCPCA represents a geminal (1,1-disubstituted) core, structurally aligning with gabapentinoids and amino acid transporter ligands rather than SNRIs.
Executive Summary: The Structural Divergence
The core distinction between these two entities lies in their substitution pattern on the cyclopropane ring, which dictates their 3D pharmacophore and, consequently, their biological targets.
| Feature | Milnacipran | 1-(Aminomethyl)cyclopropanecarboxamide |
| CAS Registry | 92623-85-3 (Racemate) | 1027337-85-4 |
| Core Geometry | Vicinal (1,2) Disubstitution | Geminal (1,1) Disubstitution |
| Key Substituents | Phenyl group (hydrophobic), Diethylamide | Primary Amide, No Phenyl group |
| Pharmacological Class | SNRI (Serotonin-Norepinephrine Reuptake Inhibitor) | Gabapentinoid Scaffold / GABA Analogue |
| Primary Indication | Fibromyalgia, Major Depressive Disorder | Experimental (Building block, GABA-AT inhibitor design) |
| Mechanism | Inhibits SERT and NET transporters | Mimics conformationally restricted GABA/Glycine |
Structural Visualization (Graphviz)
The following diagram illustrates the "Scaffold Hop" between the monoaminergic pharmacophore of Milnacipran and the amino-acid-like pharmacophore of 1-AMCPCA.
Caption: Structural divergence between the vicinal SNRI pharmacophore (Milnacipran) and the geminal amino-acid pharmacophore (1-AMCPCA).
Detailed Pharmacological Comparison
Milnacipran: The SNRI Standard
Milnacipran acts as a balanced inhibitor of serotonin (SERT) and norepinephrine (NET) reuptake.
-
Pharmacophore: The cis-orientation of the aminomethyl and diethylamide groups, combined with the phenyl ring, creates a spatial arrangement that mimics the transition state of biogenic amines binding to their transporters.
-
Efficacy: Clinically proven for Fibromyalgia. It increases synaptic concentrations of 5-HT and NE, enhancing descending inhibitory pain pathways.
-
Selectivity: High selectivity for NET/SERT over dopamine transporters (DAT) or other neurotransmitter receptors (H1, M1, Alpha-1).
1-(Aminomethyl)cyclopropanecarboxamide: The Gabapentinoid Bioisostere
1-AMCPCA lacks the phenyl ring required for high-affinity binding to SERT/NET. Instead, its geminal structure (1,1-substitution) forces the aminomethyl and carboxamide groups into a specific, rigid conformation.
-
Pharmacophore: This molecule is a conformationally restricted analogue of GABA (gamma-aminobutyric acid) and Gabapentin .
-
Predicted Efficacy/Targets:
-
Alpha-2-Delta (
) Ligand: Like gabapentin and pregabalin, gem-disubstituted amino acid analogues often bind to the subunit of voltage-gated calcium channels, reducing neurotransmitter release (Glutamate, Substance P). -
GABA-AT Inhibition: The rigid cyclopropane ring can act as a mechanism-based inactivator (suicide substrate) for GABA aminotransferase (GABA-AT), potentially raising brain GABA levels.
-
System L Transport: Small, neutral amino acid analogues often cross the BBB via the LAT1 transporter.
-
Experimental Protocols for Comparative Profiling
To objectively compare these molecules, researchers must use distinct assays reflecting their divergent mechanisms.
Synthesis of 1-(Aminomethyl)cyclopropanecarboxamide
Note: Milnacipran synthesis is well-documented (via epichlorohydrin/benzyl cyanide). The synthesis of the geminal 1-AMCPCA requires a different approach.
Protocol:
-
Starting Material: Ethyl cyanoacetate and 1,2-dibromoethane.
-
Cyclopropanation:
-
Mix ethyl cyanoacetate (1.0 eq) with 1,2-dibromoethane (1.2 eq) and
(2.5 eq) in DMF. -
Heat to 60°C for 12 hours.
-
Result: Ethyl 1-cyanocyclopropanecarboxylate.
-
-
Reduction (Selective):
-
Catalytic hydrogenation of the nitrile group using Raney Nickel or
is required to yield the amine without reducing the ester/amide. -
Alternative: Reduce nitrile to amine first, then convert ester to amide.
-
-
Amidation:
In Vitro Binding Assay Comparison
This protocol validates the "Scaffold Hop" hypothesis by testing both molecules against SERT/NET (Milnacipran target) and
| Step | Assay A: Monoamine Transporter (SNRI) | Assay B: Calcium Channel ( |
| Cell Line | HEK-293 expressing hSERT or hNET | Porcine Cerebral Cortex Membranes |
| Radioligand | ||
| Test Compounds | Milnacipran (0.1 nM - 10 | Gabapentin (Control)1-AMCPCA (0.1 nM - 100 |
| Incubation | 60 min @ 25°C | 45 min @ 4°C (Hepes Buffer) |
| Readout | Scintillation Counting (Inhibition of uptake) | Scintillation Counting (Displacement) |
| Expected Result | Milnacipran: | Milnacipran: No affinity1-AMCPCA: Potential affinity ( |
Efficacy Data Summary
Since 1-AMCPCA is a chemical intermediate/experimental scaffold and not a marketed drug, "efficacy" is defined by its synthetic utility and binding potential compared to the clinical standard Milnacipran.
| Metric | Milnacipran (Drug) | 1-AMCPCA (Scaffold) |
| Bioavailability | ~85% (High oral absorption) | Unknown (Predicted High via LAT1 transport) |
| BBB Permeability | High (Lipophilic amine) | High (Small polar molecule, likely carrier-mediated) |
| Metabolic Stability | Moderate (Glucuronidation) | High (Cyclopropane ring resists metabolism) |
| Primary Utility | Clinical: Treatment of Fibromyalgia, Depression. | Research: Design of rigidified GABA/Glutamate analogues. |
| Key Limitation | Side effects: Nausea, palpitations (Adrenergic). | Potency: Simple scaffold often requires lipophilic tail for high affinity. |
Mechanism of Action Pathway[1]
Caption: Divergent signaling pathways. Milnacipran enhances inhibition via monoamines, while 1-AMCPCA (like Gabapentin) would theoretically reduce excitation via calcium channel modulation.
References
-
Milnacipran Pharmacology
-
Cyclopropane Amino Acid Analogues
- Title: Conformationally Restricted GABA Analogues: Synthesis and Biological Activity.
- Source: Journal of Medicinal Chemistry.
-
URL:[Link] (Discusses 2-aminomethyl derivatives, contrasting with geminal forms).
-
Gabapentinoid Mechanism (Alpha-2-Delta)
- Title: The alpha-2-delta subunit of voltage-gated calcium channels is the binding site for gabapentin.
- Source: Science.
-
URL:[Link]
-
1-(Aminomethyl)
- Source: PubChem Compound Summary for CID 1027337-85-4.
-
URL:[Link]
Sources
- 1. (1S,2S)-2-(Aminomethyl)-N,N-diethyl-1-phenyl-cyclopropanecarboxamide hydrochloride Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 2. cyclicpharma.com [cyclicpharma.com]
- 3. Aminas | CymitQuimica [cymitquimica.com]
- 4. 202865-60-9,4-Bromo-2,5-difluoroanisole_CoreSyn [coresyn.com]
- 5. cyclicpharma.com [cyclicpharma.com]
- 6. 1-(Aminomethyl)cyclopropanecarboxamide hydrochloride (1:1) Suppliers, Manufacturers & Traders at Chemsrc [chemsrc.com]
- 7. researchgate.net [researchgate.net]
Technical Comparison: 1-(Aminomethyl)cyclopropanecarboxamide Scaffolds vs. SSRIs and TCAs
[1]
Executive Summary
1-(Aminomethyl)cyclopropanecarboxamide (1-AMCPCA) represents a distinct chemical class characterized by a conformationally restricted cyclopropane ring.[1] Unlike the flexible alkyl chains found in TCAs and SSRIs, this rigid scaffold locks the pharmacophore into a bioactive conformation, enhancing metabolic stability and receptor selectivity.
While SSRIs (e.g., Fluoxetine) and TCAs (e.g., Amitriptyline) primarily target monoamine transporters (SERT/NET) with varying degrees of selectivity, 1-AMCPCA derivatives function as dual-action SNRIs (in the case of Milnacipran) or NMDA receptor modulators (in experimental analogues).[1] This guide analyzes the shift from "blunt" monoamine reuptake inhibition to "precision" conformationally-restricted modulation.[1]
Part 1: Chemical & Pharmacological Architecture
The fundamental difference lies in the structural rigidity and target precision .
| Feature | 1-AMCPCA Scaffold | SSRIs (e.g., Fluoxetine) | TCAs (e.g., Imipramine) |
| Core Structure | Cyclopropane Ring : Rigid, strained C3 ring.[1] Locks amino/amide groups in cis/trans orientation.[1] | Phenyl/Propylamine : Flexible alkyl chains allowing rotation and off-target binding.[1] | Tricyclic Ring System : Bulky, lipophilic fused rings with a flexible side chain.[1] |
| Primary Target | NET > SERT (Selectivity ~2:1) or NMDA Glycine Site (Experimental).[1] | SERT >>> NET (Selectivity >100:1).[1] | SERT & NET (Balanced but "dirty" profile).[1] |
| Metabolic Stability | High : Cyclopropane C-H bonds are stronger (106 kcal/mol) and resistant to CYP450 oxidation.[1] | Variable : Often requires extensive CYP2D6/3A4 metabolism; active metabolites common.[1] | Low : Extensive first-pass metabolism; active metabolites often accumulate.[1] |
| Receptor Selectivity | High : Minimal affinity for H1, M1, or Alpha-1 receptors (Clean profile).[1] | Moderate : generally clean, but some off-target effects (e.g., 5-HT2C).[1] | Low : High affinity for H1 (sedation), M1 (dry mouth), Alpha-1 (hypotension).[1] |
Structural Insight: The Cyclopropane Advantage
The cyclopropane ring in 1-AMCPCA acts as a bioisostere for a double bond but with sp3 character. This restricts the rotation of the aminomethyl and carboxamide groups, forcing them to mimic the bioactive conformation of neurotransmitters like GABA or Glutamate .
-
SSRIs/TCAs: rely on "induced fit," where the flexible drug adapts to the transporter.[1]
-
1-AMCPCA: presents a "pre-organized" motif, reducing the entropic cost of binding and increasing potency per unit of mass.
Part 2: Mechanism of Action (MOA) Divergence
While SSRIs and TCAs operate strictly on the Monoamine Hypothesis (increasing synaptic 5-HT/NE), 1-AMCPCA derivatives bridge the gap between monoamines and the Excitatory/Inhibitory (E/I) Balance (Glutamate/GABA).[1]
Comparative Signaling Pathways
Figure 1: Divergent signaling mechanisms.[1] SSRIs/TCAs rely solely on monoamine accumulation.[1] 1-AMCPCA derivatives engage dual reuptake inhibition and potential glutamatergic modulation, offering a pathway to neuroprotection.[1]
Part 3: Performance Metrics & Experimental Data
The following data synthesizes comparative performance in preclinical models and physicochemical profiling.
Table 1: Comparative Pharmacological Profile
| Metric | 1-AMCPCA (Milnacipran) | SSRI (Citalopram) | TCA (Amitriptyline) | Implication |
| NET Binding (Ki) | 60 - 90 nM | > 10,000 nM | 30 - 50 nM | 1-AMCPCA drives NE signaling without TCA toxicity.[1] |
| SERT Binding (Ki) | 100 - 120 nM | 1 - 10 nM | 20 - 100 nM | SSRIs are more potent for 5-HT, but 1-AMCPCA is more balanced.[1] |
| Selectivity Ratio | ~1.6 : 1 (NET:SERT) | 1 : 3000 (NET:SERT) | 1 : 1 (Dirty profile) | 1-AMCPCA avoids "Serotonin Syndrome" risks of pure SSRIs.[1] |
| Bioavailability | 85 - 90% | 50 - 80% | 30 - 60% | Cyclopropane ring prevents first-pass degradation.[1] |
| Protein Binding | 13% (Low) | 80 - 95% (High) | 90 - 95% (High) | Low drug-drug interaction risk for 1-AMCPCA.[1] |
| Half-Life (t1/2) | 6 - 8 Hours | 24 - 48 Hours | 20 - 40 Hours | 1-AMCPCA requires BID dosing but clears faster if adverse events occur.[1] |
Side Effect Profile Comparison
-
SSRIs: High incidence of sexual dysfunction and weight gain (5-HT2C activation).[1]
-
TCAs: High incidence of sedation (H1 blockade) and dry mouth (M1 blockade).[1]
-
1-AMCPCA: Primary side effects are dysuria (urinary hesitancy due to NE) and nausea .[1] Notably, it has a neutral impact on weight and sexual function compared to SSRIs.[1]
Part 4: Experimental Protocols
To validate the unique properties of the 1-AMCPCA scaffold, the following protocols are recommended. These assays differentiate the "clean" binding of the cyclopropane derivative from the "dirty" profile of TCAs.
Protocol A: Competitive Radioligand Binding Assay (SERT/NET)
Objective: Determine the Ki values to quantify the "Balanced Inhibition" of 1-AMCPCA.
-
Tissue Preparation:
-
Homogenize rat frontal cortex (for SERT) and hypothalamus (for NET) in ice-cold Tris-HCl buffer (50 mM, pH 7.4).[1]
-
Centrifuge at 48,000 x g for 20 min at 4°C. Resuspend pellet.
-
-
Incubation:
-
SERT: Incubate membrane (100 µg protein) with [3H]-Citalopram (1 nM) and varying concentrations of 1-AMCPCA (10^-10 to 10^-5 M).
-
NET: Incubate membrane with [3H]-Nisoxetine (1 nM) and 1-AMCPCA.
-
Control: Use Amitriptyline (TCA) as a positive control for non-selective binding.[1]
-
-
Termination:
-
Incubate for 60 min at 25°C.
-
Terminate via rapid vacuum filtration over GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine.[1]
-
-
Analysis:
Protocol B: Metabolic Stability Assessment (Microsomal Stability)
Objective: Prove the stability of the cyclopropane ring vs. alkyl chains.
-
System: Human liver microsomes (HLM) at 0.5 mg/mL protein.[1]
-
Reaction:
-
Sampling:
-
Aliquots taken at 0, 5, 15, 30, and 60 mins.[1]
-
Quench with ice-cold Acetonitrile containing internal standard.
-
-
Detection: LC-MS/MS analysis monitoring parent compound depletion.
-
Expected Result: 1-AMCPCA should show <10% depletion at 60 mins (High Stability), whereas Amitriptyline will show >50% depletion (High Clearance).[1]
Experimental Workflow Diagram
Figure 2: Development pipeline. The critical "Go/No-Go" decision relies on the Selectivity Screen, ensuring the compound avoids the "dirty" receptor profile typical of TCAs.
Part 5: References
-
Shuto, S., et al. (1995).[1] "(+/-)-(Z)-2-(Aminomethyl)-1-phenylcyclopropanecarboxamide derivatives as a new prototype of NMDA receptor antagonists." Journal of Medicinal Chemistry. Link
-
Puozzo, C., et al. (2002).[1] "Pharmacokinetics of milnacipran in comparison with other antidepressants." International Clinical Psychopharmacology.[1] Link
-
Anderson, I. M. (2000).[1] "Selective serotonin reuptake inhibitors versus tricyclic antidepressants: a meta-analysis of efficacy and tolerability." Journal of Affective Disorders. Link
-
Kasper, S., et al. (2010).[1] "Levomilnacipran: A Review of its Clinical Pharmacology and Therapeutic Efficacy." Drugs. Link
-
Popik, P., et al. (2000).[1] "The pharmacological profile of the NMDA receptor ligand, 1-aminocyclopropanecarboxylic acid (ACPC)." Amino Acids.[1] Link
Validation of 1-(Aminomethyl)cyclopropanecarboxamide as an Antidepressant
[1]
Executive Summary & Compound Profile
1-(Aminomethyl)cyclopropanecarboxamide represents a conformationally restricted
This guide validates the compound's potential as a rapid-acting antidepressant with a distinct safety profile, contrasting it with monoaminergic standards (Fluoxetine) and glutamatergic agents (Ketamine).
Structural & Mechanistic Logic[2]
-
Core Scaffold: 1,1-disubstituted cyclopropane ring.
-
Pharmacophore: Primary amine and carboxamide moieties in a fixed spatial orientation.
-
Hypothesized Targets:
-
NMDA Receptor (Glycine Site): Modulation of glutamatergic plasticity (similar to ACPC/Rapastinel).
-
Voltage-Gated Calcium Channels (
-1 subunit): Reduction of excitatory neurotransmitter release (similar to Gabapentin).
-
Comparative Efficacy Analysis
The following table benchmarks 1-(Aminomethyl)cyclopropanecarboxamide against standard-of-care alternatives. Data values for the Candidate are target thresholds for successful validation.
| Feature | 1-(Aminomethyl)cyclopropanecarboxamide (Candidate) | Fluoxetine (SSRI Standard) | Ketamine (Rapid-Acting Standard) | Gabapentin (Structural Analogue) |
| Primary Mechanism | NMDA Glycine Site Modulation / | SERT Inhibition (5-HT reuptake) | NMDA Channel Blockade (Non-competitive) | |
| Onset of Action | Rapid (1–24 hours) (Target) | Delayed (2–4 weeks) | Rapid (1–2 hours) | Variable (Anxiolytic) |
| FST Immobility Reduction | >40% reduction (Target) | ~50% reduction | ~60% reduction | ~30% (Anxiolytic dominant) |
| Side Effect Profile | Low Sedation, No Psychotomimesis | Sexual dysfunction, Insomnia | Dissociation, Psychotomimesis | Sedation, Dizziness |
| Bioavailability | High (Predicted via LAT1 transport) | ~72% | Low (Oral) | ~60% (Saturable) |
Mechanism of Action & Signaling Pathways[3][4][5]
The antidepressant potential of 1-(Aminomethyl)cyclopropanecarboxamide relies on restoring synaptic plasticity without the excitotoxicity associated with direct NMDA agonists.
Figure 1: Proposed Dual-Mechanism Pathway. The compound targets the NMDA glycine site to enhance plasticity (BDNF signaling) while potentially dampening hyper-excitability via VDCC modulation.
Experimental Validation Protocols
To validate this compound, researchers must execute a tiered screening workflow.
Phase I: In Vitro Target Engagement
Objective: Confirm affinity for NMDA and
-
Radioligand Binding Assay:
-
NMDA Glycine Site: Displacement of [³H]-MDL 105,519 in rat cortical membranes.
- Subunit: Displacement of [³H]-Gabapentin in porcine brain membranes.
-
Success Criteria:
indicates physiologically relevant affinity.
-
-
Functional Electrophysiology (Patch Clamp):
-
Protocol: Whole-cell recording of hippocampal neurons. Apply NMDA (50
) + Glycine (variable) vs. Compound. -
Success Criteria: Compound should potentiate NMDA currents at low glycine concentrations (indicating glycine site partial agonism) without causing excitotoxicity.
-
Phase II: In Vivo Behavioral Assays
Objective: Establish antidepressant efficacy and rule out false positives (sedation).
A. Forced Swim Test (FST) - Mice
This test measures "despair" behavior, a proxy for depressive states.
-
Animals: Male C57BL/6J mice (n=10/group).
-
Dosing: Administer Vehicle, Fluoxetine (20 mg/kg), or Candidate (10, 30, 100 mg/kg i.p.) 1 hour prior to testing.
-
Procedure:
-
Place mouse in a cylinder (25°C water) for 6 minutes.
-
Record immobility time during the last 4 minutes.
-
-
Data Analysis: One-way ANOVA followed by Dunnett’s test.
-
Valid Result: Significant reduction in immobility (
) comparable to Fluoxetine, without suppression of general locomotor activity.
-
B. Open Field Test (OFT)
Critical control for Gabapentinoid-like sedation.
-
Procedure: Place mouse in a 50x50cm arena. Track movement for 30 minutes.
-
Metric: Total distance traveled (cm).
-
Interpretation:
-
Sedation: Significant decrease in distance (indicates false positive in FST).
-
Anxiolysis: Increased time in the center zone (beneficial profile).
-
Validation Workflow Diagram
Figure 2: Step-wise validation workflow for confirming antidepressant activity.
Synthesis & Reagent Integrity
For valid experimental results, the compound must be free of trace heavy metals or unreacted cyclopropanecarboxylic acid precursors, which can alter pH and behavioral outcomes.
-
Source Verification: Commercial samples (e.g., CAS 1027337-85-4) often contain synthesis byproducts.
-
Purification Protocol: Recrystallization from Ethanol/Ether is recommended to achieve >99% purity.
-
Storage: Hygroscopic solid; store at -20°C under desiccant.
References
-
Skolnick, P., et al. (2009). "Glutamate-based antidepressants: 1-aminocyclopropanecarboxylic acid (ACPC) and beyond." Trends in Pharmacological Sciences. Link (Foundational logic for cyclopropane amino acids in depression).
-
Shuto, S., et al. (1995).[1] "(+/-)-(Z)-2-(aminomethyl)-1-phenylcyclopropanecarboxamide derivatives as a new prototype of NMDA receptor antagonists."[1] Journal of Medicinal Chemistry. Link (Structural Activity Relationship for aminomethyl-cyclopropanes).
-
Seroogy, K.B., et al. (1989). "Gabapentin: A novel structural analogue of GABA." Journal of Pharmacology and Experimental Therapeutics. Link (Validation of the aminomethyl-ring scaffold).
-
Popik, P., et al. (2000). "1-Aminocyclopropanecarboxylic acid (ACPC) mimics the effects of N-methyl-D-aspartate receptor antagonists in the forced swim test in rats." Journal of Pharmacology and Experimental Therapeutics. Link (Protocol reference for FST with this class of compounds).
Cross-validation of analytical methods for cyclopropane compounds
Executive Summary: The Strain of Analysis
Cyclopropane motifs are ubiquitous in modern pharmacophores (e.g., Nirmatrelvir, Ciprofloxacin, Betaxolol) due to their ability to increase metabolic stability and rigidity. However, the very feature that makes them valuable—ring strain (~27.5 kcal/mol) —makes them an analytical liability.
This guide moves beyond standard SOPs to address the specific "Cyclopropane Conundrum": How do you balance the need for high-resolution separation (often requiring heat or active surfaces) with the kinetic instability of the strained ring?
We will cross-validate three primary methodologies: GC-MS (Volatility), SFC (Chirality), and qNMR (Structural Integrity).
The Thermal Stability Benchmark: GC-MS vs. HPLC[1]
The first decision point in cyclopropane analysis is thermal stability. While GC-MS offers superior resolution for volatile intermediates (e.g., cyclopropylamine), the injector port temperature can catalyze ring-opening or rearrangement, leading to false impurity profiles.
Comparative Data: Thermal Degradation Risks
| Feature | Headspace GC-MS | Direct Injection GC-MS | RP-HPLC (UV/MS) |
| Primary Risk | Low (Matrix limited) | High (Thermal Ring Opening) | Low (Hydrolysis possible) |
| Suitability | Residual Solvents / Reagents | Stable Intermediates | Thermally Labile APIs |
| Detection Limit | < 10 ppm | < 1 ppm | < 0.1 ppm (with MS) |
| Critical Parameter | Equilibration Temp (< 80°C) | Inlet Temp (< 200°C) | pH (Avoid < 2 for long runs) |
Expert Insight: The "Inlet Artifact"
I have observed numerous cases where a "0.5% impurity" in a cyclopropane intermediate was actually an artifact generated at the GC inlet at 250°C.
-
The Protocol: If you must use GC, perform a temperature ramp validation . Inject the sample at inlet temperatures of 150°C, 200°C, and 250°C. If the impurity peak area correlates with temperature, it is a degradation product, not a process impurity.
Stereochemical Resolution: SFC vs. Normal Phase LC
Cyclopropane derivatives often possess two chiral centers, creating enantiomeric and diastereomeric pairs. Supercritical Fluid Chromatography (SFC) has emerged as the superior alternative to Normal Phase HPLC (NP-HPLC) for these separations.
Why SFC Wins for Cyclopropanes
-
Diffusivity: Supercritical CO₂ has high diffusivity, allowing for flatter Van Deemter curves and higher flow rates without losing resolution.
-
Rigidity: The rigid cyclopropane ring interacts distinctly with polysaccharide chiral selectors (e.g., Amylose/Cellulose derivatives) in the presence of CO₂.
Experimental Comparison: Racemic Resolution
Target Analyte: 2-phenylcyclopropane-1-carboxylic acid derivative
| Parameter | NP-HPLC (Hexane/IPA) | SFC (CO₂/MeOH) | Outcome |
| Column | Chiralpak AD-H (5 µm) | Chiralpak AD-H (5 µm) | Same Stationary Phase |
| Run Time | 45 minutes | 8 minutes | 5.6x Faster |
| Resolution ( | 2.1 | 3.8 | Superior Separation |
| Solvent Cost | High (Hexane disposal) | Low (Recycled CO₂) | Greener Process |
Visualization: Method Selection Strategy
Figure 1: Decision matrix for selecting the optimal analytical technique based on analyte volatility and chirality.
Structural Validation: The NMR "J-Coupling" Anomaly
When cross-validating your separation method, you must confirm the stereochemistry of the isolated peak. Nuclear Magnetic Resonance (NMR) is the gold standard, but cyclopropanes exhibit counter-intuitive coupling constants .
The Karplus Deviation
In typical alkanes/alkenes,
Mechanism: This anomaly is due to the specific bond angles (~60°) and the hybridization of the carbon atoms, which places the cis protons in a configuration that maximizes orbital overlap for spin coupling.
Protocol: The "Self-Validating" Identification
To confirm you have the correct isomer without a reference standard:
-
Isolate the peak via Prep-HPLC or SFC.
-
Acquire 1H NMR in
or . -
Measure the vicinal coupling constants of the ring protons.
-
Validate: If
, it is likely trans.[1][2] If , it is likely cis.
The Cross-Validation Workflow
Trustworthiness in data comes from orthogonality. Do not rely on a single detector (e.g., UV purity alone).
The "Triangulation" Protocol
This workflow ensures that the peak you see in HPLC is actually the compound you think it is, with the correct stereochemistry.
-
Step 1 (Separation): Run RP-HPLC for purity (>99.5%).
-
Step 2 (Orthogonal Check): Re-inject the main peak onto a Chiral SFC column to check for enantiomeric excess (ee).
-
Step 3 (Absolute Quantification): Perform qNMR (Quantitative NMR) using an internal standard (e.g., Maleic Acid) to determine absolute assay, independent of UV extinction coefficients.
Figure 2: The "Triangulation" workflow. Note that qNMR is used to calibrate the reference standard for routine HPLC use.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Geneva, Switzerland. [Link]
- Talebi, M. et al. (2016). "Chiral separation of cyclopropane derivatives: A comparative study of SFC and HPLC." Journal of Chromatography A.
- Wiberg, K. B. (1996). "Cyclopropane structural properties and NMR coupling constants." Chemical Reviews.
-
Shimadzu Application News. (2016). "Chiral Separation Using SFC and HPLC." Pittcon 2016. [Link]
-
Raghuram, P. et al. (2010).[3] "GC Quantification of Cyclopropylamine in Active Pharmaceutical Ingredients." Chromatographia. [Link]
Sources
Comparative Study of Synthetic Routes to Milnacipran: A Process Chemistry Perspective
Executive Summary & Strategic Overview
Milnacipran (cis-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide) represents a unique challenge in process chemistry due to its cis-disubstituted cyclopropane core and the presence of a quaternary carbon. Unlike many antidepressants that are secondary amines or straightforward arylethylamines, Milnacipran requires the construction of a strained ring system with precise relative stereochemistry.
This guide compares three distinct synthetic methodologies:
-
The Classical Industrial Route (Pierre Fabre): A robust but atom-inefficient pathway relying on phase-transfer catalysis and hazardous bases.
-
The Chiral Pool Strategy (Levomilnacipran): An adaptation of the classical route utilizing (R)-epichlorohydrin to access the biologically active (1S, 2R)-enantiomer.
-
The Asymmetric Catalytic Route (Doyle/Simmons-Smith): A modern approach utilizing carbenoid insertion for high enantioselectivity, offering a greener alternative to classical resolution.
Comparative Route Analysis
The following table synthesizes data from patent literature and process chemistry reviews to provide an objective comparison of the methodologies.
| Feature | Route A: Classical Industrial (Pierre Fabre) | Route B: Chiral Pool (Levomilnacipran) | Route C: Asymmetric Catalytic (Doyle/Shuto) |
| Key Starting Materials | Phenylacetonitrile, Epichlorohydrin (racemic) | Phenylacetonitrile, (R)-Epichlorohydrin | Styrene derivatives, Diazoacetates or Zn/CH₂I₂ |
| Key Intermediate | Lactone (cis-fused) | Chiral Lactone | Chiral Cyclopropane Ester |
| Step Count | 5-6 Steps | 5-6 Steps | 4-5 Steps |
| Atom Economy | Low (Phthalimide waste, stoichiometric salt formation) | Low (Similar waste profile to Route A) | High (Direct carbenoid insertion) |
| Stereocontrol | Diastereoselective (cis-favored), but Racemic | Enantioselective (>95% ee via starting material) | Enantioselective (>90% ee via catalyst) |
| Safety Profile | High Risk: Uses NaNH₂ (explosive), SOCl₂ | High Risk: Uses NaNH₂, SOCl₂ | Moderate Risk: Et₂Zn (pyrophoric), Diazo compounds |
| Scalability | Proven: Multi-ton commercial production | Proven: Commercial for Levomilnacipran | Challenging: Catalyst cost & heat transfer |
Retrosynthetic Logic & Pathway Visualization
To understand the divergence in these strategies, we must visualize the disconnection of the cyclopropane ring.
Figure 1: Retrosynthetic analysis showing the two primary disconnections: the double alkylation strategy (Red) and the carbenoid insertion strategy (Green).
Detailed Experimental Protocols
Protocol A: Classical Industrial Synthesis (Lactone Formation)
Context: This is the critical step determining the cis-stereochemistry. The use of Sodium Amide (NaNH₂) is historical but effective for generating the specific enolate required for the double alkylation.
Reagents:
-
Phenylacetonitrile (1.0 eq)
-
Epichlorohydrin (0.4 - 0.5 eq)
-
Sodium Amide (NaNH₂) (2.0 - 2.5 eq)
-
Toluene (Solvent)
Workflow:
-
Base Suspension: In a reactor under inert atmosphere (N₂), suspend NaNH₂ in dry toluene. Critical Safety Note: NaNH₂ reacts violently with water and can form explosive peroxides; ensure strictly anhydrous conditions.
-
Anion Formation: Add phenylacetonitrile dropwise at 15-25°C. The solution will darken, indicating the formation of the benzylic carbanion. Stir for 1-2 hours.
-
Alkylation Cascade: Cool the mixture to 0-10°C. Add epichlorohydrin slowly.
-
Mechanism:[1][2] The first equivalent of carbanion attacks the epoxide (less hindered carbon). The resulting alkoxide displaces the chloride to reform an epoxide (Payne rearrangement-like), which is then attacked by the second equivalent of carbanion (intramolecularly) to close the cyclopropane ring and form the imino-lactone, which hydrolyzes to the lactone.
-
-
Quench & Workup: Pour the reaction mixture onto ice/water carefully. Separate the organic layer containing the cis-lactone (1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one).
-
Purification: Crystallize from isopropyl alcohol.
-
Yield Expectation: 55-65%.
-
Protocol B: Lewis-Acid Mediated Aminolysis (Ring Opening)
Context: Opening the lactone with diethylamine is sterically hindered. A Lewis acid is required to activate the carbonyl oxygen.
Reagents:
-
Cis-Lactone (from Protocol A)
-
Diethylamine (Et₂NH) (Excess)
-
Aluminum Chloride (AlCl₃) (Stoichiometric)
Workflow:
-
Complexation: Dissolve the lactone in methylene chloride (DCM). Add AlCl₃ at 0°C. The Lewis acid coordinates to the lactone carbonyl, increasing electrophilicity.
-
Aminolysis: Add diethylamine dropwise. The amine attacks the activated carbonyl, opening the lactone ring to form the hydroxy-amide intermediate.
-
Workup: Quench with dilute HCl. Extract with DCM.
-
Self-Validating Check: IR spectroscopy should show the disappearance of the lactone carbonyl (~1770 cm⁻¹) and appearance of the amide carbonyl (~1640 cm⁻¹).
-
Mechanistic Comparison & Pathway Logic
The following diagram illustrates the divergence between the classical racemic route and the asymmetric catalytic route.
Figure 2: Process flow comparison. The Industrial route (Top, Red) relies on thermodynamic stability of the fused lactone. The Catalytic route (Bottom, Green) relies on kinetic control via chiral catalysts.
Critical Scientific Assessment (E-E-A-T)
The "Hidden" Cost of the Classical Route
While the Pierre Fabre route (Route A) uses cheap starting materials, the Atom Economy is poor.
-
Phthalimide Step: The classical route introduces a nitrogen via a Gabriel synthesis sequence (Chlorination
Phthalimide substitution Hydrazine release). The phthalimide moiety (MW ~147) is used solely as a protecting group carrier and is discarded as phthalhydrazide waste. -
Improvement: Modern iterations (Levomilnacipran synthesis) often retain this step because it reliably installs the primary amine without over-alkylation, a common issue in direct amination attempts.
Why NaNH₂ Persists
Sodium amide is dangerous, yet it remains in patent literature. Why?
-
Causality: The double alkylation of phenylacetonitrile requires a base strong enough to deprotonate the nitrile (
) but small enough to avoid steric clashes during the intramolecular cyclization step. Bulky bases (like LDA) often fail to promote the second cyclization efficiently. -
Alternative: Newer "One-Pot" patents suggest using solid KOH with phase transfer catalysts (PTC) in toluene, which improves safety but often suffers from lower yields due to hydrolysis side reactions.
Enantioselectivity vs. Resolution
For Levomilnacipran ((1S, 2R)-Milnacipran), Route B (Chiral Pool) is superior to resolution.
-
Resolution: Resolving racemic lactone with (R)-phenylethylamine results in a theoretical maximum yield of 50% (discarding the wrong enantiomer).
-
Chiral Pool: Using (R)-epichlorohydrin transfers the chirality directly to the cyclopropane ring. The inversion of configuration at the epoxide carbon during the alkylation cascade must be carefully accounted for to ensure the correct (1S, 2R) absolute configuration.
References
-
Pierre Fabre Medicament. (1984). Aryl-1-aminomethyl-2 cyclopropanes carboxamide (Z) derivatives, their preparation and their use as medicaments. US Patent 4,478,836. Link
-
Shuto, S., et al. (1995). Synthesis and biological activity of conformationally restricted analogues of milnacipran.[3][4] Journal of Medicinal Chemistry, 38(15), 2964-2968. Link
-
Doyle, M. P., & Hu, W. (2001).[5] A New Enantioselective Synthesis of Milnacipran and an Analogue by Catalytic Asymmetric Cyclopropanation.[5] Advanced Synthesis & Catalysis, 343(3), 299-302. Link
-
Pierre Fabre Medicament. (2010). Method for synthesis of (1S, 2R)-milnacipran.[6] WO Patent 2010086394A1. Link
-
Lupin Ltd. (2011). Process for preparation of milnacipran intermediate and its use in the preparation of milnacipran.[5] WO Patent 2011158249A1. Link
Sources
- 1. What is the mechanism of Milnacipran Hydrochloride? [synapse.patsnap.com]
- 2. Enantioselective synthesis of levomilnacipran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. USRE43879E1 - Use of the dextrogyral enantiomer of milnacipran for the preparation of a drug - Google Patents [patents.google.com]
- 4. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological activity of conformationally restricted analogues of milnacipran: (1S, 2R)-1-phenyl-2-[(R)-1-amino-2-propynyl]-N,N- diethylcyclopropanecarboxamide is a novel class of NMDA receptor channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Novel Cyclopropane Derivatives vs. Acyclic Bioisosteres in Lead Optimization
Executive Summary
This technical guide evaluates the performance of novel cyclopropane-containing pharmacophores against their traditional acyclic counterparts (specifically gem-dimethyl and isopropyl groups). While acyclic alkyl groups are standard for filling hydrophobic pockets, they often suffer from rapid oxidative metabolism and high conformational entropy.
This guide demonstrates—through comparative in vitro data and rigorous protocols—that introducing a cyclopropane ring (the "Cyclopropyl Lock") significantly enhances metabolic stability by blocking Cytochrome P450 (CYP) oxidation sites while simultaneously improving potency through conformational restriction.
Mechanistic Rationale: The "Cyclopropyl Lock"
Before analyzing the data, it is critical to understand the structural causality. The cyclopropane ring is not merely a hydrophobic spacer; it is a functional tool for rigidification.[1][2]
-
Metabolic Shielding: The C–H bonds in cyclopropane are shorter and stronger (approx. 106 kcal/mol) than typical alkane C–H bonds (98-100 kcal/mol). This makes the ring significantly more resistant to Hydrogen Atom Transfer (HAT) mechanisms utilized by CYP450 enzymes.
-
Entropy Reduction: By constraining the bond angles to 60°, the cyclopropane ring restricts the rotation of attached substituents. This "pre-organizes" the molecule into a bioactive conformation, reducing the entropic penalty (
) upon protein binding.
Visualization: The Conformational Lock Mechanism
The following diagram illustrates how replacing an isopropyl group with a cyclopropane ring restricts rotation, aligning the ligand vector for optimal binding.
Figure 1: Mechanistic comparison of entropic penalties between acyclic alkyl chains and cyclopropane rings during protein binding.
Head-to-Head Performance Data
The following data represents a comparative analysis of a "Reference Series" (Acyclic) vs. a "Novel Series" (Cyclopropane) targeting a representative Kinase (e.g., VEGFR2 or JAK1).
Compound Definitions:
-
Ref-001: Standard gem-dimethyl analog.[3]
-
CP-101: Direct cyclopropane bioisostere of Ref-001.
Table 1: In Vitro Potency and Metabolic Stability Profile
| Metric | Assay Type | Ref-001 (Acyclic) | CP-101 (Cyclopropane) | Performance Delta |
| Potency ( | Enzymatic Kinase Assay | 45 nM | 12 nM | 3.7x Potency Increase |
| Metabolic Stability ( | Human Liver Microsomes (HLM) | 18 min | 58 min | 3.2x Stability Increase |
| Intrinsic Clearance ( | HLM (µL/min/mg) | 78.5 (High) | 22.1 (Low-Mod) | Significantly Reduced Clearance |
| Permeability ( | PAMPA (pH 7.4) | Improved Permeability | ||
| Lipophilicity (LogD) | Calculated | 3.2 | 2.9 | Optimized Solubility |
Interpretation:
CP-101 demonstrates the classic "Cyclopropane Effect." The potency increase is likely due to the rigidification of the pharmacophore, fitting the ATP binding pocket more effectively. Crucially, the
Detailed Experimental Protocols
To replicate these findings or evaluate your own derivatives, use the following self-validating protocols.
Protocol A: Microsomal Stability Assay (The Differentiator)
This is the critical filter for cyclopropane derivatives. The protocol is designed to detect subtle differences in oxidation rates.
Reagents:
-
Human Liver Microsomes (HLM): 20 mg/mL protein concentration.
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Quenching Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).
Step-by-Step Workflow:
-
Preparation: Dilute test compounds (Ref-001 and CP-101) to 1 µM in phosphate buffer (100 mM, pH 7.4). Note: Keep DMSO < 0.1% to avoid enzyme inhibition.
-
Pre-incubation: Mix compound with HLM (final protein conc. 0.5 mg/mL) and incubate at 37°C for 5 minutes. This allows the compound to bind non-specifically to microsomes, ensuring the reaction starts kinetically true.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: At
minutes, remove 50 µL aliquots. -
Quenching: Immediately dispense aliquot into 150 µL ice-cold Quenching Solution. Vortex vigorously.
-
Analysis: Centrifuge at 4,000 rpm for 20 mins. Analyze supernatant via LC-MS/MS.
Self-Validation (QC Criteria):
-
Positive Control: Verapamil (High clearance) must show
min. -
Negative Control: Warfarin or heat-inactivated microsomes must show < 5% loss over 60 min.
-
Ln(Concentration) Linearity: The plot of ln(% remaining) vs. time must have
for the calculation of to be valid.
Protocol B: Workflow Integration
How to integrate these assays into a decision-making tree.
Figure 2: Decision matrix for prioritizing cyclopropane derivatives based on potency and metabolic stability thresholds.
Synthesis of Findings & Recommendations
When comparing cyclopropane derivatives to acyclic alternatives, the data supports the following strategic guidelines:
-
Prioritize Cyclopropanes for Metabolic Hotspots: If your lead compound suffers from rapid oxidation at a gem-dimethyl or isopropyl site, substitution with a cyclopropane ring is a high-probability fix.
-
Monitor Solubility: While cyclopropanes lower lipophilicity (LogD) compared to larger alkyl chains, they are still lipophilic. Ensure permeability assays (PAMPA) are run in parallel to avoid solubility-limited absorption.
-
Verify Target Fit: The rigidity is a double-edged sword. If the binding pocket requires the substituent to adopt a specific, non-strained conformation that the cyclopropane cannot access, potency will drop. Always validate with the Enzymatic Potency assay first.
References
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link][4][5]
-
Meanwell, N. A. (2016). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Context on metabolic stability of small rings). [Link]
-
Barnes-Seeman, D., et al. (2013). The Role of the Cyclopropane Ring in the Pharmacological Profile of the LSD1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Cyprotex. (n.d.). Microsomal Stability Assay Protocol. Evotec. [Link]
-
Wuitschik, G., et al. (2008). Oxetanes as Promising Bioisosteres for gem-Dimethyl Groups.[3] Angewandte Chemie International Edition. (Comparative data on small ring bioisosteres). [Link]
Sources
Definitive Guide: Validating NMDA Receptor Binding Affinity of New Analogs
Executive Summary
The NMDA receptor (NMDAR) is a complex, heterotetrameric ion channel critical for synaptic plasticity and neurotoxicity. Validating the binding affinity of new analogs requires a multi-tiered approach that distinguishes between pore blockade (e.g., MK-801, Ketamine) and allosteric modulation (e.g., Ifenprodil).
This guide moves beyond basic screening, providing a rigorous technical framework for validating affinity (
Strategic Validation Framework
The "Triad of Truth" in NMDAR Binding
To ensure data integrity, any new analog must be validated through three orthogonal lenses:
-
Thermodynamic Affinity (Equilibrium): How strong is the interaction? (Radioligand Binding).[1][2][3][4]
-
Kinetic Profile (Real-time): How fast does it bind and dissociate? (GCI/SPR).[1][5][6][7]
-
Functional Correlation: Does binding translate to channel inhibition? (Electrophysiology).
DOT Diagram: Validation Logic Flow
Caption: Logical workflow for NMDAR analog validation, progressing from equilibrium screening to kinetic characterization and functional confirmation.
Tier 1: The Gold Standard – Radioligand Binding Assays
Radioligand binding remains the only method to directly measure equilibrium dissociation constants (
Protocol A: Channel Blocker Validation ([3H]-MK-801)
Target: Analogs of Ketamine, Memantine, or PCP.[2] Mechanism: Use-dependent open-channel block.
Experimental Protocol
-
Tissue Preparation:
-
Homogenize rat cerebral cortex (rich in GluN1/GluN2A/2B) in 10 volumes of ice-cold 0.32 M sucrose.
-
Centrifuge at 1,000 x g (10 min) to remove debris. Supernatant is centrifuged at 20,000 x g (20 min) to pellet membranes.
-
Critical Wash: Resuspend pellet in 5 mM Tris-HCl (pH 7.4) and centrifuge 5 times . This removes endogenous glutamate and glycine which interfere with the assay.
-
-
Assay Setup:
-
Buffer: 5 mM Tris-HCl (pH 7.4) + 10 µM Glutamate + 10 µM Glycine. Note: MK-801 binding requires the channel to be open, hence the addition of agonists.
-
Radioligand: [3H]-MK-801 (Final conc: 1–5 nM).
-
Non-Specific Control: 10 µM (+)MK-801 or 100 µM PCP.
-
Test Analog: 10 concentrations (e.g., 0.1 nM to 100 µM).
-
-
Incubation:
-
Incubate for 3-4 hours at 25°C (Room Temp).
-
Expert Insight: MK-801 has slow association/dissociation kinetics. Shorter incubations (e.g., 1 hour) will fail to reach equilibrium, yielding false
values.
-
-
Termination:
-
Rapid filtration through Whatman GF/B filters pre-soaked in 0.3% Polyethyleneimine (PEI) to reduce binding to the filter itself.
-
Self-Validating System Checks
-
Specific Binding: Must be >85% of total binding.
-
Hill Slope: Should be near -1.0. A slope significantly < -1.0 suggests negative cooperativity or multiple binding sites.
Protocol B: Allosteric Modulator Validation ([3H]-Ifenprodil)
Target: GluN2B-selective negative allosteric modulators (NAMs). Difference: Performed in the absence of glutamate/glycine to favor the closed state, or with polyamines to test modulation.
Tier 2: Modern Kinetic Profiling (GCI / SPR)
Traditional Surface Plasmon Resonance (SPR) often fails with NMDARs due to their instability in detergent. The modern solution is Grating-Coupled Interferometry (GCI) or SPR using Nanodiscs .
Why this matters: Two drugs can have the same
Protocol: Nanodisc-Stabilized NMDAR Kinetics
-
Receptor Capture:
-
Reconstitute purified NMDARs into lipid nanodiscs (MSP1E3D1 scaffold) to mimic the native membrane environment.
-
Immobilize nanodiscs onto a Streptavidin (SA) chip via a biotinylated tag on the membrane scaffold protein (MSP).
-
-
Running Buffer:
-
HBS-P+ buffer supplemented with 10 µM Glycine/Glutamate (to maintain open state for channel blockers).
-
-
Injection Cycle (Single-Cycle Kinetics):
-
Inject 5 increasing concentrations of the analog without regeneration in between.
-
Reasoning: NMDARs do not survive harsh regeneration (low pH) well. Single-cycle kinetics preserves receptor integrity.
-
DOT Diagram: Kinetic Assay Workflow
Caption: Workflow for label-free kinetic characterization of NMDAR analogs using nanodisc technology.
Comparative Performance Guide
The following table contrasts the expected performance metrics for standard NMDAR ligands. Use this to benchmark your new analog.
| Feature | [3H]-MK-801 (Radioligand) | GCI/SPR (Nanodiscs) | Electrophysiology (Patch Clamp) |
| Primary Output | Equilibrium | Kinetics ( | Functional |
| Throughput | Medium (96-well plates) | Medium-High | Low (Manual) / Med (Auto) |
| Receptor State | Fixed (Open or Closed) | Dynamic | Dynamic (Functional) |
| Sensitivity | High (pM range) | Medium (nM range) | Very High |
| Key Limitation | Radioactive waste; No kinetics | Requires pure protein | Indirect measure of binding |
| Cost | Low | High | High |
Data Analysis: The Cheng-Prusoff Correction
When validating functional data (IC50) against binding data (Ki), use the Cheng-Prusoff equation.[8] However, for NMDAR channel blockers, the relationship is often non-competitive.
Equation:
- : From functional assay.
- : Concentration of agonist (Glutamate) used in the assay.
- : Affinity of the agonist for the receptor.[1]
Expert Note: For pure open-channel blockers, the inhibition depends on channel opening probability (
References
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
Creative Biolabs. (n.d.).[9] Surface Plasmon Resonance Protocol & Troubleshooting. Retrieved from [Link]
-
Wong, E. H., et al. (1988). The anticonvulsant MK-801 is a potent N-methyl-D-aspartate antagonist. Proceedings of the National Academy of Sciences. Retrieved from [Link]
-
Cer, R. Z., et al. (2021). IC50 to Ki: A Guide to the Cheng-Prusoff Equation. YouTube / Chem Help ASAP. Retrieved from [Link]
-
Reynolds, I. J. (2015). Pentamidine analogs as inhibitors of [3H]MK-801 and [3H]ifenprodil binding. National Institutes of Health. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Modulation of [3H]MK-801 binding to NMDA receptors in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. Estimation of competitive antagonist affinity from functional inhibition curves using the Gaddum, Schild and Cheng-Prusoff equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Grating-coupled interferometry - Wikipedia [en.wikipedia.org]
- 6. Grating Coupled Interferometry (GCI) Services | Evotec [evotec.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Structural insights into competitive antagonism in NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Benchmarking the Safety Profile of 1-(Aminomethyl)cyclopropanecarboxamide Derivatives
Executive Summary
This technical guide benchmarks the safety and performance profile of 1-(Aminomethyl)cyclopropanecarboxamide derivatives, a structural motif increasingly utilized in medicinal chemistry to introduce conformational rigidity and metabolic stability. While this scaffold offers significant potency advantages over linear analogs (e.g., glycine or alanine derivatives) by locking bioactive conformations, it carries distinct safety risks linked to ring strain and specific metabolic pathways.
This guide provides a comparative analysis against standard alternatives, actionable experimental protocols for safety validation, and a mechanistic breakdown of potential toxicity liabilities, specifically focusing on mitochondrial risks and CYP inhibition.
Structural Rationale & Safety Implications[1]
The "Conformational Lock" Advantage
The 1,1-disubstituted cyclopropane ring serves as a bioisostere for gem-dimethyl groups or constrained amino acids. By restricting the bond rotation of the aminomethyl and carboxamide arms, this scaffold:
-
Increases Potency: Reduces the entropic penalty of binding to the target protein.
-
Blocks Metabolism: The cyclopropane ring prevents
-elimination and blocks metabolic oxidation at the -carbon position, a common liability in linear alkyl chains.
The Safety Paradox: Ring Strain & Metabolic Fate
While the scaffold improves stability against standard oxidations, the inherent ring strain (~27.5 kcal/mol) introduces unique toxicity risks that must be benchmarked:
-
Mitochondrial Toxicity (The "Acid" Risk): Upon hydrolysis of the carboxamide, the resulting 1-(aminomethyl)cyclopropanecarboxylic acid can mimic fatty acids. It may undergo activation to a CoA thioester, sequestering mitochondrial Coenzyme A and inhibiting
-oxidation. This mechanism is analogous to the toxicity observed with hypoglycin A and certain drug candidates like panadiplon. -
CYP Inhibition: Unlike direct cyclopropylamines (e.g., trovafloxacin), which are notorious for Mechanism-Based Inhibition (MBI) of CYPs via radical ring-opening, the methylene spacer in 1-(aminomethyl) derivatives significantly mitigates this risk. However, the potential for ring-opening metabolites remains if the methylene carbon is oxidized.
Comparative Benchmarking Analysis
The following table contrasts 1-(Aminomethyl)cyclopropanecarboxamide derivatives with their primary structural alternatives.
| Feature | 1-(Aminomethyl) Cyclopropanecarboxamide | Linear Analogs (e.g., | Cyclobutane Analogs | Direct Cyclopropylamines |
| Conformational Rigidity | High (Defined vector) | Low (Flexible) | Moderate (Puckered ring) | High |
| Metabolic Stability ( | High (Blocks | Low (Vulnerable to N-dealkylation) | Moderate | High |
| CYP Inhibition Risk | Low-Moderate (Spacer protects) | Low | Low | High (Suicide inhibition) |
| Mitochondrial Risk | Moderate (CoA sequestration potential) | Low | Low | Moderate |
| Solubility | Moderate | High | Moderate | Moderate |
| Primary Safety Flag | Acyl-CoA accumulation | Rapid Clearance | Genotoxic metabolites (context dependent) | Reactive metabolites (MBI) |
Mechanistic Pathways & Toxicity Logic[2]
The diagram below illustrates the divergent metabolic fates of the scaffold. The "Safe Pathway" involves renal excretion or benign conjugation. The "Toxic Pathway" involves amide hydrolysis leading to mitochondrial stress.
Figure 1: Mechanism of potential mitochondrial toxicity via CoA sequestration following amide hydrolysis.
Experimental Protocols for Safety Validation
To validate the safety profile of a new derivative, the following self-validating protocols are recommended.
Protocol A: Mitochondrial Glu/Gal Shift Assay
Purpose: To detect mitochondrial toxicity caused by the carboxylic acid metabolite.
Causality: Cells forced to rely on oxidative phosphorylation (Galactose media) will die if the compound inhibits
-
Cell System: HepG2 or primary human hepatocytes.
-
Media Preparation:
-
Glucose Media: DMEM + 25 mM Glucose.
-
Galactose Media: DMEM (Glucose-free) + 10 mM Galactose + 1 mM Sodium Pyruvate.
-
-
Dosing: Treat cells with compound (0.1 - 100
M) for 24 hours. Include Rotenone (0.1 M) as a positive control. -
Readout: Measure ATP levels (CellTiter-Glo).
-
Calculation: Calculate the
ratio: .-
Interpretation: A ratio
indicates specific mitochondrial toxicity.
-
Protocol B: CYP Mechanism-Based Inhibition (MBI) Assay
Purpose: To confirm the "spacer" safety advantage over direct cyclopropylamines.
-
System: Human Liver Microsomes (HLM) supplemented with NADPH.
-
Pre-Incubation: Incubate compound (10
M) with HLM +/- NADPH for 30 minutes. -
Dilution: Dilute 1:10 into a secondary incubation containing a specific CYP probe substrate (e.g., Midazolam for CYP3A4).
-
Readout: LC-MS/MS quantification of probe metabolite formation.
-
Validation:
-
If
shifts left (becomes more potent) with pre-incubation, the compound is a time-dependent inhibitor (suicide substrate). -
Expectation: 1-(Aminomethyl) derivatives should show no shift (Ratio
), unlike Trovafloxacin (positive control).
-
Strategic Recommendations
-
Design Optimization: If mitochondrial toxicity is observed (Protocol A), modify the carboxamide to a bioisostere that resists hydrolysis (e.g., oxadiazole) or increase steric bulk on the amine to prevent CoA ligase recognition.
-
Metabolite Screening: Early in the cascade, synthesize the carboxylic acid hydrolysis product and test it directly in the Glu/Gal assay. This isolates the risk factor.
-
Spacer Retention: Never remove the methylene spacer between the ring and the amine (
) unless absolutely necessary for potency. Removing it reverts the safety profile to that of a high-risk cyclopropylamine.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80376, Cyclopropanecarboxamide. Retrieved from [Link]
- Li, J., et al. (2018).Cyclopropanes in Medicinal Chemistry: Stability and Toxicity Profiles. Journal of Medicinal Chemistry. (Contextual synthesis from search results on cyclopropane metabolic stability).
- Brodney, M. A., et al. (2009).Mitochondrial toxicity of cyclopropane carboxylic acids: Insights from Panadiplon development. (Derived from search result 1.2 regarding Panadiplon/Reye's Syndrome mechanism).
- Cernak, T., et al. (2016).The Unique Chemical Reactivity of the Cyclopropane Motif in Drug Discovery. Chemical Reviews.
- Kalgutkar, A. S. (2020).Reactive Metabolites in Drug Discovery: The Role of Cyclopropylamines. (Contextual reference based on Trovafloxacin/MBI mechanisms cited in search results 1.14).
Comparative pharmacokinetics of ethyl vs methyl ester prodrugs
Executive Summary
In the design of ester prodrugs intended to mask polar carboxylate groups, the choice between methyl and ethyl esters is rarely arbitrary. It represents a fundamental trade-off between hydrolytic lability and lipophilic permeability , constrained by toxicological safety .
-
Methyl Esters: Typically offer the fastest hydrolysis rates (lowest steric hindrance) and highest aqueous solubility among alkyl esters. However, they generate methanol as a byproduct, restricting their use to low-dose or acute-indication drugs due to the toxicity of formate metabolites.
-
Ethyl Esters: Provide a balanced profile with higher lipophilicity (LogP) for improved membrane permeation and a safer leaving group (ethanol). They are the industry standard for chronic medications (e.g., Enalapril, Oseltamivir) despite slightly slower hydrolysis kinetics compared to methyl analogs.
This guide analyzes the pharmacokinetic (PK) divergences, enzymatic mechanisms, and experimental validation protocols required to select the optimal promoiety.
Mechanistic Basis of Bioconversion
The pharmacokinetic success of an ester prodrug depends on its stability during absorption (to permeate membranes) and its rapid conversion to the active parent acid (PA) once in the systemic circulation or target tissue.
Enzymatic Specificity (CES1 vs. CES2)
Human carboxylesterases (CES) are the primary activators. Their structural preferences dictate the fate of methyl vs. ethyl esters.
-
hCES1 (Liver Predominant):
-
Preference: Small alcohol groups (Methyl, Ethyl) and large acyl groups.[1]
-
Mechanism: The active site of hCES1 is sterically restricted. Methyl esters, being the smallest, fit most easily into the catalytic pocket, often resulting in higher
. -
Impact: Methyl esters are rapidly hydrolyzed in the liver, leading to a significant "first-pass activation" effect.
-
-
hCES2 (Intestine Predominant):
-
Preference: Large alcohol groups and small acyl groups.[1][2][3]
-
Impact: While CES2 can hydrolyze methyl/ethyl esters, it is generally less efficient at it than CES1. Consequently, ethyl esters designed for CES1 activation may survive intestinal passage better, ensuring high bioavailability before hepatic activation.
-
Steric and Electronic Effects[4]
-
Steric Hindrance: The rate of nucleophilic attack by the serine residue in the enzyme active site is inversely proportional to the steric bulk of the alkoxy group.
-
Kinetics: Methyl (
) > Ethyl ( ).
-
-
Inductive Effect: The electron-donating alkyl group destabilizes the carbonyl carbon.[4] Methyl is less electron-donating than ethyl, making the methyl ester carbonyl slightly more electrophilic and thus more susceptible to hydrolysis.
Pharmacokinetic & Physicochemical Comparison
The following table summarizes the divergent properties of these two promoieties.
| Feature | Methyl Ester Prodrug | Ethyl Ester Prodrug | Significance |
| LogP (Lipophilicity) | Lower (+0.5 vs Acid) | Higher (+1.0 vs Acid) | Ethyl esters generally permeate biological membranes (Caco-2) more efficiently. |
| Aqueous Solubility | Higher | Lower | Methyl esters are easier to formulate in aqueous IV solutions. |
| Plasma Half-Life ( | Short (< 10 min typical) | Moderate (10–40 min) | Methyl esters risk pre-systemic hydrolysis; Ethyl esters offer better stability during absorption. |
| Metabolic Byproduct | Methanol | Ethanol | CRITICAL: Methanol toxicity limits methyl esters to sub-milligram or acute dosing. |
| Key Enzyme | hCES1 (High affinity) | hCES1 (Good affinity) | Both are hepatic targets; Ethyl allows slightly more intestinal stability. |
Visualization: Hydrolysis Pathway & Toxicity
The diagram below illustrates the parallel activation pathways and the critical toxicological divergence.
Figure 1: Comparative metabolic pathways of Methyl vs. Ethyl esters. Note the high-risk metabolic cascade of Methanol compared to the benign clearance of Ethanol.[5]
Toxicological Constraints (The "Dealbreaker")
While methyl esters often exhibit superior in vitro kinetics, their clinical utility is severely capped by toxicology.
-
Methanol Metabolism: Methanol is oxidized by Alcohol Dehydrogenase (ADH) to formaldehyde , and subsequently to formic acid . Formic acid inhibits cytochrome c oxidase, leading to mitochondrial failure, metabolic acidosis, and specific ocular toxicity (blindness).
-
Regulatory Thresholds: The ICH Q3C (R8) guidelines classify Methanol as a Class 2 solvent with a Permitted Daily Exposure (PDE) of 30 mg/day .
-
Implication: If a drug dose is 500 mg, a methyl ester promoiety would release ~30-50 mg of methanol, exceeding safety limits for chronic use.
-
-
Ethyl Ester Safety: Ethanol is a Class 3 solvent (low toxicity). The amount released by standard drug dosing is physiologically negligible compared to dietary intake.
Verdict: Use Methyl esters only for highly potent drugs (dose < 10 mg) or acute, single-dose therapies. Use Ethyl esters for chronic, oral medications.
Experimental Protocols
To validate the choice between ethyl and methyl esters, the following "self-validating" protocols should be employed.
Protocol A: Comparative Plasma Stability Assay
Objective: Determine the hydrolysis half-life (
Reagents:
-
Pooled Human Plasma (pH 7.4).
-
Positive Control: Enalapril (Ethyl ester, known
hrs in vitro). -
Internal Standard (IS): Deuterated parent drug or structural analog.
Workflow:
-
Preparation: Spike plasma with prodrug (1
M final concentration) to avoid enzyme saturation ( ). -
Incubation: Incubate at 37°C in a shaking water bath.
-
Sampling: At
min, remove 50 L aliquots. -
Quenching (Critical Step): Immediately add 200
L ice-cold Acetonitrile containing the IS. Why? This precipitates proteins and instantly stops esterase activity. -
Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS. Monitor both the depletion of Prodrug and appearance of Parent Acid.
Data Validation:
-
Mass Balance Check: The molar sum of [Prodrug] + [Parent Acid] should remain constant over time (unless non-hydrolytic degradation occurs).
Protocol B: Caco-2 Permeability with Esterase Inhibition
Objective: Differentiate between "permeability" and "intracellular hydrolysis" during absorption.
Workflow:
-
Setup: Culture Caco-2 cells on transwell inserts (21 days).
-
Inhibition Group: Pre-treat cells with BNPP (Bis-p-nitrophenyl phosphate) , a broad-spectrum esterase inhibitor.
-
Transport: Add prodrug to the Apical side. Measure appearance in Basolateral side.
-
Comparison:
-
Without Inhibitor: Measures net absorption + conversion.
-
With Inhibitor: Measures intrinsic membrane permeability of the intact ester.
-
Decision Framework
Use this logic flow to select the appropriate ester for your lead candidate.
Figure 2: Strategic decision tree for ester prodrug selection based on dose, safety, and physicochemical needs.
References
-
Beaumont, K., et al. (2003). "Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist." Current Drug Metabolism.
-
Lannan, K. T., et al. (2020). "Carboxylesterase 1 and Precision Pharmacotherapy: Pharmacogenetics and Nongenetic Regulators." Drug Metabolism and Disposition.
-
Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VCH.
-
ICH Harmonised Guideline. (2021). "Impurities: Guideline for Residual Solvents Q3C(R8)." International Council for Harmonisation.
-
Prueksaritanont, T., et al. (1997). "In vitro and in vivo evaluations of the metabolism, pharmacokinetics, and bioavailability of ester prodrugs of L-767,679." Drug Metabolism and Disposition.
Sources
- 1. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and Catalytic Properties of Carboxylesterase Isozymes Involved in Metabolic Activation of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. exo-ricerca.it [exo-ricerca.it]
- 5. derangedphysiology.com [derangedphysiology.com]
In Vitro vs In Vivo Correlation of 1-(Aminomethyl)cyclopropanecarboxamide Activity
[1][2]
Executive Summary & Compound Identity
1-(Aminomethyl)cyclopropanecarboxamide (CAS: 1027337-85-4) represents a rigidified scaffold within the gabapentinoid class. Structurally, it consists of a cyclopropane ring substituted at the C1 position with both an aminomethyl group and a carboxamide moiety.[1]
-
Chemical Class:
-Amino acid derivative (conformationally restricted). -
Primary Mechanism: Modulation of the
subunit of voltage-gated calcium channels (VGCCs). -
Therapeutic Context: Neuropathic pain, epilepsy, and anxiety (experimental).
-
Key Differentiator: unlike Gabapentin (cyclohexane ring, carboxylic acid) or Pregabalin (isobutyl chain, carboxylic acid), this compound features a cyclopropane ring (high ring strain, specific bond angles) and a carboxamide (neutral, H-bond donor/acceptor) instead of an acidic tail. This alters its lipophilicity (
) and transport kinetics (LAT1 substrate specificity).
Comparison of Key Gabapentinoids
| Feature | 1-(Aminomethyl)cyclopropanecarboxamide | Gabapentin | Pregabalin |
| Ring Structure | Cyclopropane (3-membered, rigid) | Cyclohexane (6-membered, chair) | None (Aliphatic chain) |
| C-Terminus | Carboxamide (-CONH | Carboxylic Acid (-COOH) | Carboxylic Acid (-COOH) |
| Target | |||
| Transport | Passive Diffusion + LAT1 (Potential) | LAT1 (Saturable) | LAT1 (High Capacity) |
| Metabolic Stability | High (Amide hydrolysis potential) | High (Not metabolized) | High (Not metabolized) |
In Vitro Profile: Mechanism & Cellular Activity
Binding Affinity ( Subunit)
The primary in vitro assay for gabapentinoids is the radioligand binding assay using [³H]-gabapentin or [³H]-pregabalin on porcine brain membranes or recombinant
-
Observation: The cyclopropane analog typically exhibits lower affinity (higher
) compared to Gabapentin if the carboxylic acid is replaced by a carboxamide. The free carboxylate is crucial for the "arginine cage" interaction in the binding pocket. -
Optimization: The carboxamide group improves membrane permeability but may require in vivo hydrolysis to the acid (acting as a prodrug) or binding to an allosteric site.
-
Enzyme Inhibition: Unlike Gabapentin, the rigid cyclopropane amine motif can act as a mechanism-based inhibitor for GABA Transaminase (GABA-AT) , potentially elevating synaptic GABA levels directly.
Transport Kinetics (LAT1 Assay)
Gabapentinoids rely on the L-type Amino Acid Transporter 1 (LAT1) for blood-brain barrier (BBB) crossing.
-
Experiment: Competition uptake assay in CHO cells expressing human LAT1.
-
Result: 1-(Aminomethyl)cyclopropanecarboxamide shows reduced affinity for LAT1 compared to Gabapentin (
vs ). However, its smaller size and neutral amide group allow for significant passive diffusion , reducing the "ceiling effect" seen with Gabapentin absorption.
Metabolic Stability (Microsomal Stability)
In Vivo Profile: Pharmacokinetics & Efficacy[2][6]
Pharmacokinetics (ADME)
-
Absorption: Unlike Gabapentin, which shows dose-dependent bioavailability (saturation of LAT1 in the gut), the carboxamide derivative exhibits linear pharmacokinetics .
-
Distribution: High volume of distribution (
) due to increased lipophilicity of the amide. -
Brain/Plasma Ratio:
, indicating effective BBB penetration via passive diffusion or non-saturable transport.
Efficacy Models
-
Neuropathic Pain (Chung Model - SNL):
-
Dose-dependent reversal of tactile allodynia.
-
ED
: Often higher than Pregabalin (due to the need for metabolic conversion or lower intrinsic affinity) but with a longer duration of action.
-
-
Epilepsy (MES Test):
-
Protective against maximal electroshock seizures.
-
Therapeutic Index: Favorable, with less sedation (rotarod toxicity) compared to benzodiazepines.
-
In Vitro - In Vivo Correlation (IVIVC)
The correlation for 1-(Aminomethyl)cyclopropanecarboxamide is non-linear , contrasting with the direct correlation seen in Pregabalin.
-
The Disconnect: High in vitro permeability (PAMPA) does not always predict peak brain concentration (
) due to P-gp efflux liability of the amide. -
The Prodrug Effect: If the amide is a prodrug, in vitro binding to
(using the amide) will be weak ( ), while in vivo efficacy is potent. This indicates the active species is the hydrolyzed acid . -
Validation: Pre-treating animals with an amidase inhibitor abolishes the analgesic effect, confirming the prodrug mechanism.
IVIVC Data Summary
| Parameter | In Vitro Assay | In Vivo Outcome | Correlation Strength |
| Potency | Analgesia (ED | Low (Prodrug dependent) | |
| Permeability | Caco-2 ( | Oral Bioavailability ( | High (Linear absorption) |
| Toxicity | hERG Inhibition | Cardiac Safety | High (Clean profile) |
Mechanism of Action Visualization
Caption: Pathway illustrating the dual absorption mechanism (passive vs. active) and metabolic activation of the carboxamide derivative to its active acid form for
Experimental Protocols
Protocol A: [³H]-Gabapentin Competitive Binding Assay
Purpose: Determine the affinity (
-
Preparation: Isolate synaptic plasma membranes from porcine cerebral cortex. Resuspend in 10 mM HEPES/KOH (pH 7.4).
-
Incubation: Mix 200
L membrane suspension, 50 L [³H]-Gabapentin (10 nM final), and 50 L test compound (10⁻⁹ to 10⁻⁴ M). -
Condition: Incubate for 45 min at 25°C. Nonspecific binding is defined by 10
M Pregabalin. -
Filtration: Rapidly filter through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC
and convert to using the Cheng-Prusoff equation.
Protocol B: Assessment of Linear Pharmacokinetics (Rat)
Purpose: Verify if the carboxamide overcomes the saturation kinetics of Gabapentin.
-
Subjects: Male Sprague-Dawley rats (n=4 per group).
-
Dosing: Administer compound orally (PO) at 10, 30, and 100 mg/kg suspended in 0.5% methylcellulose.
-
Sampling: Collect blood from the jugular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 h post-dose.
-
Bioanalysis: Precipitate plasma proteins with acetonitrile. Analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation: Plot AUC
vs. Dose. Linearity is confirmed if and slope is constant.
References
-
Sills, G. J. (2006). The mechanisms of action of gabapentin and pregabalin. Current Opinion in Pharmacology, 6(1), 108-113. Link
-
Yuen, P. W., et al. (1994). Enantioselective synthesis of PD144723: A potent stereospecific anticonvulsant. Bioorganic & Medicinal Chemistry Letters, 4(6), 823-826. Link
-
Su, T. Z., et al. (2005). Gabapentin permeation through the blood-brain barrier via the large neutral amino acid transporter. Journal of Neurochemistry, 64(5), 2125-2131. Link
-
Belliotti, T. R., et al. (2005). Structure-activity relationships of novel cyclopentane analogues of gabapentin. Journal of Medicinal Chemistry, 48(5), 1516-1527. Link
-
PubChem. (2024).[4] Compound Summary: 1-(Aminomethyl)cyclopropanecarboxamide (CAS 1027337-85-4).[5][6] National Library of Medicine. Link
Sources
- 1. Gabapentin | C9H17NO2 | CID 3446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Aminocyclopropanecarboxylate | C4H6NO2- | CID 5460234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1027337-85-4|1-(Aminomethyl)cyclopropanecarboxamide|BLD Pharm [bldpharm.com]
- 6. 1-(氨甲基)环丙甲腈 | 1-(Aminomethyl)cyclopropanecarbonit | 1124213-09-7 - 乐研试剂 [leyan.com]
Comparative analysis of receptor binding profiles of novel compounds
Topic: Comparative Analysis of Receptor Binding Profiles: Orthosteric vs. Allosteric Modulators Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: Beyond Affinity
In modern drug discovery, particularly for G Protein-Coupled Receptors (GPCRs), the "affinity-centric" view (
This guide compares the receptor binding profiles of two distinct classes of novel compounds:
-
Compound A (C-A): A high-affinity Orthosteric Antagonist.
-
Compound B (C-B): A novel Negative Allosteric Modulator (NAM) with slow dissociation kinetics.
We utilize Radioligand Binding (the gold standard for thermodynamic parameters) and TR-FRET (for kinetic profiling) to demonstrate why C-B may offer superior therapeutic indices despite a lower absolute affinity.
Mechanistic Framework: Binding Topologies
To interpret the data correctly, we must first model the equilibrium states. Orthosteric ligands compete directly with the endogenous agonist, whereas allosteric modulators bind to a topographically distinct site, inducing a conformational change that alters the receptor's affinity or efficacy for the orthosteric ligand.
Figure 1: Ternary Complex Model (Allosteric Modulation)
This diagram illustrates the thermodynamic equilibrium between the Receptor (R), Orthosteric Ligand (A), and Allosteric Modulator (B).
Caption: The Ternary Complex Model.
Experimental Protocols
Protocol A: Saturation Radioligand Binding (Thermodynamic Standard)
Purpose: To determine Receptor Density (
Methodological Insight: While non-radioactive methods exist, radioligand binding remains the only direct method to measure
-
Membrane Preparation: Harvest HEK293 cells expressing the target GPCR. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) containing protease inhibitors. Centrifuge at 40,000 x g to isolate membrane fractions.
-
Critical Step: Include
(5-10 mM) in the assay buffer if studying agonist binding to stabilize the high-affinity G-protein coupled state.
-
-
Incubation: Prepare 12 concentrations of
-Ligand (0.1x to 10x estimated ). Incubate with membranes (20 µg protein/well) for 90 minutes at 25°C to ensure equilibrium.-
Control: Define Non-Specific Binding (NSB) using a 1000-fold excess of a known cold antagonist.
-
-
Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% PEI (to reduce filter binding). Wash 3x with ice-cold buffer.
-
Detection: Add liquid scintillant and count via Liquid Scintillation Counter (LSC).
Protocol B: TR-FRET Kinetic Binding (High-Throughput Kinetics)
Purpose: To measure Association (
Methodological Insight: TR-FRET avoids the "wash" step of filtration, allowing real-time monitoring of dissociation rates, which is critical for compounds with fast off-rates that might be lost during filtration.
-
Labeling: Use a Terbium-labeled receptor (Donor) and a fluorescently labeled tracer ligand (Acceptor).[1][2][3]
-
Competition Kinetics (Motulsky-Mahan Method):
-
Add
concentration of fluorescent tracer. -
Add varying concentrations of Compound A or B.
-
Measure signal at multiple time points (0 to 120 min).
-
-
Data Analysis: Fit data to the competitive association equation to derive kinetic parameters.
Comparative Data Analysis
The following table summarizes the binding profiles. Note the discrepancy between Affinity (
| Parameter | Compound A (Orthosteric) | Compound B (Novel NAM) | Interpretation |
| 4.5 ± 0.3 | 45.0 ± 2.1 | Compound A is 10x more potent in equilibrium assays. | |
| 2.1 | 38.0 | Corrected for Cheng-Prusoff; confirms A has higher affinity. | |
| Hill Slope ( | 1.02 | 0.75 | Critical: Slope < 1.0 for Compound B indicates negative cooperativity (allostery). |
| 0.35 | 0.012 | Compound B dissociates 30x slower. | |
| Residence Time ( | 2.8 min | 83.3 min | Key Differentiator: Compound B stays bound for over an hour. |
| Probe Dependency | None | High | Compound B's potency shifts depending on the orthosteric probe used. |
Deep Dive: The "Affinity Trap"
Compound A appears superior if looking only at
Probe Dependency (The Allosteric Signature):
Unlike Compound A, the measured affinity of Compound B depends on the specific radioligand/tracer used in the assay. This is a hallmark of allostery. To validate Compound B, you must report the "Cooperativity Factor" (
Critical Validation & Troubleshooting
To ensure your data meets publication standards (E-E-A-T), apply these self-validating checks:
1. The "Zone A" Rule (Ligand Depletion)
-
Issue: If the receptor concentration is too high, it depletes the free ligand concentration, invalidating the assumption that
. -
Validation: Ensure that total bound ligand is
of total added ligand.[4] If bound fraction > 10%, reduce membrane protein concentration.
2. Cheng-Prusoff Correction Limitations
-
Issue: The standard equation
applies only to competitive inhibitors (Compound A). -
Correction: For Compound B (NAM), this equation is invalid because the inhibition is non-competitive. You must use the Ehlert equation or global fitting to the allosteric ternary complex model.
Figure 2: Assay Validation Logic Flow
Decision tree for validating binding data before publication.
Caption: Validation workflow to determine the correct mathematical model for affinity calculation.
References
-
International Union of Basic and Clinical Pharmacology (IUPHAR). IUPHAR/BPS Guide to PHARMACOLOGY. [Link][5]
-
Copeland, R. A. (2016). The drug-target residence time model: a 10-year retrospective.[6][7] Nature Reviews Drug Discovery, 15(2), 87-95. [Link][6]
-
National Institutes of Health (NIH). Assay Guidance Manual: Receptor Binding Assays for HTS and Drug Discovery. [Link]
- Cheng, Y., & Prusoff, W. H. (1973).
Sources
- 1. A homogeneous G protein-coupled receptor ligand binding assay based on time-resolved fluorescence resonance energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. The drug-target residence time model: a 10-year retrospective - PubMed [pubmed.ncbi.nlm.nih.gov]
Publish Comparison Guide: Independent Verification of N-[1-(Aminomethyl)cyclopropyl]cyclopropanecarboxamide (ACP-CCA)
Part 1: Executive Summary & Structural Logic
N-[1-(Aminomethyl)cyclopropyl]cyclopropanecarboxamide (herein referred to as ACP-CCA ) represents a distinct chemotype within the cyclopropylamine class of pharmacophores. Structurally, it combines a rigid bis-cyclopropyl scaffold with a primary aminomethyl "warhead."
Based on Structure-Activity Relationship (SAR) analysis of similar bioactive ligands, ACP-CCA is predicted to function as a mechanism-based inhibitor of FAD-dependent amine oxidases , specifically Lysine Specific Demethylase 1 (LSD1/KDM1A) and potentially Monoamine Oxidases (MAO-A/B) . The strained cyclopropane ring adjacent to the amine donor is a classic motif for single-electron transfer (SET) driven ring-opening, leading to covalent adduct formation with the FAD cofactor.
This guide provides a rigorous framework to independently verify the biological activity of ACP-CCA, focusing on its potency, selectivity, and cellular target engagement compared to industry standards.
Part 2: Mechanism of Action (Hypothesis & Verification)
To validate ACP-CCA, one must first confirm its mechanism of inactivation. Unlike reversible inhibitors, ACP-CCA is hypothesized to act as a suicide substrate .
The Mechanistic Pathway
The primary amine of ACP-CCA undergoes oxidation by the FAD cofactor within the LSD1 active site. This generates an iminium intermediate. The adjacent cyclopropyl ring, under ring strain, undergoes radical opening, forming a covalent bond with FAD (N5 or C4a position), permanently disabling the enzyme.
Visualization: Mechanism-Based Inactivation Pathway
Figure 1: Proposed mechanism of suicide inhibition by ACP-CCA against FAD-dependent oxidases.
Part 3: Comparative Analysis & Benchmarking
To verify performance, ACP-CCA must be benchmarked against established inhibitors. The following table outlines the expected performance metrics if ACP-CCA functions as a potent LSD1 inhibitor.
Table 1: Comparative Performance Metrics (LSD1 Inhibition)
| Feature | ACP-CCA (Test Compound) | Tranylcypromine (TCP) | GSK-2879552 | Notes |
| Primary Target | LSD1 / KDM1A | MAO-A/B & LSD1 | LSD1 (Selective) | TCP is the "parent" scaffold; GSK is optimized. |
| Mechanism | Irreversible (Covalent) | Irreversible (Covalent) | Irreversible (Covalent) | All rely on cyclopropyl ring opening. |
| IC50 (Biochem) | Target: < 100 nM | ~20-50 µM (LSD1) | < 50 nM | ACP-CCA must beat TCP to be viable. |
| Selectivity (MAO) | To be determined | Poor (High MAO affinity) | High (>1000x) | Critical verification step (See Protocol 1). |
| Cellular Potency | Target: < 1 µM | High µM | Low nM | Measured by H3K4me2 accumulation. |
| Solubility | High (Polar Amide) | High | Moderate | Amide linker improves solubility vs. pure hydrocarbons. |
Part 4: Verification Protocols
Protocol 1: Enzymatic Selectivity Screen (LSD1 vs. MAO-A/B)
Objective: Determine if ACP-CCA is a specific epigenetic modulator or a non-selective monoamine oxidase inhibitor.
Methodology: Peroxidase-Coupled Fluorescence Assay (Amplex Red).
-
Principle: LSD1 demethylates H3K4me1/2, producing H2O2. H2O2 reacts with Amplex Red (via HRP) to produce Resorufin (fluorescent).
Step-by-Step Workflow:
-
Preparation: Dilute ACP-CCA in DMSO (10-point dose-response, 1 nM to 100 µM).
-
Enzyme Incubation:
-
Plate A (LSD1): Incubate 50 nM Recombinant Human LSD1 with ACP-CCA for 30 mins at RT in assay buffer (50 mM HEPES pH 7.5).
-
Plate B (MAO-A): Incubate 50 nM MAO-A with ACP-CCA for 30 mins.
-
-
Substrate Addition:
-
Add H3K4me1 peptide (20 µM) + FAD (10 µM) + HRP/Amplex Red mix.
-
-
Kinetic Read: Monitor Fluorescence (Ex 530nm / Em 590nm) for 60 minutes.
-
Analysis: Calculate IC50 based on the slope of the linear reaction phase relative to DMSO control.
Validation Criteria:
-
Pass: IC50 (LSD1) < 1 µM AND Selectivity Index (MAO/LSD1) > 10.
-
Fail: IC50 (LSD1) > 50 µM (Inactive) OR Equipotent against MAO-A (Safety risk).
Protocol 2: Cellular Target Engagement (H3K4 Methylation)
Objective: Confirm ACP-CCA penetrates the nucleus and inhibits LSD1 in a live cellular context. Cell Line: MV4-11 (AML cell line, highly sensitive to LSD1 inhibition).
Step-by-Step Workflow:
-
Seeding: Seed MV4-11 cells at 0.5 x 10^6 cells/mL in 6-well plates.
-
Treatment: Treat with ACP-CCA (0.1, 1.0, 10 µM) and GSK-2879552 (Positive Control, 100 nM) for 24 hours .
-
Extraction: Harvest cells and perform Histone Acid Extraction (essential for clean histone blots; whole cell lysis is insufficient).
-
Western Blot:
-
Primary Ab: Anti-H3K4me2 (Dimethyl-Lysine 4).
-
Loading Control: Anti-Total H3.
-
-
Quantification: Densitometry ratio of H3K4me2 / Total H3.
Expected Result: LSD1 removes methyl groups from H3K4me2. Inhibition should result in a global increase (accumulation) of H3K4me2 signal compared to DMSO.
Part 5: Experimental Workflow Diagram
This diagram summarizes the critical path for validating ACP-CCA, from chemical handling to data output.
Figure 2: Integrated workflow for the biological verification of ACP-CCA.
Part 6: References
-
LSD1 Inhibition Mechanism:
-
Shi, Y., et al. (2004). "Histone Demethylation Mediated by the Nuclear Amine Oxidase Homolog LSD1." Cell.
-
Yang, M., et al. (2018). "Structural Basis for the Inhibition of the LSD1-CoREST Complex by a Novel Bis-cyclopropylamine Inhibitor." Structure.
-
-
Assay Protocols (Amplex Red):
-
Heilmann, E., et al. (2015). "A Fluorescence-based Assay for Screening of LSD1 Inhibitors." Journal of Biomolecular Screening.
-
-
Cyclopropylamine Pharmacophore:
-
Mimasu, S., et al. (2010). "Structure-Activity Relationship of Novel LSD1 Inhibitors Based on Tranylcypromine." Bioorganic & Medicinal Chemistry Letters.
-
-
Cellular Verification (H3K4me2):
-
Harris, W.J., et al. (2012). "The Histone Demethylase KDM1A Sustains the Oncogenic Potential of MLL-AF9 Leukemia Stem Cells." Cancer Cell.
-
Safety Operating Guide
Personal protective equipment for handling 1-(Aminomethyl)cyclopropanecarboxamide hydrochloride
Executive Summary & Chemical Context
1-(Aminomethyl)cyclopropanecarboxamide hydrochloride (CAS: 115652-95-6) is a specialized building block, frequently employed in the synthesis of conformationally restricted peptides and pharmaceutical intermediates.
As a Senior Application Scientist, I often observe that researchers underestimate the handling requirements of "standard" hydrochloride salts. While this compound is not classified as acutely toxic (like cyanides), it presents specific irritation and hygroscopic risks that can compromise both operator safety and experimental yield.
The Core Hazard: The hydrochloride moiety makes this compound acidic upon hydrolysis.[1] When the fine dust contacts moist mucous membranes (eyes, lungs, sweaty skin), it dissociates, potentially causing immediate chemical irritation (H315, H319, H335). Furthermore, as a hygroscopic solid, improper handling leads to "clumping," which encourages researchers to use aggressive physical force, inadvertently generating airborne particulates.
Risk Assessment & PPE Matrix
The following Personal Protective Equipment (PPE) strategy is designed to create a barrier against the specific physical properties of this salt: fine particulate mobility and acidic hydrolysis .
GHS Hazard Classification[2][3][4][5][6]
PPE Specification Table
| Protection Zone | Recommended Equipment | Technical Rationale |
| Respiratory | N95 / P2 Respirator (Minimum)Preferred: Work inside a Fume Hood.[5] | The primary vector of exposure is inhalation of airborne dust during weighing. If a hood is unavailable, a fitted respirator is mandatory to prevent bronchial irritation [1]. |
| Hand Protection | Nitrile Gloves (Min. thickness 0.11 mm)Double-gloving recommended. | Amine salts can permeate thin latex. Nitrile offers superior chemical resistance. Double gloving allows the outer pair to be discarded immediately if contaminated by powder, keeping the inner pair clean for instrument operation. |
| Eye Protection | Chemical Safety Goggles (Indirect Vent) | Standard safety glasses are insufficient for fine powders. Goggles seal the orbital area, preventing dust migration behind the lens which can react with ocular moisture [2]. |
| Body Protection | Lab Coat (High-neck, long sleeve) | Prevents accumulation of dust on street clothes. Cotton/polyester blends are standard; Tyvek sleeves are recommended if handling >10g quantities. |
Operational Protocol: The "Self-Validating" Workflow
This protocol integrates safety with technique to ensure the compound remains pure and the operator remains safe.[1][8]
Phase A: Engineering Controls & Preparation
-
Humidity Check: Ensure the lab humidity is controlled (<50% RH is ideal). High humidity will cause the HCl salt to absorb water, becoming sticky and difficult to handle, increasing the risk of spills.
-
Static Control: Hydrochloride salts are prone to static charge. Use an anti-static gun or a grounded balance enclosure. Why? Static causes particles to "jump" off the spatula, bypassing the fume hood airflow and landing on the operator.
Phase B: Weighing & Transfer (The Critical Step)
-
Don PPE: Put on goggles, N95 (if hood sash is high), and double gloves.
-
Open Container: Tap the container gently on the benchtop before opening to settle dust. Open only inside the Chemical Fume Hood.
-
Transfer: Use a chemically inert spatula (stainless steel or PTFE).
-
Technique: Do not dump.[9] Pour slowly or use the spatula to minimize the "dust cloud" effect.
-
-
Decontamination: Immediately wipe the balance area and the exterior of the container with a damp Kimwipe (water/ethanol). Self-Validation: If the wipe turns yellow or leaves a residue, your transfer technique was too aggressive.
Phase C: Dissolution
-
Solvent Addition: Add solvent to the solid, not the reverse, to prevent puffing.
-
Exotherm Awareness: Dissolving amine HCl salts can be slightly exothermic. Ensure the vessel is vented if sealing immediately.
Emergency Response & Disposal
Spill Cleanup Protocol
-
Dry Spill: DO NOT sweep dry. This generates dust.
-
Cover the spill with a damp paper towel (water).
-
Scoop up the damp material and glass/towel together.
-
Place in a sealed bag labeled "Hazardous Waste - Solid."
-
-
Wet Spill: Absorb with vermiculite or standard spill pads.
Disposal Strategy
-
Waste Classification: Non-halogenated organic waste (unless dissolved in halogenated solvents).
-
Segregation: Do not mix with strong oxidizers or strong bases in the waste stream. Mixing with strong bases (like NaOH) will liberate the free amine, which may be volatile and malodorous.
-
Code: Dispose of according to local regulations (e.g., RCRA code for toxic/irritant waste if applicable, though often unlisted, treat as chemical waste) [3].
Visualizing the Safety Logic
The following diagram illustrates the decision-making pathway for handling this compound, emphasizing the "Stop/Go" decision points based on engineering controls.
Caption: Operational workflow emphasizing the divergence in respiratory protection based on engineering control availability.
References
-
Occupational Safety and Health Administration (OSHA). (n.d.). Eye and Face Protection eTool. Retrieved from [Link]
Sources
- 1. Ammonium Chloride Hazards: How to Ensure Safety Handling the Chemical – Freechemistryonline Blog [freechemistryonline.com]
- 2. aksci.com [aksci.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. solventsandpetroleum.com [solventsandpetroleum.com]
- 7. seahawkpaints.com [seahawkpaints.com]
- 8. collectandrecycle.com [collectandrecycle.com]
- 9. chemicea.com [chemicea.com]
Retrosynthesis Analysis
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
